molecular formula C14H11NO3 B042514 4-(Benzoylamino)benzoic acid CAS No. 582-80-9

4-(Benzoylamino)benzoic acid

Cat. No.: B042514
CAS No.: 582-80-9
M. Wt: 241.24 g/mol
InChI Key: UZKKMWJMAJGMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzoylamino)benzoic acid is a versatile benzoic acid derivative that serves as a critical synthetic intermediate and valuable building block in organic and medicinal chemistry research. Its structure incorporates both a benzamido group and a carboxylic acid functional group, enabling its use in the synthesis of more complex molecules, particularly through amide bond formation and condensation reactions. This compound is of significant interest in the development of pharmacologically active agents, often explored as a precursor in the creation of potential enzyme inhibitors and novel therapeutic candidates. Researchers utilize this compound in the design of molecular scaffolds to study structure-activity relationships (SAR), leveraging its rigid, aromatic backbone to probe binding interactions with biological targets. Its applications extend to material science, where it can be incorporated into polymers or coordination compounds as a functional monomer. Provided as a high-purity solid, it is essential for reliable and reproducible results in chemical synthesis and biochemical assays. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKKMWJMAJGMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291285
Record name 4-(benzoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-80-9
Record name 4-(Benzoylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(benzoylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 582-80-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(benzoylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(benzoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(Benzoylamino)benzoic acid CAS number 582-80-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(Benzoylamino)benzoic acid (CAS Number: 582-80-9)

This technical guide provides a comprehensive overview of this compound, also known as 4-benzamidobenzoic acid, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, biological activity, and relevant experimental protocols.

Physicochemical Properties

PropertyValueReference
CAS Number 582-80-9
Molecular Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol
IUPAC Name 4-benzamidobenzoic acid
Melting Point While not definitively reported for this specific compound, a related derivative, 4-(4-chlorobenzamido)benzoic acid, has a melting point of 150-151 °C.[1]
Boiling Point 349.8 °C (Predicted)
Solubility Data for this compound is not widely available. However, as a benzoic acid derivative, it is expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. The solubility of the parent compound, benzoic acid, increases with temperature in water and is high in ethanol.
SMILES O=C(O)c1ccc(NC(=O)c2ccccc2)cc1
InChI InChI=1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9H,(H,15,16)(H,17,18)

Synthesis

The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 4-aminobenzoic acid and benzoyl chloride.

Materials:

  • 4-Aminobenzoic acid

  • Benzoyl chloride

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂)

  • Hydrochloric acid (HCl, for workup)

  • Ethanol (for recrystallization)

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 4-aminobenzoic acid (1.0 equivalent) in 10% aqueous NaOH solution.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise from a dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with dilute HCl to precipitate the crude product.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified product under vacuum.

G Schotten-Baumann Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction Schotten-Baumann Reaction 4-Aminobenzoic_Acid->Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction Base Aqueous NaOH Base->Reaction Solvent Water/DCM (Biphasic) Solvent->Reaction Product This compound Reaction->Product Byproduct NaCl + H₂O Reaction->Byproduct G Soluble Epoxide Hydrolase (sEH) Signaling Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound Derivatives Inhibitor->sEH Inhibition G In Vitro sEH Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) Dispense_Compounds Dispense Compounds & Controls into 96-well plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add sEH Enzyme Dispense_Compounds->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, IC₅₀) Measure_Fluorescence->Data_Analysis

References

A Technical Guide to 4-(Benzoylamino)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzoylamino)benzoic acid, a key chemical intermediate, holds significant importance in the landscape of modern drug discovery and organic synthesis. This technical document provides a comprehensive overview of its core attributes, including its molecular and physical properties, spectroscopic signatures, and detailed synthesis protocols. Furthermore, it delves into its critical role as a scaffold for the development of potent enzyme inhibitors, particularly for soluble epoxide hydrolase (sEH) and monoamine oxidase B (MAO-B), which are therapeutic targets for cardiovascular diseases and neurodegenerative disorders, respectively. This guide consolidates quantitative data into structured tables and employs workflow diagrams to elucidate synthetic and biological pathways, serving as a vital resource for professionals in pharmaceutical research and development.

Core Properties of this compound

This compound, also known as 4-benzamidobenzoic acid, is a derivative of benzoic acid characterized by a benzoylamino group at the para position. Its chemical structure makes it a valuable building block in organic synthesis.

Chemical and Physical Data

The fundamental properties of this compound are summarized below. While some physical properties like boiling point and density are not extensively reported in the literature, the available data provides a solid foundation for its use in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁NO₃[1][2]
Molecular Weight 241.24 g/mol [1][2]
IUPAC Name 4-benzamidobenzoic acid[1]
CAS Number 582-80-9[1]
Physical Form White solid[3]
Melting Point 250°C[4]
Storage Temperature Room temperature, sealed in a dry environment[5]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table summarizes key data obtained from ¹H NMR and LC-MS analyses.

Spectroscopic DataValueSource(s)
¹H NMR (400 MHz, DMSO-d₆) δ 10.54 (br s, 1H), 8.00-7.88 (m, 6H), 7.65-7.59 (m, 1H), 7.59-7.51 (m, 2H)[3]
LC-MS (Positive Ion Mode) m/z 242.1 [M+H]⁺[3]
LC-MS (Negative Ion Mode) m/z 240.1 [M-H]⁻[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-aminobenzoic acid. The following sections provide a general workflow and a detailed experimental protocol for its preparation.

Synthesis Workflow

The logical flow for the synthesis of this compound from its primary precursors is outlined below. This process involves the formation of an amide bond between 4-aminobenzoic acid and benzoyl chloride.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 4-Aminobenzoic Acid E Stir at Room Temperature (6-12h) A->E B Benzoyl Chloride B->E C Anhydrous Na₂CO₃ C->E Base D Dry THF D->E Solvent F This compound E->F

Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 4-Aminobenzoic Acid

This protocol is adapted from established synthetic procedures for the acylation of aromatic amines.[3][6]

Objective: To synthesize this compound via the Schotten-Baumann reaction between 4-aminobenzoic acid and benzoyl chloride.

Materials:

  • 4-aminobenzoic acid

  • Benzoyl chloride

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Dry Tetrahydrofuran (THF)

  • Deionized water

  • Ethanol (96%)

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.68 mmol) and anhydrous sodium carbonate (1.68 mmol) in dry THF.

  • To this solution, add benzoyl chloride (1.68 mmol) dropwise while stirring at room temperature.

  • Continue to stir the reaction mixture at room temperature for a period of 6 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, evaporate the THF solvent under reduced pressure.

  • Wash the resulting precipitate with water to remove any inorganic salts.

  • Recrystallize the crude product from 96% ethanol to yield the purified this compound.

An alternative synthesis involves the hydrolysis of methyl 4-benzoylamino benzoate with lithium hydroxide in a mixed solvent system of THF, methanol, and water.[3] The reaction mixture is stirred for 17 hours at room temperature, followed by acidification to precipitate the product.[3]

Applications in Drug Development

This compound serves as a crucial scaffold for synthesizing derivatives with significant therapeutic potential. Its structure is particularly amenable to modifications that lead to the development of potent and selective enzyme inhibitors.

Precursor to Soluble Epoxide Hydrolase (sEH) Inhibitors

Derivatives of this compound have been developed as inhibitors of soluble epoxide hydrolase (sEH).[3][6] The inhibition of sEH is a promising therapeutic strategy for managing hypertension and inflammation.[7] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[8] By inhibiting sEH, the levels of beneficial EETs are increased, which helps to reduce inflammation and lower blood pressure.[7] In these inhibitors, the benzamido portion of the molecule often serves as a key pharmacophore that interacts with the active site of the enzyme.[3][6]

Precursor to Monoamine Oxidase B (MAO-B) Inhibitors

This compound is also utilized in the synthesis of phenylxanthine derivatives that act as inhibitors of monoamine oxidase B (MAO-B).[3] MAO-B is an enzyme that breaks down neurotransmitters like dopamine in the brain.[9] The inhibition of MAO-B leads to increased dopamine levels, which is a key therapeutic approach for managing the symptoms of Parkinson's disease.[9][10] The selectivity of these inhibitors for MAO-B over MAO-A is crucial to avoid certain side effects associated with non-selective MAO inhibitors.[11]

Signaling Pathway Involvement

The therapeutic utility of this compound as a synthetic precursor is best understood by examining the biological pathways of the enzymes its derivatives target.

G cluster_precursor Synthetic Precursor cluster_derivatives Active Derivatives cluster_seh_pathway sEH Pathway cluster_maob_pathway MAO-B Pathway precursor This compound seh_inhibitor sEH Inhibitor precursor->seh_inhibitor maob_inhibitor MAO-B Inhibitor precursor->maob_inhibitor sEH sEH Enzyme seh_inhibitor->sEH Inhibits MAOB MAO-B Enzyme maob_inhibitor->MAOB Inhibits EETs EETs (Anti-inflammatory) EETs->sEH Metabolized by DHETs DHETs (Pro-inflammatory) sEH->DHETs Produces Dopamine Dopamine Dopamine->MAOB Metabolized by Metabolites Inactive Metabolites MAOB->Metabolites Produces

Role as a precursor to sEH and MAO-B inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[2] Standard laboratory safety protocols should be followed when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles.[2]

  • Storage: Store in a cool, dry place in a tightly sealed container.[6]

  • First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. If swallowed, wash out the mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[2]

  • Fire Fighting: Use standard extinguishing media. Hazardous combustion products may include carbon monoxide and nitrogen oxides.[2]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile synthesis make it an ideal starting material for creating complex molecules. Its most notable contribution lies in its role as a foundational scaffold for the development of targeted enzyme inhibitors for sEH and MAO-B, addressing critical needs in the treatment of cardiovascular and neurodegenerative diseases. This guide provides the essential technical information required for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Benzamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-benzamidobenzoic acid. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and biological relevance.

Chemical Identity and Structure

4-Benzamidobenzoic acid, also known as N-benzoyl-4-aminobenzoic acid, is an aromatic compound featuring a benzoic acid moiety linked to a benzamide group at the para position. This structure imparts a unique combination of properties, making it a subject of interest in medicinal chemistry and materials science.

Table 1: General Information

IdentifierValue
IUPAC Name 4-benzamidobenzoic acid[1]
Synonyms 4-(benzoylamino)benzoic acid, p-benzamidobenzoic acid[1]
CAS Number 582-80-9[1]
Molecular Formula C₁₄H₁₁NO₃[1]
Molecular Weight 241.24 g/mol [1]
SMILES O=C(O)c1ccc(NC(=O)c2ccccc2)cc1
InChI 1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9H,(H,15,16)(H,17,18)[1]

Physicochemical Properties

The physicochemical properties of 4-benzamidobenzoic acid are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical Properties

PropertyValue
Appearance White crystalline powder[2]
Melting Point 150-151 °C[2]
Boiling Point Data not available; likely decomposes upon heating.
Solubility Specific quantitative data is not readily available. However, compounds in this class are often characterized by poor water solubility.[2] For context, the related compound 4-aminobenzoic acid is slightly soluble in water and soluble in polar organic solvents like ethanol.[3][4]
pKa An experimental pKa value for 4-benzamidobenzoic acid is not readily available. For context, the pKa of benzoic acid is approximately 4.20, and 4-aminobenzoic acid has two pKa values: ~2.4 (carboxylic acid) and ~4.9 (amino group).[4]

Spectral Data for Structural Elucidation

Spectroscopic data is fundamental for the confirmation of the chemical structure of 4-benzamidobenzoic acid.

Table 3: Spectroscopic Data

TechniqueData
Infrared (IR) Spectroscopy (KBr) Characteristic peaks for a derivative include: 2887-3045 cm⁻¹ (O-H stretch), 3340 cm⁻¹ (N-H stretch), 1675 and 1650 cm⁻¹ (C=O stretches).[2]
Mass Spectrometry (LC-MS, ESI) m/z: 242 [M+H]⁺, 264 [M+Na]⁺.[2]
¹H Nuclear Magnetic Resonance (¹H NMR) (400 MHz, DMSO-d₆): δ 10.54 (s, 1H, NH), 8.00-7.88 (m, 6H, Ar-H), 7.65-7.59 (m, 1H, Ar-H), 7.59-7.51 (m, 2H, Ar-H).
¹³C Nuclear Magnetic Resonance (¹³C NMR) Specific experimental data for 4-benzamidobenzoic acid is not readily available in the provided search results.

Experimental Protocols

The following protocol describes a common laboratory-scale synthesis of 4-benzamidobenzoic acid from 4-aminobenzoic acid and benzoyl chloride.

Objective: To synthesize 4-benzamidobenzoic acid via N-acylation of 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Benzoyl chloride

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Dry tetrahydrofuran (THF)

  • Ethanol (96%)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.68 mmol) in dry THF.

  • Add anhydrous sodium carbonate (1.68 mmol) to the solution.

  • While stirring, add benzoyl chloride (1.68 mmol) to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, evaporate the THF under reduced pressure.

  • Wash the resulting precipitate with deionized water to remove any inorganic salts.

  • Recrystallize the crude product from 96% ethanol to obtain pure 4-benzamidobenzoic acid.[2]

Diagram 1: Synthesis Workflow of 4-Benzamidobenzoic Acid

G Synthesis Workflow of 4-Benzamidobenzoic Acid cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Aminobenzoic Acid Reaction N-Acylation Reaction Reactant1->Reaction Reactant2 Benzoyl Chloride Reactant2->Reaction Solvent Dry THF Solvent->Reaction Base Anhydrous Na2CO3 Base->Reaction Temp Room Temperature Temp->Reaction Time 6-12 hours Time->Reaction Workup Solvent Evaporation & Water Wash Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Product 4-Benzamidobenzoic Acid Purification->Product

The identity and purity of synthesized 4-benzamidobenzoic acid are typically confirmed using a combination of the spectroscopic techniques listed in Table 3.

  • Infrared (IR) Spectroscopy: A PerkinElmer or similar FT-IR spectrometer can be used to record the IR spectrum of the solid sample (as a KBr pellet).

  • Mass Spectrometry (MS): An Agilent or similar LC-MS system with an electrospray ionization (ESI) source is suitable for determining the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra can be recorded on a Bruker or similar 400 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

Biological Activity and Signaling Pathways

4-Benzamidobenzoic acid and its derivatives have been identified as inhibitors of several enzymes, indicating their potential as scaffolds for drug development.

Derivatives of 4-benzamidobenzoic acid have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH).[2] sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[5] Inhibition of sEH can therefore increase the levels of EETs, which is a promising therapeutic strategy for hypertension and inflammation.[5]

Benzamidobenzoic acids have also been investigated as inhibitors of PqsD, an enzyme involved in the quorum-sensing pathway of Pseudomonas aeruginosa.[6] PqsD is crucial for the production of virulence factors in this pathogenic bacterium, making its inhibition a potential anti-infective strategy.[6]

Diagram 2: 4-Benzamidobenzoic Acid as an Enzyme Inhibitor

G Mechanism of Enzyme Inhibition cluster_reactants Reactants Substrate Enzyme Substrate (e.g., EETs) Enzyme Target Enzyme (e.g., sEH, PqsD) Substrate->Enzyme Binds to active site Product Product (e.g., DHETs) Enzyme->Product Catalyzes reaction NoReaction No Product Formation Enzyme->NoReaction Catalysis blocked Inhibitor 4-Benzamidobenzoic Acid (or derivative) Inhibitor->Enzyme Binds to enzyme

This guide provides a foundational understanding of the physical and chemical properties of 4-benzamidobenzoic acid. Further research into its biological activities and potential applications is ongoing.

References

Synthesis of 4-(benzoylamino)benzoic acid from 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(benzoylamino)benzoic acid, a valuable intermediate in pharmaceutical and materials science. The primary synthetic route detailed is the acylation of 4-aminobenzoic acid with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This document furnishes detailed experimental protocols, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as N-benzoyl-4-aminobenzoic acid, is a bifunctional molecule that serves as a crucial building block in the synthesis of more complex chemical entities. Its structure, featuring both a carboxylic acid and an amide group, makes it a versatile precursor for various derivatives, including potent enzyme inhibitors. For instance, it is used in the synthesis of 8-substituted benzamido-phenylxanthine derivatives which act as MAO-B inhibitors[1]. The most common and efficient method for its preparation is the nucleophilic acyl substitution reaction between 4-aminobenzoic acid and benzoyl chloride, typically conducted under Schotten-Baumann conditions.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[2][3] In this reaction, the nucleophilic amino group (-NH₂) of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. An essential component of this reaction is a base (e.g., sodium carbonate or sodium hydroxide) which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

The overall reaction is as follows:

C₇H₇NO₂ (4-aminobenzoic acid) + C₇H₅ClO (benzoyl chloride) → C₁₄H₁₁NO₃ (this compound) + HCl

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products r1 4-Aminobenzoic Acid inter Tetrahedral Intermediate r1->inter Nucleophilic Attack r2 Benzoyl Chloride r2->inter p1 This compound inter->p1 Chloride Elimination p2 HCl inter->p2 Proton Transfer

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocol is a synthesized procedure based on established laboratory methods for the benzoylation of 4-aminobenzoic acid.[5]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
4-Aminobenzoic AcidC₇H₇NO₂137.14
Benzoyl ChlorideC₇H₅ClO140.57
Anhydrous Sodium CarbonateNa₂CO₃105.99
Tetrahydrofuran (THF), dryC₄H₈O72.11
Ethanol (96%)C₂H₅OH46.07
Distilled WaterH₂O18.02
Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1.0 eq) and anhydrous sodium carbonate (1.0 eq) in dry tetrahydrofuran (THF).

  • Addition of Acylating Agent : To the stirred solution, add benzoyl chloride (1.0 eq) dropwise at room temperature.

  • Reaction : Stir the resulting mixture at room temperature for a period of 6 to 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Workup : Upon completion, evaporate the THF solvent under reduced pressure using a rotary evaporator.

  • Purification : Wash the resulting precipitate with distilled water to remove any inorganic salts and unreacted starting material.

  • Recrystallization : Further purify the crude product by recrystallizing from 96% ethanol to yield the final product as a white crystalline powder.[5]

  • Drying : Dry the purified crystals in a vacuum oven.

Experimental_Workflow start Start dissolve Dissolve 4-aminobenzoic acid and Na₂CO₃ in dry THF start->dissolve add Add benzoyl chloride dropwise dissolve->add react Stir at room temperature for 6-12 hours add->react evaporate Evaporate THF (Rotary Evaporator) react->evaporate wash Wash precipitate with distilled water evaporate->wash recrystallize Recrystallize from 96% Ethanol wash->recrystallize dry Dry product in vacuum oven recrystallize->dry end End Product dry->end

Caption: General experimental workflow for the synthesis.

Quantitative Data

The synthesis yields a high-purity product with well-defined physical and spectral properties.

Physical Properties and Yield
PropertyValueReference
Molecular FormulaC₁₄H₁₁NO₃[6]
Molecular Weight241.24 g/mol [6]
AppearanceWhite crystalline powder[5]
Melting Point150-151 °C[5]
Yield85%[5]
Spectroscopic Data
TechniqueDataReference
IR (KBr) υ (cm⁻¹): 3340 (N-H stretch), 2887-3045 (O-H stretch, carboxylic acid), 1675, 1650 (C=O stretches for amide and carboxylic acid).[5]
¹H NMR (400 MHz, DMSO-d₆): δ 10.54 (br s, 1H, COOH), 8.00-7.88 (m, 6H, Ar-H), 7.65-7.59 (m, 1H, Ar-H), 7.59-7.51 (m, 2H, Ar-H).[1]
LC-MS (ESI) Positive ion mode: m/z 242.1 [M+H]⁺; Negative ion mode: m/z 240.1 [M-H]⁻.[1][5]

Safety and Handling

  • Benzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and ensure the use of peroxide-free solvent.

  • Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound from 4-aminobenzoic acid via the Schotten-Baumann reaction is a robust, high-yielding, and straightforward method. The procedure utilizes readily available reagents and standard laboratory techniques, making it an accessible and efficient route for producing this key chemical intermediate. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

The Solubility Profile of 4-(Benzoylamino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Benzoylamino)benzoic acid, a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a framework for its determination. It includes a detailed, state-of-the-art experimental protocol for solubility measurement and a logical workflow to guide researchers in generating reliable and reproducible data.

Introduction to this compound

This compound, also known as 4-benzamidobenzoic acid, is a chemical compound with the molecular formula C₁₄H₁₁NO₃.[1] It belongs to the class of benzoic acids and is characterized by a benzoyl group attached to an aminobenzoic acid backbone. Understanding its solubility in various solvents is fundamental for a wide range of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo studies.

Predicted Solubility Profile

While specific experimental data is scarce, the chemical structure of this compound allows for qualitative predictions of its solubility. The presence of a carboxylic acid group and an amide linkage suggests that it will exhibit a range of solubilities depending on the polarity of the solvent. It is anticipated to be more soluble in polar organic solvents capable of hydrogen bonding, such as alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is expected to be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid. Conversely, it is predicted to have low solubility in nonpolar solvents like hexane.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Water (pH 7.4)25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Isopropanol25HPLC-UV
Acetone25HPLC-UV
Acetonitrile25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Dimethylformamide (DMF)25HPLC-UV
Dichloromethane25HPLC-UV
Hexane25HPLC-UV

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[2][3]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter (for aqueous solutions)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

    • Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

    • For further clarification, filter the supernatant through a syringe filter compatible with the solvent.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Develop a suitable HPLC method for the quantification of this compound. This will typically involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the filtered saturated solutions into the HPLC system and determine the concentration of this compound from the calibration curve.

4.3. Data Analysis

  • Calculate the solubility in mg/mL and mol/L for each solvent.

  • Perform the experiments in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess this compound B Add to known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (e.g., 24-48h) C->D E Centrifuge to pellet excess solid D->E F Collect and filter supernatant E->F H Analyze by HPLC-UV F->H G Prepare standard solutions G->H I Quantify using calibration curve H->I J Determine Solubility (mg/mL, mol/L) I->J

References

A Comprehensive Technical Review of 4-(Benzoylamino)benzoic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzoylamino)benzoic acid, also known as 4-benzamidobenzoic acid, is a chemical compound with a molecular structure featuring a benzoic acid moiety connected to a benzoyl group via an amide linkage. This core structure has served as a scaffold for the development of a variety of derivatives with diverse biological activities, drawing attention from the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, physicochemical properties, and the biological evaluation of its derivatives. It aims to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a core scaffold is fundamental for the rational design of drug candidates. The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound--INVALID-LINK--
CAS Number 582-80-9--INVALID-LINK--
Molecular Formula C₁₄H₁₁NO₃--INVALID-LINK--
Molecular Weight 241.24 g/mol --INVALID-LINK--
Appearance White solid (precipitate)--INVALID-LINK--
Melting Point Not explicitly found for the parent compound.
Solubility Insoluble in water; soluble in a mixed solvent of THF/MeOH/water.--INVALID-LINK--
pKa Not explicitly found.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-aminobenzoic acid with benzoyl chloride or through the hydrolysis of its methyl ester derivative.

Experimental Protocol: Synthesis via Hydrolysis of Methyl 4-(Benzoylamino)benzoate.[1]

This method involves the hydrolysis of the methyl ester of this compound using a lithium hydroxide solution.

Materials:

  • Methyl 4-(benzoylamino)benzoate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 4-(benzoylamino)benzoate (1.00 g, 3.92 mmol) in a mixed solvent of THF/MeOH/water (4:1:1 v/v, 30 mL).

  • Add LiOH·H₂O (0.505 g, 12.0 mmol) to the solution.

  • Stir the reaction mixture for 17 hours at room temperature.

  • Monitor the reaction completion using an appropriate method (e.g., TLC).

  • Upon completion, acidify the reaction mixture with 1 M HCl aqueous solution to a pH of less than 7. This will result in the precipitation of a white solid.

  • Collect the precipitate by filtration.

  • Dry the collected solid under vacuum to yield this compound.

Expected Yield: 94% (0.886 g) as a white solid.[1]

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.54 (br s, 1H), 8.00-7.88 (m, 6H), 7.65-7.59 (m, 1H), 7.59-7.51 (m, 2H).[1]

  • LCMS (positive ion mode): rt of 4.84 min, m/z 242.1 [M+H]⁺.[1]

  • LCMS (negative ion mode): m/z 240.1 [M-H]⁻.[1]

Synthesis_of_4_Benzoylamino_benzoic_Acid cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up methyl_ester Methyl 4-(benzoylamino)benzoate stirring Stirring, 17h, RT methyl_ester->stirring lioh LiOH·H₂O lioh->stirring solvent THF/MeOH/Water solvent->stirring acidification Acidification (1M HCl) stirring->acidification filtration Filtration acidification->filtration drying Drying filtration->drying product This compound drying->product

Caption: Synthesis workflow for this compound via hydrolysis.

Biological Activities and Derivatives

While this compound itself has limited reported biological activity, its derivatives have been extensively explored as potential therapeutic agents across various disease areas.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Derivatives of this compound have been designed and synthesized as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[2] Inhibition of sEH is a promising strategy for the treatment of hypertension and inflammation.[2]

A study by Rezaee Zavareh et al. reported the synthesis and evaluation of 4-benzamidobenzoic acid hydrazide derivatives as novel sEH inhibitors.[2] The most potent compound, 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid, exhibited 72% inhibition of sEH at a concentration of 1 nM.[2]

Quantitative Data for sEH Inhibitory Activity of 4-Benzamidobenzoic Acid Hydrazide Derivatives [2]

CompoundSubstituent on Benzoyl Ring% Inhibition at 1 nM
6c 4-Chloro72
5c 4-Chloro47
Androgen Receptor (AR) Antagonists

Derivatives of this compound have also been investigated as nonsteroidal androgen receptor (AR) antagonists for the treatment of prostate cancer.

Antibacterial Agents

Benzoylaminobenzoic acid derivatives have demonstrated antibacterial activity against a range of bacterial strains. Their mechanism of action is thought to involve the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.

A study reported the antibacterial activity of 4-(benzylamino)benzoic acid derivatives with Minimum Inhibitory Concentration (MIC) values ranging from 64-256 µg/mL against various Gram-positive and Gram-negative bacteria.[3]

MIC Values of a 4-(Benzylamino)benzoic Acid Derivative [3]

Bacterial StrainMIC (µg/mL)
Gram-positive and Gram-negative strains64 - 256
Anticancer Activity

In addition to their potential as AR antagonists, derivatives of this compound have been evaluated for their broader anticancer activities. For instance, certain 4-(benzylamino)benzoic acid derivatives have shown cytotoxic effects against cancer cell lines.

One such derivative demonstrated a significant IC₅₀ value of 32.22 µM against the H69 small cell lung cancer cell line.[3]

Anticancer Activity of a 4-(Benzylamino)benzoic Acid Derivative [3]

Cell LineIC₅₀ (µM)
A549 (Non-Small Cell Lung Cancer)90.69
H69 (Small Cell Lung Cancer) 32.22

Experimental Protocols for Biological Assays

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)[4][5][6][7]

This assay is based on the hydrolysis of a non-fluorescent substrate by sEH to produce a fluorescent product. The inhibition of this reaction by a test compound is measured by a decrease in fluorescence.

Materials:

  • sEH Assay Buffer

  • sEH Substrate (e.g., PHOME or CMNPC)

  • Human sEH Enzyme

  • Positive Control Inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

  • Test Compounds

  • 96-well or 384-well microplate (black or clear bottom)

  • Multi-well spectrophotometer (plate reader) with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Warm the sEH Assay Buffer to room temperature.

    • Reconstitute the lyophilized sEH enzyme in the sEH Assay Buffer. Keep the enzyme on ice.

    • Prepare a stock solution of the sEH substrate. Protect from light.

    • Dissolve the test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO) to prepare concentrated stock solutions (e.g., 100X).

  • Assay Protocol:

    • Prepare working solutions of the test compounds and controls by diluting the stock solutions in sEH Assay Buffer (e.g., to 10X).

    • In the microplate, add the following to the respective wells:

      • Test Compound wells: 10 µL of the test compound working solution.

      • Solvent Control wells: 10 µL of the diluted solvent.

      • Enzyme Control wells: Assay buffer.

      • Background Control wells: Assay buffer.

    • Add the sEH enzyme solution to all wells except the Background Control wells.

    • Incubate the plate for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-30°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the sEH substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in the plate reader.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 362/460 nm or Ex/Em: 330/465 nm) in kinetic mode, recording readings at regular intervals (e.g., every 30 seconds) for a duration of 15-30 minutes.

  • Calculation:

    • Subtract the background fluorescence from all other readings.

    • Determine the rate of the reaction (increase in fluorescence over time) for each well.

    • Calculate the percent inhibition for each test compound concentration relative to the solvent control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

sEH_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) plate_setup Set up 96-well Plate (Controls, Test Compounds) reagent_prep->plate_setup add_enzyme Add sEH Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate (5-15 min) add_enzyme->pre_incubation add_substrate Add sEH Substrate pre_incubation->add_substrate read_fluorescence Read Fluorescence (Kinetic Mode) add_substrate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Experimental workflow for a fluorometric sEH inhibition assay.

Androgen Receptor (AR) Antagonist Cell Proliferation Assay[8][9][10][11]

This cell-based assay measures the ability of a compound to inhibit the proliferation of androgen-dependent prostate cancer cells that is stimulated by an androgen.

Materials:

  • Androgen-dependent prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium and supplements

  • Androgen (e.g., Dihydrotestosterone - DHT)

  • Test Compounds

  • Cell proliferation assay reagent (e.g., WST-1, MTT)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the prostate cancer cells to the desired confluency.

    • Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight in the incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a known AR antagonist (positive control) in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds, the positive control, and a vehicle control.

    • Add a constant concentration of the androgen (e.g., DHT) to all wells except for the vehicle control wells to stimulate cell proliferation.

  • Incubation:

    • Incubate the plates for a period of 3 to 6 days in the incubator.

  • Cell Viability Measurement:

    • At the end of the incubation period, add the cell proliferation reagent to each well.

    • Incubate the plates for a further 1-4 hours as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the androgen-stimulated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

AR_Antagonist_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation_viability Incubation & Viability cluster_analysis Data Analysis seed_cells Seed LNCaP cells in 96-well plate add_compounds Add Test Compounds & DHT seed_cells->add_compounds incubate Incubate (3-6 days) add_compounds->incubate add_reagent Add Proliferation Reagent incubate->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for an androgen receptor antagonist cell proliferation assay.

Minimum Inhibitory Concentration (MIC) Assay[12][13][14][15][16]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Bacterial strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Test compounds

  • Positive control antibiotic

  • 96-well microplates

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strains overnight in the appropriate broth.

    • Dilute the overnight culture to a standardized concentration (e.g., approximately 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microplate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_determination Determination prepare_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate serial_dilution Serial Dilution of Compounds serial_dilution->inoculate_plate incubate_plate Incubate (18-24h) inoculate_plate->incubate_plate read_results Visually Assess Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry. While the parent compound itself has not been extensively characterized for its biological activities, its derivatives have shown significant promise as inhibitors of sEH, androgen receptor antagonists, and antibacterial agents. This technical guide has provided a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of this compound and its analogues, along with detailed experimental protocols for key assays. The presented information is intended to facilitate further research and development of novel therapeutics based on the this compound core structure. Future investigations should focus on elucidating the structure-activity relationships of this class of compounds, optimizing their pharmacokinetic properties, and exploring their potential in other therapeutic areas.

References

An In-depth Technical Guide to the Safety, Hazards, and Handling of 4-(benzoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling procedures for 4-(benzoylamino)benzoic acid. The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Chemical Identification and Physical Properties

This compound, also known as 4-benzamidobenzoic acid, is a chemical intermediate used in various research and development applications.[1][2][3] Its identification and key physical and chemical properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1][3][4]
Synonyms 4-benzamidobenzoic acid, N-Benzoyl-4-aminobenzoic acid[1][3]
CAS Number 582-80-9[1][5][6]
Molecular Formula C14H11NO3[6]
Molecular Weight 241.24 g/mol [3]
Appearance White solid[2]
Boiling Point 349.8°C at 760 mmHg[5]
Flash Point 165.3°C[5]
Density 1.334 g/cm³[5]
Chemical Stability Stable under recommended storage conditions.[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

Hazard ClassCategoryGHS Hazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][3][7]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][3][7]

Signal Word: Warning[1][7]

Hazard Pictogram:

alt text

Toxicological Information

Experimental Protocols for Hazard Determination

The following OECD guidelines describe the standard methodologies used to assess the acute toxicity and irritation potential of chemical substances.

This test provides an estimation of the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals. The method involves administering the substance orally to a group of animals at one of a series of defined dose levels. Observations of effects and mortality are made. The substance is classified based on the observed mortality at a given dose level.

  • Methodology:

    • Animals: Typically, rats or mice of a single sex are used.

    • Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • Administration: The substance is administered in a single dose by gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Endpoint: The test allows for the determination of the appropriate hazard classification and an estimation of the LD50.

This test assesses the potential of a substance to cause skin irritation or corrosion.[2][8][9][10][11]

  • Principle: The substance is applied to the skin of an experimental animal (typically a rabbit) for a defined period.[8][9] The skin is then observed for signs of erythema (redness) and edema (swelling).[8]

  • Methodology:

    • Animal: A single animal is initially used.

    • Application: A small amount of the test substance is applied to a patch of shaved skin and covered with a gauze patch for 4 hours.

    • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[11]

    • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

    • Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

This test evaluates the potential of a substance to cause eye irritation or damage.[12][13][14][15][16]

  • Principle: A single dose of the substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[13][14] The eyes are then examined for signs of irritation or damage.

  • Methodology:

    • Animal: Initially, a single animal is used.[12]

    • Application: The test substance is instilled into the conjunctival sac of one eye.[12][13]

    • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[12][14]

    • Scoring: Ocular lesions are scored using a standardized system.

    • Endpoint: The substance is classified as an irritant or corrosive to the eyes based on the severity and reversibility of the observed effects.

This test determines the health hazards associated with short-term inhalation exposure to a substance.[1][4][17][18][19]

  • Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol for a defined period.[17] The concentration that is lethal to 50% of the test animals (LC50) is determined.[4]

  • Methodology:

    • Animals: Typically, rats are used.[4]

    • Exposure: Animals are exposed for a fixed duration, usually 4 hours, in an inhalation chamber.[1][4]

    • Concentrations: A range of concentrations is tested to determine the LC50.

    • Observation: Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.[1][4][17]

    • Endpoint: The LC50 value is calculated, and the substance is classified for acute inhalation toxicity.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[17] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator with a particulate filter.

  • Handling: Avoid contact with skin, eyes, and clothing.[17] Avoid breathing dust.[17] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place.[17] Keep containers tightly closed when not in use.[17]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[17]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[17]

Accidental Release Measures

In the event of a spill or release:

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[17]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.

  • Containment and Cleanup: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with a damp cloth or by gentle vacuuming.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or sewers.

Environmental Hazards

Specific ecotoxicity data for this compound is limited. However, based on the properties of the related compound benzoic acid, it may be harmful to aquatic life.[8] It is important to prevent its release into the environment. Benzoic acid itself is known to be moderately mobile in soil and its mobility is influenced by soil pH.[20]

Diagrams

Hazard Assessment Workflow

HazardAssessmentWorkflow cluster_0 Initial Assessment cluster_1 In Vitro & In Silico Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Hazard Classification & Risk Management Literature_Review Review Existing Data (Physical, Chemical, Toxicological) In_Vitro_Toxicity In Vitro Toxicity Assays (e.g., Cytotoxicity) Literature_Review->In_Vitro_Toxicity Structural_Analogs Analyze Structural Analogs QSAR_Modeling (Q)SAR Modeling Structural_Analogs->QSAR_Modeling Acute_Oral_Toxicity Acute Oral Toxicity (OECD 423) In_Vitro_Toxicity->Acute_Oral_Toxicity Indicates need for further testing Dermal_Irritation Dermal Irritation/Corrosion (OECD 404) QSAR_Modeling->Dermal_Irritation Predicts irritation potential GHS_Classification GHS Classification Acute_Oral_Toxicity->GHS_Classification Dermal_Irritation->GHS_Classification Eye_Irritation Eye Irritation/Corrosion (OECD 405) Eye_Irritation->GHS_Classification Inhalation_Toxicity Acute Inhalation Toxicity (OECD 403) Inhalation_Toxicity->GHS_Classification SDS_Development Safety Data Sheet Development GHS_Classification->SDS_Development Handling_Procedures Establish Safe Handling Procedures SDS_Development->Handling_Procedures EmergencyResponse cluster_actions First-Aid Actions Exposure Exposure Occurs Identify_Route Identify Route of Exposure Exposure->Identify_Route Inhalation Move to fresh air. Provide oxygen if needed. Identify_Route->Inhalation Inhalation Skin_Contact Wash with soap and water. Remove contaminated clothing. Identify_Route->Skin_Contact Skin Eye_Contact Flush with water for 15 mins. Seek immediate medical attention. Identify_Route->Eye_Contact Eyes Ingestion Rinse mouth. Do NOT induce vomiting. Identify_Route->Ingestion Ingestion Medical_Attention Seek Medical Attention Inhalation->Medical_Attention Skin_Contact->Medical_Attention if irritation persists Eye_Contact->Medical_Attention Ingestion->Medical_Attention

References

An In-depth Technical Guide to Structural Analogs and Derivatives of 4-(Benzoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzoylamino)benzoic acid, a simple benzamide derivative, serves as a versatile scaffold in medicinal chemistry. Its structural rigidity, coupled with the capacity for functionalization at multiple positions, has made it an attractive starting point for the design and synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of this compound. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the acylation of a 4-aminobenzoic acid derivative with a substituted benzoyl chloride or benzoic acid. A variety of synthetic methodologies have been employed to generate diverse libraries of these compounds for biological screening.

General Experimental Protocols

Below are detailed experimental protocols for the synthesis of representative this compound derivatives.

Protocol 1: Synthesis of this compound [1]

  • Materials: Methyl 4-aminobenzoate, benzoyl chloride, tetrahydrofuran (THF), methanol (MeOH), water, lithium hydroxide monohydrate (LiOH·H₂O), 1 M hydrochloric acid (HCl).

  • Procedure for Saponification:

    • Dissolve methyl 4-benzoylamino benzoate (1.00 g, 3.92 mmol) in a mixed solvent of THF/MeOH/water (4:1:1 v/v, 30 mL).

    • Add LiOH·H₂O (0.505 g, 12.0 mmol) to the solution.

    • Stir the reaction mixture for 17 hours at room temperature.

    • Monitor the reaction completion by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with 1 M HCl aqueous solution to a pH < 7 to precipitate the product.

    • Collect the white solid precipitate by filtration.

    • Dry the precipitate under vacuum to yield this compound.

  • Characterization Data:

    • Yield: 94%

    • Appearance: White solid

    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.54 (br s, 1H), 8.00-7.88 (m, 6H), 7.65-7.59 (m, 1H), 7.59-7.51 (m, 2H)[1]

    • LCMS (positive ion mode): m/z 242.1 [M+H]⁺[1]

    • LCMS (negative ion mode): m/z 240.1 [M-H]⁻[1]

Protocol 2: Synthesis of 4-(4-Substituted-benzamido)benzoic Acid Derivatives [2]

  • Materials: 4-aminobenzoic acid, para-substituted benzoyl chlorides, anhydrous sodium carbonate (Na₂CO₃), dry tetrahydrofuran (THF).

  • Procedure for Amide Coupling:

    • Prepare a solution of 4-aminobenzoic acid (1.68 mmol) and a para-substituted benzoyl chloride (1.68 mmol) in dry THF.

    • Add anhydrous Na₂CO₃ (1.68 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, process the reaction mixture to isolate the product.

Protocol 3: Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives [3]

  • Materials: 4-Fluoronitrobenzene, hydroquinone, sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO), water, palladium on carbon (Pd-C), hydrogen gas (H₂), methanol (MeOH), aroyl chloride, pyridine, oxalyl chloride, dimethylformamide (DMF), dichloromethane (CH₂Cl₂).

  • Multi-step Synthesis:

    • Step 1 (SNAr Reaction): React 4-fluoronitrobenzene with hydroquinone in the presence of NaOH in a DMSO-water mixture.

    • Step 2 (Nitro Group Reduction): Reduce the nitro group of the resulting diphenyl ether using H₂ gas and a Pd-C catalyst in MeOH.

    • Step 3 (Amide Bond Formation): React the resulting primary amine with a desired aroyl chloride. This can be achieved through several methods:

      • Method A: Direct reaction with aroyl chloride in THF.

      • Method B: Reaction with aroyl chloride in the presence of pyridine.

      • Method C: Activation of the corresponding carboxylic acid with oxalyl chloride and DMF in CH₂Cl₂, followed by reaction with the amine in THF.

Quantitative Biological Activity Data

Structural analogs and derivatives of this compound have demonstrated a wide range of biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of this compound Derivatives
Compound IDTarget Cell LineIC₅₀ (µM)Reference
Compound 2 MCF-7 (Breast Cancer)18.7[1]
Compound 14 MCF-7 (Breast Cancer)15.6[1]
Compound 2 (triazolo-thiadiazole derivative) MCF-7 (Breast Cancer)22.1[1]
Compound 2 (triazolo-thiadiazole derivative) SaOS-2 (Osteosarcoma)19[1]
Compound 2 (triazolo-thiadiazole derivative) K562 (Leukemia)15[1]
6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one HepG2 (Liver Cancer)0.06[1]
4d (tetrazole-isoxazoline hybrid) HT-1080 (Fibrosarcoma)15.59 ± 3.21[4]
4d (tetrazole-isoxazoline hybrid) A-549 (Lung Cancer)18.32 ± 2.73[4]
4d (tetrazole-isoxazoline hybrid) MCF-7 (Breast Cancer)17.28 ± 0.33[4]
4d (tetrazole-isoxazoline hybrid) MDA-MB-231 (Breast Cancer)19.27 ± 2.73[4]
Compound 22 (phenoxybenzanilide derivative) SC-3 (Prostate Cancer, wild-type AR)0.75[3]
Compound 22 (phenoxybenzanilide derivative) LNCaP (Prostate Cancer, T877A-mutated AR)0.043[3]
Compound 22 (phenoxybenzanilide derivative) 22Rv1 (Prostate Cancer, H874Y-mutated AR)0.22[3]
Table 2: Antiviral Activity of this compound Derivatives
Compound IDVirusEC₅₀ (µM)Reference
Benzavir-1 Herpes Simplex Virus 1 (HSV-1)3[5]
Benzavir-1 Herpes Simplex Virus 2 (HSV-2)4.3[5]
Benzavir-2 Herpes Simplex Virus 1 (HSV-1)1.5[5]
Benzavir-2 Herpes Simplex Virus 2 (HSV-2)1.6[5]
Compound 35g (benzamide analog) Adenovirus0.6[6]
Compound 35j (benzamide analog) Adenovirus0.6[6]
NC-5 (diethyl triazole derivative) Influenza A (H1N1)-[7]

Note: For NC-5, a specific EC₅₀ value was not provided, but it showed the highest inhibition rate among the tested derivatives.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives
Compound IDTarget EnzymeInhibition (%) / IC₅₀ (µM)Reference
5c (4-chlorobenzamido derivative) Soluble Epoxide Hydrolase (sEH)47%
6c (4-chlorobenzamido derivative) Soluble Epoxide Hydrolase (sEH)72%

Note: For sEH inhibitors, percentage inhibition at a specific concentration was reported rather than IC₅₀ values.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.

Androgen Receptor (AR) Antagonism

Certain phenoxybenzanilide derivatives of this compound have been identified as potent androgen receptor (AR) antagonists, making them promising candidates for the treatment of prostate cancer. These compounds bind to the ligand-binding domain of the AR, preventing its activation by androgens and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that drive prostate cancer cell proliferation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Antagonist 4-(Benzoylamino)benzoic Acid Derivative AR_Antagonist->AR Blocks Binding AR_Complex AR-Androgen Complex AR->AR_Complex HSP Heat Shock Proteins (HSP) HSP->AR Stabilizes Nucleus Nucleus AR_Complex->Nucleus Translocates ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: Androgen Receptor signaling pathway and its inhibition.

DNA Topoisomerase II Inhibition

Some derivatives of this compound have been shown to inhibit DNA topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation. By stabilizing the transient DNA-enzyme cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

TopoII_Inhibition_Pathway TopoII DNA Topoisomerase II Cleavage_Complex TopoII-DNA Cleavage Complex TopoII->Cleavage_Complex Binds to DNA DNA DNA DNA->Cleavage_Complex Ligation DNA Ligation Cleavage_Complex->Ligation Religation DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Accumulation of Inhibitor 4-(Benzoylamino)benzoic Acid Derivative Inhibitor->Cleavage_Complex Stabilizes Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Mechanism of DNA Topoisomerase II inhibition.

Adenovirus Replication Inhibition

Certain benzamide analogs of this compound have demonstrated potent anti-adenoviral activity. While the exact mechanism is still under investigation, it is hypothesized that these compounds interfere with viral DNA replication or the expression of late viral genes, thereby halting the production of new viral particles.

Adenovirus_Replication_Inhibition Adenovirus Adenovirus Host_Cell Host Cell Adenovirus->Host_Cell Infects Viral_Entry Viral Entry Host_Cell->Viral_Entry Early_Genes Early Gene Expression Viral_Entry->Early_Genes DNA_Replication Viral DNA Replication Early_Genes->DNA_Replication Late_Genes Late Gene Expression DNA_Replication->Late_Genes Virion_Assembly Virion Assembly Late_Genes->Virion_Assembly Inhibitor 4-(Benzoylamino)benzoic Acid Derivative Inhibitor->DNA_Replication Inhibits Inhibitor->Late_Genes Inhibits

Caption: Inhibition of Adenovirus replication.

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of this compound have been developed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts. By inhibiting sEH, these compounds increase the levels of EETs, which can be beneficial in treating hypertension, inflammation, and pain.

sEH_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Beneficial_Effects Anti-inflammatory & Vasodilatory Effects EETs->Beneficial_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inhibitor 4-(Benzoylamino)benzoic Acid Derivative Inhibitor->sEH Inhibits

Caption: Soluble Epoxide Hydrolase inhibition pathway.

Experimental Workflows

The discovery and development of novel this compound derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (Dose-Response, etc.) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Testing Clinical_Candidate Clinical Candidate Selection In_Vivo_Testing->Clinical_Candidate

Caption: A general experimental workflow for drug discovery.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The structural and functional diversity of its derivatives has led to the identification of potent anticancer, antiviral, and enzyme-inhibitory agents. The detailed synthetic protocols, comprehensive biological data, and mechanistic insights provided in this technical guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future efforts focused on structure-activity relationship (SAR) studies and lead optimization are anticipated to yield even more potent and selective therapeutic candidates based on this versatile chemical framework.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Benzamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4-benzamidobenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Schotten-Baumann reaction, a reliable method for the acylation of amines. This protocol outlines the reaction of 4-aminobenzoic acid with benzoyl chloride in the presence of a base. Detailed methodologies for the synthesis, purification, and characterization of the final product are presented. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to guide researchers.

Introduction

4-Benzamidobenzoic acid and its derivatives are of significant interest in medicinal chemistry and drug development.[1] The benzamide moiety is a common structural feature in a wide range of pharmacologically active compounds. The synthesis protocol detailed herein utilizes the Schotten-Baumann reaction, a classic and efficient method for forming amides from amines and acyl chlorides.[2][3][4] This reaction is typically performed under basic conditions, which neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2] The biphasic nature of the Schotten-Baumann conditions, often employing an organic solvent and an aqueous base, allows for easy separation of the product.[3]

Reaction Scheme

The synthesis of 4-benzamidobenzoic acid proceeds via the nucleophilic acyl substitution of benzoyl chloride with 4-aminobenzoic acid.

Figure 1: Reaction scheme for the synthesis of 4-benzamidobenzoic acid.

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • 4-Aminobenzoic acid

    • Benzoyl chloride

    • Sodium carbonate (anhydrous)

    • Tetrahydrofuran (THF), anhydrous

    • Ethanol (96%)

    • Distilled water

    • Hydrochloric acid (1 M)

  • Equipment:

    • Round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Büchner funnel and filter paper

    • Beakers and graduated cylinders

    • Rotary evaporator

    • Melting point apparatus

    • Spectroscopic instrumentation (IR, NMR, Mass Spectrometer)

3.2. Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 eq.) and anhydrous sodium carbonate (1.0 eq.) in anhydrous tetrahydrofuran (THF).[5]

  • Addition of Acyl Chloride: Stir the mixture at room temperature. Slowly add a solution of benzoyl chloride (1.0 eq.) in anhydrous THF to the flask using a dropping funnel over a period of 30 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 6-12 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, evaporate the THF using a rotary evaporator.

    • To the resulting residue, add distilled water and stir.

    • Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid to precipitate the product.

  • Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash the precipitate with cold distilled water.

    • Recrystallize the solid from 96% ethanol to obtain pure 4-benzamidobenzoic acid as a white crystalline powder.[5]

    • Dry the purified product in a vacuum oven.

Quantitative Data

The following table summarizes the typical quantitative data obtained from the synthesis of 4-benzamidobenzoic acid and its characterization.

ParameterValueReference
Reactants
4-Aminobenzoic Acid1.0 eq.[5]
Benzoyl Chloride1.0 eq.[5]
Anhydrous Sodium Carbonate1.0 eq.[5]
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)[5]
TemperatureRoom Temperature[5]
Reaction Time6-12 hours[5]
Product
Yield60-85%[5]
AppearanceWhite crystalline powder[5]
Melting Point150-151 °C (for a similar benzamido acid)[5]
Spectroscopic Data
IR (KBr, cm⁻¹)3340 (N-H), 2887-3045 (O-H), 1675, 1650 (C=O)[5]
LC-MS (ESI) m/z242 (M+1), 264 (M+23)[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 4-benzamidobenzoic acid.

SynthesisWorkflow Start Starting Materials: - 4-Aminobenzoic Acid - Benzoyl Chloride - Na2CO3, THF Reaction Schotten-Baumann Reaction (Room Temperature, 6-12h) Start->Reaction Evaporation Solvent Evaporation (Rotary Evaporator) Reaction->Evaporation Workup Aqueous Workup & Acidification (HCl) Evaporation->Workup Filtration Vacuum Filtration & Washing Workup->Filtration Recrystallization Recrystallization (96% Ethanol) Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Product Pure 4-Benzamidobenzoic Acid Drying->Product

References

The Versatility of 4-(Benzoylamino)benzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(Benzoylamino)benzoic acid, a readily accessible aromatic scaffold, serves as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including an amide linkage and a carboxylic acid moiety, provide a versatile platform for chemical modification, enabling the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive molecules derived from or incorporating the this compound framework, including androgen receptor antagonists, antiviral agents, monoamine oxidase-B (MAO-B) inhibitors, and antimicrobial agents.

Androgen Receptor Antagonists for Prostate Cancer Therapy

Derivatives of this compound have been successfully developed as potent antagonists of the androgen receptor (AR), a key target in the treatment of prostate cancer. These compounds function by competitively inhibiting the binding of androgens to the AR, thereby disrupting downstream signaling pathways that promote tumor growth.

Quantitative Data:
Compound IDModificationTarget Cell LineIC50 (µM)Reference
1 4-(4-Benzoylaminophenoxy)phenolSC-3 (wild-type AR)0.75[1]
1 4-(4-Benzoylaminophenoxy)phenolLNCaP (T877A-mutated AR)0.043[1]
1 4-(4-Benzoylaminophenoxy)phenol22Rv1 (H874Y-mutated AR)0.22[1]
Experimental Protocol: Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives

This protocol outlines a general three-step synthesis for 4-(4-benzoylaminophenoxy)phenol derivatives, starting from 4-fluoronitrobenzene and hydroquinone.

Step 1: Synthesis of 4-(4-Nitrophenoxy)phenol

  • To a solution of hydroquinone (2.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluoronitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-nitrophenoxy)phenol.

Step 2: Synthesis of 4-(4-Aminophenoxy)phenol

  • Dissolve 4-(4-nitrophenoxy)phenol (1.0 eq) in a solvent mixture such as ethanol and water.

  • Add a reducing agent, for example, iron powder (Fe) (5.0 eq) and a catalytic amount of ammonium chloride (NH4Cl).

  • Reflux the mixture for 2-4 hours, monitoring the reduction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenoxy)phenol, which can be used in the next step without further purification.

Step 3: Amide Coupling to Yield 4-(4-Benzoylaminophenoxy)phenol

  • Dissolve 4-(4-aminophenoxy)phenol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (TEA) or pyridine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) or a substituted benzoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. After completion, quench the reaction with water.

  • Separate the organic layer, wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

4-Fluoronitrobenzene 4-Fluoronitrobenzene SNAr Reaction SNAr Reaction 4-Fluoronitrobenzene->SNAr Reaction Hydroquinone Hydroquinone Hydroquinone->SNAr Reaction 4-(4-Nitrophenoxy)phenol 4-(4-Nitrophenoxy)phenol SNAr Reaction->4-(4-Nitrophenoxy)phenol Reduction Reduction 4-(4-Nitrophenoxy)phenol->Reduction 4-(4-Aminophenoxy)phenol 4-(4-Aminophenoxy)phenol Reduction->4-(4-Aminophenoxy)phenol Amide Coupling Amide Coupling 4-(4-Aminophenoxy)phenol->Amide Coupling Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Amide Coupling 4-(4-Benzoylaminophenoxy)phenol 4-(4-Benzoylaminophenoxy)phenol Amide Coupling->4-(4-Benzoylaminophenoxy)phenol

Synthesis of AR Antagonists

Antiviral Agents Targeting Adenovirus and Herpes Simplex Virus

Substituted 2-[2-(benzoylamino)benzoylamino]benzoic acids have emerged as a novel class of antiviral agents with potent activity against human adenovirus (HAdV) and herpes simplex virus (HSV), including acyclovir-resistant strains.[2][3] These compounds are thought to interfere with viral replication.

Quantitative Data:
Compound IDModificationTarget VirusEC50 (µM)Reference
2 2-[2-(2-Benzoylamino)benzoylamino]benzoic acid (Benzavir-1)Adenovirus-[2][4][5][6]
3 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)benzoylamino]benzoic acid (Benzavir-2)Adenovirus0.6[2][4][5][6]
Experimental Protocol: Synthesis of 2-[2-(2-Benzoylamino)benzoylamino]benzoic Acid Analogues

This protocol describes a general method for the synthesis of the core structure of these antiviral agents, which involves sequential amide bond formations.

Step 1: Synthesis of 2-(2-Aminobenzamido)benzoic acid

  • To a solution of isatoic anhydride (1.0 eq) in a suitable solvent such as dioxane or DMF, add a solution of anthranilic acid (1.0 eq) in an aqueous base (e.g., 1M NaOH).

  • Stir the reaction mixture at 50-60°C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and acidify with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-(2-aminobenzamido)benzoic acid.

Step 2: N-Acylation to Yield 2-[2-(2-Benzoylamino)benzoylamino]benzoic Acid

  • Suspend 2-(2-aminobenzamido)benzoic acid (1.0 eq) in a solvent like pyridine or DCM.

  • Cool the mixture to 0°C.

  • Slowly add benzoyl chloride or a substituted benzoyl chloride (1.1 eq).

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify with concentrated HCl.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Isatoic Anhydride Isatoic Anhydride Amide Formation 1 Amide Formation 1 Isatoic Anhydride->Amide Formation 1 Anthranilic Acid Anthranilic Acid Anthranilic Acid->Amide Formation 1 2-(2-Aminobenzamido)benzoic acid 2-(2-Aminobenzamido)benzoic acid Amide Formation 1->2-(2-Aminobenzamido)benzoic acid Amide Formation 2 Amide Formation 2 2-(2-Aminobenzamido)benzoic acid->Amide Formation 2 Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Amide Formation 2 Antiviral Compound Antiviral Compound Amide Formation 2->Antiviral Compound

Synthesis of Antiviral Agents

Monoamine Oxidase-B (MAO-B) Inhibitors for Neurodegenerative Diseases

8-substituted benzamido-phenylxanthine derivatives have been designed as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease.[7] Inhibition of MAO-B can increase dopamine levels in the brain, providing symptomatic relief.

Quantitative Data:
Compound IDModificationTargetKi (µM)Reference
4 8-(4-Benzamidophenyl)-1,3-dimethylxanthineMAO-B0.26[7]
Experimental Protocol: Synthesis of 8-(4-Benzamidophenyl)-1,3-dimethylxanthine

This protocol outlines a general synthesis of 8-phenylxanthine derivatives, which can be further functionalized to the desired benzamido compounds.

Step 1: Synthesis of 8-(4-Aminophenyl)-1,3-dimethylxanthine

  • A mixture of 5,6-diamino-1,3-dimethyluracil (1.0 eq) and 4-aminobenzaldehyde (1.1 eq) in a solvent like ethanol or methanol is heated to reflux for 4-6 hours.

  • The intermediate Schiff base may precipitate upon cooling.

  • For oxidative cyclization, an oxidizing agent such as ferric chloride (FeCl3) or air can be used. Continue refluxing in the presence of the oxidizing agent until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with cold solvent and dry to obtain 8-(4-aminophenyl)-1,3-dimethylxanthine.

Step 2: Amide Coupling to Yield 8-(4-Benzamidophenyl)-1,3-dimethylxanthine

  • Follow the general amide coupling procedure described in Section 1, Step 3, using 8-(4-aminophenyl)-1,3-dimethylxanthine as the starting amine.

5,6-Diamino-1,3-dimethyluracil 5,6-Diamino-1,3-dimethyluracil Condensation & Cyclization Condensation & Cyclization 5,6-Diamino-1,3-dimethyluracil->Condensation & Cyclization 4-Aminobenzaldehyde 4-Aminobenzaldehyde 4-Aminobenzaldehyde->Condensation & Cyclization 8-(4-Aminophenyl)-xanthine 8-(4-Aminophenyl)-xanthine Condensation & Cyclization->8-(4-Aminophenyl)-xanthine Amide Coupling Amide Coupling 8-(4-Aminophenyl)-xanthine->Amide Coupling Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Amide Coupling MAO-B Inhibitor MAO-B Inhibitor Amide Coupling->MAO-B Inhibitor

Synthesis of MAO-B Inhibitors

Antimicrobial Agents

Derivatives of 4-aminobenzoic acid, which shares a core structure with this compound, have shown promising antimicrobial activity. The synthesis of these compounds often involves the reductive amination of 4-aminobenzoic acid with various benzaldehydes.

Quantitative Data:
Compound IDModificationBacterial StrainMIC (µg/mL)Reference
5 4-((4-Chlorobenzyl)amino)benzoic acidStaphylococcus aureus64[4]
5 4-((4-Chlorobenzyl)amino)benzoic acidBacillus subtilis128[4]
6 4-((4-(Dimethylamino)benzyl)amino)benzoic acidStaphylococcus aureus64[4]
6 4-((4-(Dimethylamino)benzyl)amino)benzoic acidBacillus subtilis64[4]
7 4-((3-Nitrobenzyl)amino)benzoic acidStaphylococcus aureus128[4]
Experimental Protocol: Synthesis of 4-(Benzylamino)benzoic Acid Derivatives

This protocol details a one-pot reductive amination procedure.

  • Dissolve 4-aminobenzoic acid (1.0 eq) and a substituted benzaldehyde (1.1 eq) in a suitable solvent such as methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise to the mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 8-12 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1N HCl to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the desired 4-(benzylamino)benzoic acid derivative.

4-Aminobenzoic Acid 4-Aminobenzoic Acid Reductive Amination Reductive Amination 4-Aminobenzoic Acid->Reductive Amination Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Reductive Amination Antimicrobial Agent Antimicrobial Agent Reductive Amination->Antimicrobial Agent

References

Application Notes: 4-(Benzoylamino)benzoic Acid in Advanced Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Benzoylamino)benzoic acid is a highly functional aromatic monomer utilized in polymer research to synthesize high-performance polymers, primarily aromatic polyamides (aramids). Its rigid, pre-formed benzamide structure provides a unique building block for creating polymers with exceptional thermal stability, mechanical strength, and, in some cases, liquid crystalline properties. The inherent rigidity and potential for strong intermolecular hydrogen bonding imparted by the amide group make it a valuable component for materials intended for demanding applications in the aerospace, electronics, and automotive industries.

Application 1: High-Performance Aromatic Polyamides (Aramids)

The primary application of this compound and its derivatives is in the synthesis of wholly aromatic polyamides. The incorporation of this monomer into the polymer backbone results in materials with a high degree of chain stiffness and strong intermolecular forces, leading to excellent thermomechanical properties. These polymers are often amorphous and exhibit improved solubility in organic solvents compared to traditional aramids, which enhances their processability.[1][2]

Structure-Property Relationship

The desirable properties of polyamides derived from this compound are a direct result of its molecular structure.

G cluster_features Key Structural Features cluster_properties Resulting Polymer Properties Monomer This compound Monomer Rigid Rigid Phenyl Rings Monomer->Rigid contains Amide Amide Linkage (-CO-NH-) Monomer->Amide contains Carboxyl Reactive Carboxyl Group (-COOH) Monomer->Carboxyl for polymerization Thermal High Thermal Stability (High Tg, Td) Rigid->Thermal Mechanical Excellent Mechanical Strength Rigid->Mechanical LC Liquid Crystalline Potential Rigid->LC promotes chain packing Amide->Thermal H-Bonding Amide->Mechanical Interchain Forces Solubility Enhanced Solubility Carboxyl->Solubility allows for versatile synthesis

Caption: How monomer structure influences polymer properties.
Quantitative Data: Properties of Analogous Aromatic Polyamides

The following table summarizes typical properties of aromatic polyamides synthesized from monomers structurally similar to this compound. These values demonstrate the high-performance characteristics achievable.

PropertyValue RangeUnitsReference
Inherent Viscosity0.43 – 2.10dL/g[2][3]
Glass Transition Temp. (Tg)196 – 300°C[1][2]
10% Weight Loss Temp. (Td10)> 450°C[2][3]
Tensile Strength77 – 92MPa[2]
Tensile Modulus1.5 – 2.5GPa[2]
SolubilitySoluble in NMP, DMAc, DMF, DMSO-[1][3]

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamide via Yamazaki-Higashi Phosphorylation

This method facilitates direct polycondensation of a dicarboxylic acid with a diamine using triphenyl phosphite (TPP) and pyridine as condensing agents.[1][3][4][5] It is a versatile one-pot reaction that produces high molecular weight polyamides at moderate temperatures.

Materials:

  • Monomers: Aromatic Dicarboxylic Acid (e.g., a derivative of this compound), Aromatic Diamine

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Condensing Agents: Triphenyl Phosphite (TPP), Pyridine (Py)

  • Additives: Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) (to enhance solubility)

  • Precipitation: Methanol

  • Apparatus: Flame-dried three-neck flask with a mechanical stirrer, nitrogen inlet/outlet.

Procedure:

  • Reactor Setup: In a flame-dried three-neck flask under a continuous nitrogen stream, add the aromatic dicarboxylic acid (10 mmol), the chosen aromatic diamine (10 mmol), NMP (20 mL), LiCl (1.4 g), and pyridine (6 mL).[4]

  • Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.

  • Initiation: Rapidly add triphenyl phosphite (TPP, 22 mmol) to the solution.[4]

  • Polycondensation: Heat the reaction mixture to 105-120°C and maintain this temperature with constant stirring for 3 to 6 hours.[1][4] The solution will become increasingly viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 300 mL of vigorously stirring methanol.

  • Purification: The precipitated fibrous polymer should be collected by filtration, washed thoroughly with hot methanol and then with water to remove residual salts and reagents.

  • Drying: Dry the final polymer product in a vacuum oven at 80°C for 24 hours.

  • Characterization: The resulting polyamide can be characterized by FTIR and NMR spectroscopy to confirm its structure, inherent viscosity to estimate molecular weight, and TGA/DSC to determine thermal properties.[1]

Experimental Workflow Diagram

G cluster_prep I. Reaction Preparation cluster_reaction II. Polycondensation cluster_workup III. Isolation & Purification cluster_analysis IV. Characterization reactants Charge flask with: - Dicarboxylic Acid (1 eq) - Diamine (1 eq) - NMP, LiCl, Pyridine dissolve Stir at Room Temp until dissolved reactants->dissolve add_tpp Add Triphenyl Phosphite (TPP) dissolve->add_tpp heat Heat to 105-120°C for 3-6 hours add_tpp->heat cool Cool to Room Temp heat->cool precipitate Pour into stirring Methanol cool->precipitate filtrate Filter the precipitated polymer precipitate->filtrate wash Wash with hot Methanol and Water filtrate->wash dry Dry in vacuum oven at 80°C wash->dry char Analyze Polymer: - FTIR, NMR (Structure) - Viscosity (Mw) - TGA, DSC (Thermal Prop.) dry->char

Caption: Workflow for polyamide synthesis via Yamazaki-Higashi method.

Application 2: Liquid Crystalline Polymers (LCPs)

Derivatives of benzoic acid are well-known for their ability to form liquid crystals (mesophases) due to the shape anisotropy and potential for ordered self-assembly through hydrogen bonding.[5] By incorporating the rigid, rod-like this compound moiety into a polymer backbone, it is possible to synthesize thermotropic liquid crystalline polymers. These materials can achieve a high degree of molecular orientation when processed from the melt or a concentrated solution, leading to materials with exceptionally high strength and stiffness, such as high-performance fibers.

Protocol 2: Conceptual Synthesis of Liquid Crystalline Polyesters

To achieve liquid crystalline properties, this compound can be copolymerized with other monomers that promote a rigid, linear chain structure. A common approach is to first modify the monomer to make it suitable for polyester synthesis.

Conceptual Steps:

  • Monomer Modification: The carboxylic acid group of this compound can be esterified, for example, with ethylene glycol, to create a diol. Alternatively, the molecule could be reacted with 4-acetoxybenzoyl chloride to create a dimer suitable for polycondensation.

  • Polycondensation: The modified monomer is then reacted with an aromatic diacid chloride (like terephthaloyl chloride) in a high-boiling point solvent (e.g., a mixture of chlorinated benzenes).

  • High-Temperature Reaction: The polycondensation is typically carried out at high temperatures (>250°C) under a nitrogen stream to drive the reaction to completion and remove the small molecule byproduct (e.g., HCl or acetic acid).

  • Isolation: The resulting polymer is isolated, purified, and dried.

  • Characterization: The polymer is analyzed using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify the temperatures at which liquid crystalline phases (e.g., nematic or smectic) exist.

References

Application Notes and Protocols: 4-(Benzoylamino)benzoic Acid as a Versatile Precursor for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(benzoylamino)benzoic acid as a foundational scaffold for the synthesis of a diverse range of enzyme inhibitors. This document details the synthesis protocols, biological activities, and relevant signaling pathways for key derivatives targeting enzymes implicated in various disease states, including hypertension, cancer, and viral infections.

Introduction

This compound, a readily accessible chemical entity, serves as a versatile starting material in medicinal chemistry for the development of potent and selective enzyme inhibitors. Its rigid benzamide core provides a stable platform for the introduction of various pharmacophoric features, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. This document outlines the application of this precursor in the development of inhibitors for soluble epoxide hydrolase (sEH), steroid 5α-reductase, and DNA topoisomerase II, as well as androgen receptor antagonists.

Enzyme Inhibitors Derived from this compound

Soluble Epoxide Hydrolase (sEH) Inhibitors

Inhibitors of soluble epoxide hydrolase (sEH) are promising therapeutic agents for managing hypertension and inflammation.[1] Derivatives of this compound have been successfully synthesized to target this enzyme.

Compound IDTarget EnzymeInhibition (%)Reference
6cSoluble Epoxide Hydrolase (sEH)72[1]
  • Compound 6c: 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid

  • Synthesis of 4-Benzamidobenzoic Acids (2a-e): A solution of 4-aminobenzoic acid (1.68 mmol) and the appropriately substituted benzoyl chloride (1.68 mmol) in dry tetrahydrofuran (THF) is stirred in the presence of anhydrous sodium carbonate (Na2CO3) (1.68 mmol) at room temperature for 6-12 hours.

  • Esterification (3a-e): The resulting 4-benzamidobenzoic acid is refluxed in ethanol (EtOH) with a catalytic amount of sulfuric acid (H2SO4) for 24 hours to yield the corresponding ethyl ester.

  • Hydrazide Formation (4a-e): The ethyl ester is then treated with hydrazine hydrate (NH2NH2·H2O) in ethanol at room temperature for 12 hours to produce the 4-benzamidobenzoic acid hydrazide.

  • Final Compound Synthesis (6c): The hydrazide (4c) is reacted with succinic anhydride in toluene at room temperature for 18 hours to yield the final product, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid (6c).

A fluorometric assay can be used to determine the inhibitory activity of the synthesized compounds against human soluble epoxide hydrolase.

  • Reagents: Human recombinant sEH, cyano(6-methoxy-naphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) as the substrate, and the test inhibitor.

  • Procedure:

    • The enzyme is pre-incubated with the inhibitor at varying concentrations in a buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin) for 5 minutes at 30°C.

    • The reaction is initiated by the addition of the CMNPC substrate.

    • The fluorescence of the product is measured over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).

sEH_pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Anti-inflammatory Hypertension Hypertension EETs->Hypertension Vasodilation (Anti-hypertensive) DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs DHETs->Inflammation Pro-inflammatory Inhibitor 4-Benzamidobenzoic Acid Hydrazide Derivatives Inhibitor->sEH Inhibition

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Steroid 5α-Reductase Inhibitors

Non-steroidal inhibitors of steroid 5α-reductase are crucial for the treatment of benign prostatic hyperplasia and androgenetic alopecia. This compound derivatives have shown potential in this area.

Compound IDTarget EnzymeIC50 (µM)Reference
4cHuman Steroid 5α-Reductase Type 20.82[2]
  • Compound 4c: 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid

The synthesis of these derivatives involves the reaction of 4-carboxybenzoyl chloride with an appropriate amine to form the corresponding amide.

  • Enzyme Source: Microsomes from rat liver or prostate, or recombinant human 5α-reductase.

  • Substrate: Testosterone.

  • Cofactor: NADPH.

  • Procedure:

    • The enzyme preparation is incubated with the test inhibitor at various concentrations.

    • The reaction is initiated by the addition of testosterone and NADPH.

    • The reaction is stopped, and the product, dihydrotestosterone (DHT), is extracted.

    • DHT levels are quantified using high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

five_alpha_reductase_pathway Testosterone Testosterone SRD5A Steroid 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT AR Androgen Receptor (AR) DHT->AR Gene Gene Transcription AR->Gene Proliferation Cell Proliferation (e.g., Prostate) Gene->Proliferation Inhibitor 4-(4-(phenylaminocarbonyl) benzoyl)benzoic acid Derivatives Inhibitor->SRD5A Inhibition

Caption: Steroid 5α-Reductase Signaling Pathway.

DNA Topoisomerase II Inhibitors

Certain derivatives of this compound, when incorporated into more complex structures, can act as potent inhibitors of human DNA topoisomerase II, an important target in cancer chemotherapy.

Several 4β-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin have been shown to be more active than etoposide in inhibiting human DNA topoisomerase II.[3]

  • Enzyme: Purified human DNA topoisomerase II.

  • Substrate: Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA).

  • Procedure:

    • The enzyme is incubated with the DNA substrate in the presence of ATP and varying concentrations of the test inhibitor.

    • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • Inhibition is determined by the reduction in the amount of relaxed or decatenated DNA compared to the control.

topo_ii_workflow Start Start Prepare Prepare Reaction Mix: - Supercoiled DNA - Topo II Enzyme - ATP - Inhibitor Start->Prepare Incubate Incubate at 37°C Prepare->Incubate Stop Stop Reaction Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize DNA (e.g., Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze Results: Compare DNA Topology Visualize->Analyze End End Analyze->End

Caption: DNA Topoisomerase II Inhibition Assay Workflow.

Androgen Receptor Antagonists

Derivatives of this compound have also been developed as androgen receptor (AR) antagonists for the treatment of prostate cancer.

Compound IDTarget Cell LineIC50 (µM)Reference
22LNCaP (mutant AR)0.043[4]
2222Rv1 (mutant AR)0.22[4]
  • Compound 22: A 4-(4-Benzoylaminophenoxy)phenol derivative.

  • Reagents: Recombinant human androgen receptor, a radiolabeled androgen (e.g., [3H]-R1881), and the test compound.

  • Procedure:

    • The androgen receptor is incubated with the radiolabeled androgen and varying concentrations of the test compound.

    • The mixture is allowed to reach equilibrium.

    • Bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is measured.

    • The ability of the test compound to displace the radioligand is used to determine its binding affinity and IC50 value.

ar_pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Nucleus Nucleus AR->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Gene Gene Transcription ARE->Gene Growth Prostate Cancer Cell Growth Gene->Growth Antagonist 4-(Benzoylamino)benzoic Acid Derivatives (AR Antagonist) Antagonist->AR Blocks Binding

Caption: Androgen Receptor Signaling and Antagonism.

Conclusion

This compound has proven to be a valuable and versatile scaffold for the design and synthesis of a wide array of potent enzyme inhibitors. The examples provided herein demonstrate its successful application in developing inhibitors for diverse targets relevant to multiple therapeutic areas. The straightforward chemistry and the ability to readily introduce chemical diversity make this precursor an attractive starting point for future drug discovery and development efforts. Researchers are encouraged to utilize the provided protocols and data as a foundation for their own investigations into novel enzyme inhibitors based on this privileged structure.

References

Application Notes and Protocols: Detailed Experimental Procedure for the Esterification of 4-Benzamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of ethyl 4-benzamidobenzoate via the Fischer esterification of 4-benzamidobenzoic acid. The procedure is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This protocol outlines the necessary reagents, equipment, step-by-step methodology for the reaction, work-up, and purification, as well as expected outcomes and characterization data.

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical industry for the production of active pharmaceutical ingredients and their intermediates. The Fischer-Speier esterification is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed.[2] In this protocol, we detail the esterification of 4-benzamidobenzoic acid with ethanol, using sulfuric acid as a catalyst, to produce ethyl 4-benzamidobenzoate.

Reaction Scheme

The overall reaction is as follows:

  • 4-Benzamidobenzoic Acid + Ethanol ⇌ Ethyl 4-Benzamidobenzoate + Water

Data Presentation

The following table summarizes the key quantitative data for the materials used in this procedure and the expected product characteristics.

CompoundMolecular FormulaMolar Mass ( g/mol )Molar EquivalentQuantity UsedExpected Yield (%)Physical Appearance
4-Benzamidobenzoic AcidC₁₄H₁₁NO₃241.241.02.41 g (10 mmol)-White to off-white solid
Ethanol (Absolute)C₂H₅OH46.07~17 (Excess)100 mL-Colorless liquid
Concentrated Sulfuric AcidH₂SO₄98.08Catalytic1.0 mL-Colorless, viscous liquid
Product: Ethyl 4-BenzamidobenzoateC₁₆H₁₅NO₃ 269.29 --~85-95% White to off-white crystalline solid

Note: The expected yield is based on typical Fischer esterification reactions of similar aromatic carboxylic acids. Actual yields may vary depending on reaction conditions and purification efficiency.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 4-Benzamidobenzoic acid

    • Absolute ethanol

    • Concentrated sulfuric acid (98%)

    • Saturated sodium bicarbonate solution

    • Diethyl ether (or Ethyl Acetate)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Deionized water

  • Equipment:

    • Round-bottom flask (250 mL)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer

    • Magnetic stir bar

    • Separatory funnel (500 mL)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Vacuum filtration apparatus (Büchner funnel)

    • Melting point apparatus

    • Thin Layer Chromatography (TLC) plates and chamber

Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 4-benzamidobenzoic acid (2.41 g, 10 mmol).

    • Add absolute ethanol (100 mL) to the flask. Ethanol acts as both the reactant and the solvent.

    • Place a magnetic stir bar into the flask.

    • With gentle stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture. The addition of sulfuric acid is exothermic and should be done with caution.

    • Attach a reflux condenser to the flask and ensure that cooling water is flowing through it.

  • Reflux:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the ethanol by approximately half using a rotary evaporator.

    • Pour the cooled reaction mixture into a separatory funnel containing 200 mL of cold deionized water.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve during this step; vent the separatory funnel frequently.

    • Wash the organic layer with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent by gravity filtration.

  • Purification and Characterization:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Dry the purified crystals under vacuum.

    • Determine the yield of the final product and characterize it by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR). The expected melting point for ethyl 4-benzamidobenzoate is typically in the range of 128-132 °C.

Experimental Workflow Diagram

Esterification_Workflow Experimental Workflow for Esterification of 4-Benzamidobenzoic Acid A 1. Reagent Preparation - 4-Benzamidobenzoic Acid - Absolute Ethanol - Conc. Sulfuric Acid B 2. Reaction Setup - Combine reagents in a round-bottom flask - Add magnetic stir bar A->B Mixing C 3. Reflux - Heat the mixture to reflux for 4-6 hours - Monitor reaction by TLC B->C Heating D 4. Cooling & Concentration - Cool to room temperature - Reduce ethanol volume via rotary evaporator C->D Completion E 5. Extraction & Neutralization - Pour into water - Extract with diethyl ether - Wash with NaHCO₃ solution D->E Work-up F 6. Drying - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ E->F Separation G 7. Purification - Remove solvent via rotary evaporator - Recrystallize from ethanol/water F->G Isolation H 8. Characterization - Determine yield - Measure melting point - Spectroscopic analysis (NMR, IR) G->H Analysis

Caption: Workflow for the synthesis of ethyl 4-benzamidobenzoate.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Ethanol and diethyl ether are flammable; ensure that there are no open flames in the vicinity.

  • The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in a sealed container. Vent the separatory funnel frequently.

Conclusion

This protocol provides a reliable and straightforward method for the esterification of 4-benzamidobenzoic acid to synthesize ethyl 4-benzamidobenzoate. The procedure is based on the well-established Fischer esterification reaction and can be adapted for various scales. Adherence to this protocol should provide the desired product in good yield and purity, suitable for further applications in research and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(benzoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(benzoylamino)benzoic acid, also known as 4-benzamidobenzoic acid, is a chemical compound with applications in various fields of research and development, including the synthesis of novel compounds. Accurate and reliable quantification of this compound is crucial for quality control, purity assessment, and stability testing. This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Principle

The method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and acidified water. The acidic mobile phase ensures that this compound, which is an acidic compound, is in its non-ionized form, leading to better retention and peak shape. Detection is performed at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity.

Materials and Methods

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Table 1: Chromatographic Conditions

ParameterValue
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Mobile Phase Composition Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Reagents and Standards
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or purified water)

Experimental Protocols

Preparation of Mobile Phase

To prepare 1 L of the mobile phase, mix 600 mL of Acetonitrile with 400 mL of Water containing 1 mL of Phosphoric acid. Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of the mobile phase to achieve a final concentration within the calibration range. If necessary, sonicate the solution to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be checked before running the sample set.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 replicate injections of a standard solution)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 replicate injections of a standard solution)

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of the method.

Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) Approximately 0.2 µg/mL
Limit of Quantification (LOQ) Approximately 0.6 µg/mL

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
598 - 102< 2.0
5098 - 102< 2.0
9598 - 102< 2.0

Table 5: Precision

Precision Type% RSD of Peak Area
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%

Data Presentation and Calculation

The concentration of this compound in the sample can be calculated using the calibration curve generated from the peak areas of the working standard solutions.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical flow of the analytical method validation process.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation HPLC_Analysis HPLC Analysis SamplePrep->HPLC_Analysis SystemSuitability->HPLC_Analysis If Passed DataAcquisition Data Acquisition HPLC_Analysis->DataAcquisition Calculation Calculation & Results DataAcquisition->Calculation

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation Parameters (ICH Q2(R1)) Method HPLC Method for This compound Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Caption: Logical relationship of analytical method validation for the HPLC method.

Conclusion

The HPLC method described in this application note is suitable for the quantitative analysis of this compound in various samples. The method is simple, rapid, and demonstrates good performance in terms of linearity, accuracy, and precision. This protocol can be readily implemented in a quality control or research laboratory for the routine analysis of this compound. It is recommended to perform a full method validation in the respective laboratory to ensure its suitability for the intended purpose.

Application Notes and Protocols: Interpreting the 1H NMR Spectrum of 4-(benzoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(benzoylamino)benzoic acid. It includes a comprehensive analysis of the spectral data, a standard protocol for sample preparation and data acquisition, and visual aids to facilitate understanding.

Spectral Data and Interpretation

The 1H NMR spectrum of this compound, recorded on a 400 MHz spectrometer using DMSO-d6 as the solvent, exhibits distinct signals corresponding to the different protons in the molecule.[1] The chemical structure with proton assignments is shown below. The interpretation involves assigning each signal to the specific protons based on their chemical shift, multiplicity (splitting pattern), and integration (number of protons).

Molecular Structure with Proton Assignments

Caption: Figure 1: Structure of this compound with proton labeling.

1H NMR Data Summary

The quantitative data from the 1H NMR spectrum are summarized in the table below. The assignments are based on established principles of NMR spectroscopy, considering the electronic effects of the substituents on the aromatic rings. Protons on aromatic rings are typically found in the 6.5-8.0 ppm region.[2][3]

Peak LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a10.54Broad Singlet (br s)1HAmide proton (-NH-)
H-d>12 (expected)Broad Singlet (br s)1HCarboxylic acid proton (-COOH)
H-c, H-e8.00 - 7.88Multiplet (m)4HProtons ortho to COOH (c) and ortho to C=O (e)
H-g7.65 - 7.59Multiplet (m)1HProton para to C=O (g)
H-b, H-f7.59 - 7.51Multiplet (m)4HProtons ortho to NH (b) and meta to C=O (f)

Note: The reported multiplet between 8.00-7.88 ppm, integrating to 6H in the source data, has been logically divided.[1] It is proposed that the two protons labeled H-b are found in the 7.59-7.51 ppm multiplet due to the electron-donating effect of the amide group, which shields adjacent protons relative to those influenced by electron-withdrawing groups. The carboxylic acid proton (H-d) is often very broad and may appear at a chemical shift greater than 12 ppm in DMSO-d6; it was not explicitly reported in the source data but is a key feature of the molecule.

Experimental Protocols

This section outlines a standard procedure for the preparation of a sample of this compound and the acquisition of its 1H NMR spectrum.

Protocol: 1H NMR Spectroscopy of this compound

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Materials:

  • This compound (5-25 mg)[4][5]

  • Deuterated dimethyl sulfoxide (DMSO-d6), ≥99.5% D

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-25 mg of this compound and place it into a small, clean, dry vial.[6] b. Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[7][8] Deuterated solvents are used to avoid large solvent signals in the 1H spectrum.[4] c. Agitate the vial (e.g., using a vortex mixer) until the solid is completely dissolved. The solution should be clear and free of particulate matter. d. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.[7] e. Cap the NMR tube securely and label it appropriately.

  • Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent. c. Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution. This is typically an automated or semi-automated process. d. Set the acquisition parameters for a standard 1H experiment. Key parameters include:

    • Pulse angle (e.g., 30-90 degrees)
    • Acquisition time (e.g., 2-4 seconds)
    • Relaxation delay (e.g., 1-5 seconds)
    • Number of scans (typically 8, 16, or 32 for sufficient signal-to-noise) e. Acquire the Free Induction Decay (FID) data.

  • Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the chemical shift axis. The residual proton signal of DMSO-d6 (a quintet at ~2.50 ppm) can be used as a secondary reference. e. Integrate the signals to determine the relative number of protons corresponding to each peak. f. Analyze the chemical shifts and splitting patterns to assign the signals to the molecular structure.

Workflow Visualization

The logical workflow for obtaining and interpreting an NMR spectrum is outlined in the diagram below.

G Figure 2: Experimental Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID Data shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals integrate->assign structure Elucidate Structure assign->structure

Caption: Figure 2: Experimental Workflow for 1H NMR Analysis.

References

Application Note and Protocol for the Quantitative Analysis of 4-Benzamidobenzoic Acid by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzamidobenzoic acid is a molecule of interest in various fields of chemical and pharmaceutical research. Accurate and sensitive quantification of this analyte is often crucial for pharmacokinetic studies, metabolism research, and quality control processes. Liquid Chromatography-Mass Spectrometry (LC-MS) offers a robust, sensitive, and selective method for the analysis of 4-benzamidobenzoic acid in complex matrices. This document provides a detailed protocol for the quantitative analysis of 4-benzamidobenzoic acid using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies presented are based on established principles for similar small molecules and provide a strong foundation for method development and validation.

Data Presentation

The following table summarizes representative quantitative data from a validated LC-MS/MS method for a structurally similar compound, 4-acetamidobenzoic acid.[1][2] These values provide a benchmark for the expected performance of a well-developed method for 4-benzamidobenzoic acid.

ParameterResult
Linearity (r²)≥ 0.99
Limit of Quantitation (LOQ)10 ng/mL
Precision (%RSD)2.11% to 13.81%
Accuracy89% to 98.57%

Experimental Protocols

Sample Preparation (Protein Precipitation)

For the analysis of 4-benzamidobenzoic acid in biological matrices such as plasma or serum, protein precipitation is a common and effective method for sample cleanup.[1][2][3]

Materials and Reagents:

  • 4-Benzamidobenzoic acid reference standard

  • Stable isotope-labeled internal standard (e.g., 4-benzamidobenzoic acid-d5)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank biological matrix (e.g., human plasma)

Procedure:

  • Aliquoting the Sample: Transfer 100 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Adding the Internal Standard: Add 10 µL of the internal standard working solution to each tube (except for the blank matrix).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer is required.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[4]

  • Mobile Phase A: 0.1% Formic acid in water[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[4]

  • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute the compound.

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mass Spectrometry

Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Settings:

  • Ionization Mode: Electrospray ionization (ESI), either in positive or negative mode, should be optimized for 4-benzamidobenzoic acid.[4]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]

  • MRM Transitions: The exact m/z values for precursor and product ions should be determined by direct infusion of a standard solution of 4-benzamidobenzoic acid and the internal standard into the mass spectrometer.

Predicted MRM Transitions (to be optimized):

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
4-Benzamidobenzoic acid [M-H]⁻ or [M+H]⁺ (To be determined) Negative or Positive

| Internal Standard (e.g., -d5) | [M-H]⁻ or [M+H]⁺ | (To be determined) | Negative or Positive |

Visualizations

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Fragmentation_Pathway cluster_ionization Ionization (ESI) cluster_fragmentation Fragmentation (CID) Analyte 4-Benzamidobenzoic Acid (Neutral Molecule) Precursor Precursor Ion ([M-H]⁻ or [M+H]⁺) Analyte->Precursor Ion Source Product_Ion Characteristic Product Ion(s) Precursor->Product_Ion Collision Cell

References

Application Notes and Protocols for the Purification of 4-(benzoylamino)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(benzoylamino)benzoic acid, also known as 4-benzamidobenzoic acid, is a chemical intermediate with applications in the synthesis of various organic molecules. The purity of this compound is crucial for its subsequent use in research and drug development. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This process relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. This document provides detailed protocols and application notes for the recrystallization of this compound.

Principle of Recrystallization

The principle of recrystallization is based on the fact that the solubility of most solids in a solvent increases with temperature. In an ideal recrystallization, a solvent is chosen in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, on the other hand, should either be highly soluble in the cold solvent or insoluble in the hot solvent.

By dissolving the impure solid in a minimum amount of hot solvent to form a saturated solution and then allowing it to cool slowly, the desired compound will crystallize out, leaving the soluble impurities in the mother liquor. Insoluble impurities can be removed by hot filtration.

Solvent Selection

The choice of solvent is the most critical step in a successful recrystallization. An ideal solvent for this compound should meet the following criteria:

  • High-Temperature Solubility: The compound should be highly soluble in the boiling solvent.

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery.

  • Impurities' Solubility: Impurities should be either very soluble or insoluble in the solvent at all temperatures.

  • Chemical Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive if possible.

Based on the structure of this compound, which contains both polar (carboxylic acid and amide) and nonpolar (benzene rings) functionalities, suitable solvents are likely to be polar organic solvents or a mixture of solvents.

Experimental Protocol for Solvent Screening

A systematic approach to solvent selection can be performed on a small scale:

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetic acid, acetone, and mixtures thereof) dropwise at room temperature, observing the solubility. A good solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that show poor room temperature solubility. A good solvent will dissolve the compound completely upon heating.

  • Allow the clear, hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • Based on these observations, select the most suitable solvent or solvent mixture for the large-scale recrystallization.

Illustrative Solvent Screening Data

The following table presents hypothetical data for a solvent screening experiment to guide the selection process.

Solvent SystemRoom Temperature Solubility (mg/mL)Boiling Temperature Solubility (mg/mL)Crystal Formation upon Cooling
Water< 1~ 10Slow, fine needles
Ethanol (95%)~ 5> 100Good, well-formed prisms
Methanol~ 8> 120Good, but rapid precipitation
Ethyl Acetate~ 3~ 50Moderate, some oiling out
Acetone~ 10> 150Good, but solvent is very volatile
Ethanol/Water (80:20)< 2> 80Excellent, large, well-defined crystals
Acetic Acid (10%)~ 2> 90Good, but residual acid odor

From this illustrative data, an 80:20 ethanol/water mixture appears to be a promising solvent system, offering a good balance of solubility properties and crystal quality.

Experimental Protocol for Recrystallization of this compound

This protocol outlines the steps for the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Activated Carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.

    • For every 1 gram of crude material, add 10 mL of 95% ethanol.

    • Gently heat the mixture on a heating mantle or in a water bath while stirring until the solid dissolves completely. Avoid boiling the solvent too vigorously.

    • If any insoluble impurities remain, perform a hot filtration (see step 2). If the solution is clear, proceed to step 3.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, preheat a second Erlenmeyer flask containing a small amount of the solvent mixture and a stemless funnel with fluted filter paper.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

    • Wash the filter paper with a small amount of hot solvent to recover any residual product.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (about 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

    • Perform a hot filtration as described in step 2 to remove the activated carbon.

  • Crystallization:

    • To the clear, hot ethanolic solution, add deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

    • Add a few more drops of hot ethanol until the cloudiness just disappears.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals in the funnel with a small amount of ice-cold 50:50 ethanol/water mixture to remove any adhering mother liquor.

    • Break the vacuum and gently press the crystals with a clean spatula or stopper to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point of this compound (e.g., 60-80 °C) until a constant weight is achieved.

  • Analysis:

    • Determine the weight of the dried, purified crystals and calculate the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value is an indicator of high purity.

    • Further analysis by techniques such as NMR, IR, or HPLC can be performed to confirm the purity and identity of the compound.

Quantitative Data Summary

The following table provides an example of the expected results from a typical recrystallization of this compound.

ParameterCrude MaterialRecrystallized Material
Mass (g) 5.004.25
Appearance Off-white powderWhite, crystalline solid
Melting Point (°C) 245-250251-253
Purity (by HPLC, %) 95.299.8
Yield (%) -85

Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve end_node End: Pure, Dry Crystals hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_water Add hot water to cloud point dissolve->add_water if no insolubles/ color decolorize Decolorize with Activated Carbon (optional) hot_filtration->decolorize hot_filtration->add_water if no color decolorize->add_water cool Slow Cooling & Ice Bath add_water->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying filter_wash->dry analyze Analysis (MP, Purity) dry->analyze analyze->end_node

Caption: Experimental workflow for the recrystallization of this compound.

Logical Relationship Diagram

Logical_Relationships solvent Solvent Choice purity Product Purity solvent->purity Affects impurity removal yield Product Yield solvent->yield Determines recovery temp Temperature Control (Heating & Cooling Rate) temp->purity Slow cooling increases purity temp->yield Affects degree of supersaturation recrystallization Recrystallization Success purity->recrystallization yield->recrystallization

Caption: Key factors influencing the success of recrystallization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve Insufficient solvent; Inappropriate solvent.Add more hot solvent in small portions; Re-evaluate solvent choice.
Oiling out Solution is supersaturated with impurities; Cooling too rapidly; Inappropriate solvent.Add more solvent; Reheat to dissolve the oil and cool more slowly; Try a different solvent system.
No crystals form upon cooling Too much solvent was used; Solution is not saturated.Boil off some of the solvent to concentrate the solution; Scratch the inside of the flask with a glass rod; Add a seed crystal.
Low recovery/yield Compound is too soluble in the cold solvent; Premature crystallization during hot filtration; Incomplete transfer of material.Ensure the solution is thoroughly cooled in an ice bath; Ensure filtration apparatus is preheated; Carefully rinse all glassware with the mother liquor.
Poor purity/low melting point Inefficient removal of impurities; Crystals crashed out too quickly.Ensure slow cooling; Consider a second recrystallization.

Conclusion

Recrystallization is a powerful technique for the purification of this compound. Careful selection of a suitable solvent system, such as an ethanol/water mixture, and adherence to a well-controlled procedure involving slow cooling are paramount for achieving high purity and good recovery. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively purify this compound for their scientific endeavors.

The Versatile Scaffold: 4-(Benzoylamino)benzoic Acid in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(benzoylamino)benzoic acid, a simple yet elegant molecule, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure, coupled with the presence of both amide and carboxylic acid functionalities, provides a versatile platform for the design and synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and protocols for researchers engaged in the exploration of this compound derivatives for various therapeutic targets.

Introduction to this compound

This compound possesses a core structure that allows for extensive chemical modification. The phenyl rings can be substituted to modulate lipophilicity, electronic properties, and steric interactions, while the amide and carboxylic acid groups offer key hydrogen bonding and salt bridge formation opportunities with biological targets. This inherent versatility has led to the development of derivatives with a wide spectrum of pharmacological activities, including enzyme inhibition, receptor antagonism, and antiviral effects.

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through straightforward and robust chemical transformations.

General Synthesis Protocol for this compound Derivatives

This protocol describes a common method for the synthesis of this compound derivatives via amidation of 4-aminobenzoic acid with a substituted benzoyl chloride.

Materials:

  • 4-Aminobenzoic acid

  • Substituted benzoyl chloride

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Dry tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) and anhydrous sodium carbonate (1.0 eq) in dry THF.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the substituted benzoyl chloride (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH 2-3 with 1 M HCl to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound derivative.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the carboxylic acid O-H and C=O stretches.

  • Melting Point: The melting point should be determined to assess the purity of the compound.

Applications in Drug Discovery

The this compound scaffold has been successfully employed to develop inhibitors and antagonists for a variety of biological targets.

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of this compound have been investigated as inhibitors of MAO-B, an enzyme involved in the degradation of dopamine and a key target in the treatment of Parkinson's disease.

This fluorometric assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Kynuramine)

  • MAO-B assay buffer

  • Positive control inhibitor (e.g., Selegiline)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final solvent concentration should be kept low (e.g., <1%).

  • In the wells of the 96-well plate, add the assay buffer, the test compound or positive control, and the MAO-B enzyme solution. Include a control with no inhibitor.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the MAO-B substrate to all wells.

  • Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for the product of kynuramine metabolism, 4-hydroxyquinoline, Ex/Em = 320/405 nm) over a period of 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Soluble Epoxide Hydrolase (sEH) Inhibition

This compound hydrazide derivatives have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.[1]

This fluorometric assay quantifies the inhibition of sEH activity by measuring the hydrolysis of a non-fluorescent substrate to a fluorescent product.

Materials:

  • Recombinant human sEH enzyme

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • sEH assay buffer

  • Positive control inhibitor (e.g., 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid, AUDA)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add the test compound or positive control to the wells of the 96-well plate.

  • Add the sEH enzyme solution to all wells except for the background control wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the sEH substrate solution to all wells.

  • Measure the fluorescence at an excitation wavelength of 330 nm and an emission wavelength of 465 nm. Readings can be taken in kinetic mode or as an endpoint measurement after a 30-minute incubation at room temperature.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[1]

Androgen Receptor (AR) Antagonism

Derivatives of this compound have been designed as nonsteroidal antagonists of the androgen receptor, a key target in the treatment of prostate cancer.

This cell-based reporter gene assay is used to screen for compounds that can inhibit androgen-induced AR transcriptional activity.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP)

  • Cell culture medium and supplements

  • Androgen (e.g., dihydrotestosterone, DHT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reporter plasmid containing an androgen response element (ARE) driving a luciferase gene

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the AR-positive prostate cancer cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • After 24 hours, treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of DHT (e.g., 1 nM). Include controls with DHT alone and vehicle alone.

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of inhibition of DHT-induced luciferase activity for each compound concentration and determine the IC₅₀ value.

Anticancer Activity

The this compound scaffold has been explored for the development of anticancer agents that can induce apoptosis in cancer cells.

The MTT assay is a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antiviral Activity

Benzamide derivatives, including those based on the this compound scaffold, have shown promise as antiviral agents.

This assay is a common method to screen for antiviral compounds by measuring their ability to protect cells from virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK cells for influenza virus)

  • Virus stock

  • Cell culture medium

  • Test compounds dissolved in a suitable solvent

  • 96-well cell culture plates

  • Reagent for cell viability assessment (e.g., Neutral Red or MTT)

  • Microplate reader

Procedure:

  • Seed the host cells in a 96-well plate and grow them to confluency.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a short adsorption period, remove the virus inoculum and add a medium containing serial dilutions of the test compounds. Include virus-only and cell-only controls.

  • Incubate the plate for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 2-3 days).

  • Assess cell viability using a suitable method (e.g., Neutral Red uptake or MTT assay).

  • Calculate the percentage of CPE inhibition for each compound concentration and determine the EC₅₀ (50% effective concentration) value.

Quantitative Data Summary

The following tables summarize the biological activities of selected this compound derivatives from the literature.

Table 1: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of 4-Benzamidobenzoic Acid Hydrazide Derivatives [1]

CompoundRX% Inhibition at 1 nM
5a HCO-Ph25
5b OCH₃CO-Ph35
5c ClCO-Ph47
6a HCO-(CH₂)₂-COOH45
6b OCH₃CO-(CH₂)₂-COOH58
6c ClCO-(CH₂)₂-COOH72
AUDA --50

Table 2: Androgen Receptor (AR) Antagonistic Activity of 4-(4-Benzoylaminophenoxy)phenol Derivatives

CompoundR⁴IC₅₀ (µM) for SC-3 Cells
12a HHHH>10
12b OMeHHH0.75
12c OHHHH9.4
12l HHOMeH1.1
22 OMeHHMe0.75
Bicalutamide ----0.15

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization start Starting Materials (4-Aminobenzoic Acid, Benzoyl Chloride Derivatives) synthesis Chemical Synthesis (Amidation) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding, Cell-based Assays) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization (Chemical Modification) sar->lead_optimization Design New Derivatives in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo adme_tox ADME/Tox Profiling in_vivo->adme_tox

General experimental workflow for the discovery of bioactive this compound derivatives.

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_DHT AR-DHT Complex HSP Heat Shock Proteins (HSP) DHT Androgen (DHT) DHT->AR Binds AR_HSP AR-HSP Complex AR_HSP->HSP Dissociation AR_Dimer AR Dimer AR_DHT->AR_Dimer Dimerization & Translocation Antagonist 4-(Benzoylamino)benzoic acid Derivative (Antagonist) Antagonist->AR Blocks Binding ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Proliferation Cell Proliferation & Survival Transcription Gene Transcription (e.g., PSA) ARE->Transcription Transcription->Proliferation

Androgen receptor signaling pathway and the antagonistic action of this compound derivatives.

seh_pathway cluster_effects Biological Effects AA Arachidonic Acid (AA) CYP450 Cytochrome P450 Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Vasodilation Vasodilation EETs->Vasodilation Anti_inflammation Anti-inflammation EETs->Anti_inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Pro_inflammation Pro-inflammatory Effects DHETs->Pro_inflammation Inhibitor 4-(Benzoylamino)benzoic acid Derivative (sEH Inhibitor) Inhibitor->sEH Inhibits apoptosis_pathway Compound 4-(Benzoylamino)benzoic acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Bax Inhibits Bax->Mitochondrion Forms pore Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(benzoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-(benzoylamino)benzoic acid. It includes frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and visualizations to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used method is the Schotten-Baumann reaction. This reaction involves the acylation of 4-aminobenzoic acid with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. It is known for its reliability and generally good yields.

Q2: Why is the choice of base important in this synthesis?

A2: The base plays a crucial role in the Schotten-Baumann reaction. Its primary functions are to neutralize the HCl generated, which drives the reaction to completion, and to deprotonate the amine, increasing its nucleophilicity. Common bases include aqueous sodium hydroxide (NaOH), sodium carbonate (Na2CO3), and organic bases like pyridine. While NaOH is cost-effective, pyridine can sometimes act as a superior acylating catalyst.[1][2]

Q3: What are the primary side reactions that can lower the yield?

A3: The main competing side reaction is the hydrolysis of the highly reactive benzoyl chloride by water, forming benzoic acid. This is particularly problematic at high pH and elevated temperatures. Another potential issue is the formation of dibenzoylated or other byproducts if the reaction conditions are not carefully controlled.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is recrystallization. Effective solvent systems include ethanol/water mixtures or boiling water.[3] The use of activated charcoal during recrystallization can help remove colored impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Hydrolysis of Benzoyl Chloride: The benzoyl chloride reacted with water/hydroxide before reacting with the amine. This is accelerated by high temperatures and excessively high pH.- Maintain a low reaction temperature, ideally between 0-5°C, using an ice bath.- Add the benzoyl chloride slowly and dropwise to the solution of 4-aminobenzoic acid.- Ensure the pH of the aqueous phase does not become excessively high.
2. Protonation of Amine: The pH of the reaction mixture is too acidic, causing the amino group of 4-aminobenzoic acid to be protonated (forming -NH3+). This renders it non-nucleophilic and stops the reaction.- Ensure a basic environment is maintained throughout the addition of benzoyl chloride. Use at least one equivalent of base to neutralize the HCl produced.
3. Poor Reagent Quality: Benzoyl chloride may have degraded due to improper storage (exposure to moisture).- Use fresh, high-purity benzoyl chloride. If necessary, distill the benzoyl chloride before use.
Product is an Oily or Gummy Substance Incomplete Reaction or Presence of Impurities: The product has not fully precipitated or is contaminated with unreacted starting materials or byproducts.- Ensure the reaction has gone to completion by allowing sufficient reaction time.- After acidification, stir the mixture in an ice bath to promote complete precipitation.- Purify the crude product by recrystallization.
Product is Colored (e.g., yellow or brown) Formation of Colored Impurities: Oxidation of the amine or other side reactions may have occurred.- During recrystallization, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.
Difficulty in Isolating the Product Product is too soluble in the reaction mixture. - After acidification, cool the mixture thoroughly in an ice bath to minimize solubility and maximize precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary.

Data Presentation: Optimizing Reaction Conditions

Table 1: Reported Yields for this compound Synthesis

Method Base Solvent Temperature Yield (%) Reference
Hydrolysis of methyl ester precursorLiOH·H₂OTHF/MeOH/WaterRoom Temp.94%[4]
Schotten-BaumannAnhydrous Na₂CO₃Dry THFRoom Temp.85%[3]

Table 2: Qualitative Impact of Reaction Parameters on Yield

Parameter Condition Effect on Yield Rationale
Temperature Low (0-5°C)Increases Yield Minimizes the rate of benzoyl chloride hydrolysis, favoring the desired reaction with the amine.
High (> Room Temp.)Decreases Yield Accelerates the hydrolysis of benzoyl chloride into benzoic acid.
pH / Base Optimal (Basic)Increases Yield Neutralizes HCl byproduct, driving the reaction forward. Keeps the amine deprotonated and nucleophilic.
Too AcidicDecreases Yield Protonates the amine, making it unreactive.
Too BasicDecreases Yield Increases the rate of benzoyl chloride hydrolysis.
Stirring VigorousIncreases Yield In a biphasic system (e.g., organic solvent and water), vigorous stirring maximizes the interfacial area, increasing the reaction rate.
PoorDecreases Yield Insufficient mixing leads to slow and incomplete reaction.

Experimental Protocols

High-Yield Synthesis of this compound via Schotten-Baumann Reaction

This protocol is an optimized procedure based on the principles of the Schotten-Baumann reaction.

Materials:

  • 4-aminobenzoic acid

  • Benzoyl chloride

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1 equivalent) in 10% aqueous NaOH solution. If using an organic co-solvent like THF, dissolve the 4-aminobenzoic acid in the solvent first, then add the aqueous base.

  • Cooling: Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.05-1.1 equivalents) dropwise to the cold, stirred solution over 15-20 minutes. Maintain the temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Work-up:

    • If an organic solvent was used, remove it under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to a pH of approximately 2-3 by adding concentrated HCl dropwise. A white precipitate of this compound will form.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

  • Purification (Recrystallization):

    • Transfer the crude product to a flask.

    • Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation and potential side reactions in the synthesis of this compound.

G cluster_main Main Reaction Pathway cluster_side Side Reaction cluster_reagents Reagents A 4-Aminobenzoic Acid (H₂N-C₆H₄-COOH) C Tetrahedral Intermediate A->C + Benzoyl Chloride B Benzoyl Chloride (C₆H₅-COCl) D This compound (Product) C->D - HCl Base Base (e.g., NaOH) Neutralizes HCl D->Base HCl byproduct E Benzoyl Chloride G Benzoic Acid (Byproduct) E->G + H₂O / OH⁻ (Hydrolysis) F Water / OH⁻ workflow start Start dissolve 1. Dissolve 4-Aminobenzoic Acid in Base Solution start->dissolve cool 2. Cool to 0-5°C dissolve->cool add_reagent 3. Add Benzoyl Chloride Dropwise cool->add_reagent react 4. Stir Reaction Mixture add_reagent->react acidify 5. Acidify with HCl to Precipitate react->acidify filter 6. Filter Crude Product acidify->filter recrystallize 7. Recrystallize from Ethanol/Water filter->recrystallize dry 8. Dry Final Product recrystallize->dry end End dry->end

References

Technical Support Center: Thin-Layer Chromatography of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thin-layer chromatography (TLC) of benzoic acid derivatives.

Troubleshooting Guide

Problem: My benzoic acid derivative is streaking or tailing on the TLC plate.

Answer:

Streaking or tailing of acidic compounds like benzoic acid derivatives is a common issue in TLC, often due to the interaction between the carboxylic acid group and the silica gel stationary phase. Here are several ways to address this:

  • Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent.[1][2] Typically, 0.5-2% acetic acid or formic acid is sufficient to suppress the ionization of the benzoic acid's carboxylic group.[1][2][3] This reduces its strong interaction with the silica gel, resulting in more compact spots.

  • Reduce Sample Concentration: You may have overloaded the plate by spotting too much sample.[3][4][5][6] Try diluting your sample and spotting a smaller amount. A concentrated sample can lead to streaking because the solvent cannot effectively move the entire spot at once.[2][4]

  • Check the Stationary Phase: Some compounds can be unstable on the acidic silica gel.[7] If adding acid to the mobile phase doesn't resolve the issue, consider using a different stationary phase, such as alumina or a reversed-phase plate (e.g., C18).[3]

Problem: The spots are not moving from the baseline (very low Rf value).

Answer:

If your spots remain at the origin, the mobile phase is not polar enough to move the compound up the plate.[3] To increase the Rf value, you need to increase the polarity of the eluent. You can do this by:

  • Increasing the proportion of the polar solvent in your mobile phase mixture. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to a 7:3 or even a 1:1 ratio.

  • Choosing a more polar solvent altogether.

Problem: The spots are running at the solvent front (very high Rf value).

Answer:

When spots travel with the solvent front, the mobile phase is too polar for the compound.[3][8] To decrease the Rf value, you need to decrease the polarity of the eluent by:

  • Increasing the proportion of the non-polar solvent in your mobile phase mixture. For instance, if you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 9:1 ratio.

  • Choosing a less polar solvent.

Problem: I am not seeing any spots on the plate after development.

Answer:

There are several potential reasons for not observing any spots:

  • Insufficient Sample Concentration: The sample may be too dilute to be detected.[3][9] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3][9]

  • Improper Visualization Technique: Benzoic acid derivatives are often colorless.[10] Visualization under a UV lamp (at 254 nm) is the most common non-destructive method, as the aromatic ring will absorb UV light and appear as a dark spot on a fluorescent plate. If your compound is not UV-active or the plate does not contain a fluorescent indicator, you will need to use a chemical stain. Iodine vapor is a general-purpose stain that can visualize many organic compounds.

  • Sample Evaporation: If your compound is volatile, it may have evaporated from the plate during development or drying.[3]

  • Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[6][9] If the baseline is submerged, the sample will dissolve into the solvent reservoir instead of moving up the plate.[6][9]

Problem: The separation between my benzoic acid derivatives is poor.

Answer:

Achieving good separation often requires optimizing the mobile phase.

  • Adjust Solvent Polarity: Small changes in the solvent ratio can significantly impact separation. Experiment with slightly more or less polar solvent systems.

  • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, you may need to try a different combination of solvents.[7] For example, a mixture of toluene and ethanol can be effective for some benzoic acid derivatives.[1]

  • Consider a Different Stationary Phase: For very similar compounds, a change in the stationary phase (e.g., from silica to alumina or a reversed-phase plate) might provide the necessary difference in interactions to achieve separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC of benzoic acid derivatives on silica gel?

A1: A good starting point for many benzoic acid derivatives on a silica gel plate is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or diethyl ether. A common initial ratio to try is 7:3 or 1:1 hexane:ethyl acetate, with the addition of 1% acetic acid to prevent tailing.

Q2: How do I properly prepare the TLC developing chamber?

A2: To ensure reproducible results, the atmosphere inside the developing chamber should be saturated with the solvent vapor. This is achieved by lining the inside of the chamber with a piece of filter paper that is wetted by the mobile phase. Pour the eluent into the chamber to a depth of about 0.5 cm, ensuring it is below the baseline of your TLC plate. Place the filter paper in the chamber, close it, and allow it to equilibrate for 5-10 minutes before inserting your plate.

Q3: How do I visualize the spots of my benzoic acid derivatives?

A3: Most benzoic acid derivatives are UV-active due to their aromatic ring. The most common and non-destructive method is to view the dried TLC plate under a UV lamp at 254 nm. The spots will appear dark against a fluorescent green background on plates containing a fluorescent indicator. If this is not effective, you can use an iodine chamber, where iodine vapor will form a temporary colored complex with the compounds, making them visible as brown spots.

Q4: How do I calculate the Retention Factor (Rf) value?

A4: The Rf value is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. Both distances should be measured from the baseline. The formula is:

Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

Rf values are always between 0 and 1.

Q5: Can I use a pen to draw the baseline on my TLC plate?

A5: No, you should always use a pencil to mark the baseline.[9] The ink from a pen contains organic compounds that can dissolve in the developing solvent and travel up the plate, interfering with your chromatogram.[9]

Quantitative Data

The Rf values of benzoic acid derivatives are highly dependent on the stationary phase and the specific mobile phase used. The following table provides some example Rf values for illustrative purposes. It is always recommended to run a standard alongside your sample for accurate comparison.

CompoundStationary PhaseMobile PhaseRf Value
Benzoic AcidSilica GelDichloromethane0.37
p-ToluidineSilica GelDichloromethane0.47
NaphthaleneSilica GelDichloromethane0.88
Benzoic AcidPolyamide0.10 M α-cyclodextrin (aq)0.66
o-Bromobenzoic AcidPolyamide0.10 M α-cyclodextrin (aq)0.51
m-Bromobenzoic AcidPolyamide0.10 M α-cyclodextrin (aq)0.41
p-Bromobenzoic AcidPolyamide0.10 M α-cyclodextrin (aq)0.55
p-Hydroxybenzoic AcidPolyamide0.10 M α-cyclodextrin (aq)0.78

Data compiled from various sources.[4]

Experimental Protocols

Protocol 1: General TLC Procedure for Benzoic Acid Derivatives

1. Plate Preparation:

  • Handle the TLC plate (e.g., silica gel 60 F254) by the edges to avoid contaminating the surface.

  • Using a pencil and a ruler, gently draw a straight baseline about 1 cm from the bottom of the plate.

  • Mark the positions for your samples on the baseline with small tick marks, ensuring they are evenly spaced.

2. Sample Application:

  • Dissolve a small amount of your sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube or a micropipette, apply a small spot of the sample solution to the marked position on the baseline.

  • Aim for a spot size of 1-2 mm in diameter. Allow the solvent to evaporate completely between applications if multiple spots are needed to increase concentration.

3. Chamber Preparation and Development:

  • Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid) into a developing chamber to a depth of about 0.5 cm.

  • Line the chamber with filter paper, ensuring it is saturated with the solvent, and close the chamber to allow the atmosphere to become saturated (approx. 5-10 minutes).

  • Carefully place the TLC plate into the chamber, making sure the solvent level is below the baseline. Close the chamber.

  • Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top edge.

  • Immediately mark the position of the solvent front with a pencil.

4. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualize the spots using a UV lamp (254 nm). Circle the spots with a pencil.

  • Alternatively, place the plate in an iodine chamber until spots appear.

  • Calculate the Rf value for each spot.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis plate_prep 1. Prepare Plate (Draw Baseline) sample_prep 2. Prepare Sample (Dissolve in Solvent) plate_prep->sample_prep chamber_prep 3. Prepare Chamber (Add Solvent, Saturate) sample_prep->chamber_prep spotting 4. Spot Plate chamber_prep->spotting development 5. Develop Plate spotting->development drying 6. Dry Plate development->drying visualization 7. Visualize Spots (UV Light / Stain) drying->visualization calculation 8. Calculate Rf Values visualization->calculation

Caption: General workflow for performing thin-layer chromatography.

TLC_Troubleshooting decision decision problem problem solution solution start Problem with TLC Result problem1 problem1 start->problem1 Streaking/Tailing? problem2 problem2 start->problem2 Rf Too Low? problem3 problem3 start->problem3 Rf Too High? problem4 problem4 start->problem4 No Spots Seen? decision1 Added Acid to Mobile Phase? problem1->decision1 Yes solution1 Add 0.5-2% Acetic or Formic Acid decision1->solution1 No decision2 Sample Overloaded? decision1->decision2 Yes solution2 Dilute Sample decision2->solution2 Yes solution3 Consider Changing Stationary Phase decision2->solution3 No solution4 Increase Mobile Phase Polarity problem2->solution4 Yes solution5 Decrease Mobile Phase Polarity problem3->solution5 Yes decision3 Sample Concentrated and UV Visualized? problem4->decision3 Yes solution6 Concentrate Sample & Use UV/Stain decision3->solution6 No solution7 Check Solvent Level Was Below Baseline decision3->solution7 Yes

Caption: Troubleshooting decision tree for common TLC issues.

References

Optimizing reaction conditions for the synthesis of 4-benzamidobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 4-benzamidobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-benzamidobenzoic acid?

A1: The most prevalent and direct method is the acylation of 4-aminobenzoic acid with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically performed under Schotten-Baumann conditions.[1][2] The Schotten-Baumann reaction involves an amine, an acid chloride, and a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine and halt the reaction.[1][3]

Q2: Why is a base necessary in this reaction?

A2: A base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct when benzoyl chloride reacts with 4-aminobenzoic acid. If not neutralized, the HCl will protonate the amino group of the unreacted 4-aminobenzoic acid, rendering it non-nucleophilic and stopping the desired reaction from proceeding.[1][2] Often, an aqueous solution of a base like sodium hydroxide or a solid base like sodium carbonate is used.[1][4]

Q3: What solvents are typically used for this synthesis?

A3: The choice of solvent depends on the specific variant of the Schotten-Baumann conditions. A two-phase system, consisting of water and an organic solvent like dichloromethane or diethyl ether, is common.[1][5] In this setup, the base resides in the aqueous phase to neutralize the HCl, while the reactants and the product remain in the organic phase.[1] Alternatively, a single organic solvent such as dry Tetrahydrofuran (THF) can be used, typically with a solid base like anhydrous sodium carbonate.[4]

Q4: How is the final product, 4-benzamidobenzoic acid, typically purified?

A4: Purification is generally straightforward. After the reaction is complete, the crude product is often precipitated by acidifying the reaction mixture if a water-soluble salt was formed.[6] The solid is then collected by filtration. Common purification techniques include washing the crude product with water to remove inorganic salts and unreacted water-soluble starting materials, followed by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline product.[4][7]

Experimental Protocols & Data

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from a common laboratory procedure for the synthesis of 4-benzamidobenzoic acid and its derivatives.[4]

Materials:

  • 4-Aminobenzoic acid

  • Benzoyl chloride

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Dry Tetrahydrofuran (THF)

  • Ethanol (96%)

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 equivalent) in dry THF.

  • Add anhydrous sodium carbonate (1.0 equivalent) to the solution.

  • While stirring the mixture at room temperature, slowly add benzoyl chloride (1.0 equivalent) dropwise.

  • Continue to stir the reaction mixture at room temperature for 6 to 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of starting material), evaporate the THF under reduced pressure.

  • To the resulting residue, add distilled water to dissolve the inorganic salts.

  • Collect the solid precipitate (the crude 4-benzamidobenzoic acid) by vacuum filtration.

  • Wash the precipitate thoroughly with water.

  • Purify the crude product by recrystallizing from 96% ethanol.

  • Dry the purified white crystalline product and determine its melting point and yield.

Data Presentation: Reaction Condition Optimization

The following table summarizes typical reaction conditions and the resulting yields for the synthesis of 4-benzamidobenzoic acid and similar derivatives.

Reactant AReactant BBaseSolventTime (h)Temp.Yield (%)Reference
4-Aminobenzoic acidBenzoyl chlorideAnhydrous Na₂CO₃Dry THF6-12Room Temp.60-85%[4]
4-Aminobenzoic acid(Substituted) Benzoyl chloridesAnhydrous Na₂CO₃Dry THF6-12Room Temp.60-85%[4]
AmineAcid ChlorideAq. NaOHWater/DichloromethaneVariableRoom Temp.General[1][5]

Troubleshooting Guide

Q: My reaction yield is very low. What are the possible causes and solutions?

A: Low yields can result from several issues. Here’s a breakdown of potential causes and how to address them:

  • Ineffective Reagents: Benzoyl chloride can hydrolyze if exposed to moisture. Ensure you are using fresh or properly stored benzoyl chloride and that all solvents are anhydrous, especially if using a non-aqueous system.[8]

  • Insufficient Base: If the HCl byproduct is not fully neutralized, the reaction will stall. Ensure you are using at least a stoichiometric equivalent of the base.

  • Suboptimal Reaction Conditions: The reaction may be incomplete. Try increasing the reaction time or gently heating the mixture if room temperature proves insufficient. Always monitor progress by TLC before stopping the reaction.[8]

  • Poor Stoichiometry: Inaccurate measurement of reactants can lead to low yields. Double-check all calculations and measurements.[8]

Q: My final product shows multiple spots on a TLC plate. What are the likely impurities?

A: Multiple spots indicate the presence of impurities. The most common culprits are:

  • Unreacted Starting Materials: Residual 4-aminobenzoic acid or benzoyl chloride (or benzoic acid, its hydrolysis product) may be present.

  • Side-Reaction Products: A potential side reaction is the formation of a symmetrical anhydride from the activated carboxylic acid. Another possibility is the double acylation of the amine, though this is less common under controlled conditions.[8]

  • Byproducts from Coupling Agent: If using a different activating agent, its byproducts might be present.[8]

Q: How can I effectively remove these impurities?

A: Purification strategies depend on the impurity:

  • Unreacted 4-aminobenzoic acid: This is often removed during the recrystallization process.

  • Benzoic Acid (from hydrolysis of benzoyl chloride): A wash with a dilute sodium bicarbonate solution can help remove acidic impurities like benzoic acid. Be cautious not to make the solution too basic, as this could dissolve your desired product by forming its carboxylate salt.

  • General Impurities: For most amide syntheses, recrystallization from a suitable solvent like an ethanol/water mixture is highly effective for achieving high purity.[8] If recrystallization fails, column chromatography may be necessary.[8]

Q: The reaction mixture turned a different color (e.g., yellow or brown). Should I be concerned?

A: While the desired product is typically a white crystalline solid, color changes during the reaction can occur due to minor impurities or side reactions.[4] For instance, the formation of azo dyes can be a side reaction if diazonium salts are inadvertently formed, though this is more of a concern when working with nitrous acid.[9] If the final, purified product is off-color, consider treating it with activated charcoal during recrystallization to remove colored impurities.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-Aminobenzoic Acid and Na2CO3 in Dry THF B Add Benzoyl Chloride (Room Temp, 6-12h) A->B Stir C Monitor by TLC B->C D Evaporate THF C->D Reaction Complete E Add Water & Filter D->E F Recrystallize from 96% Ethanol E->F Crude Product G Dry & Characterize Product F->G Pure Product

Caption: Workflow for the synthesis of 4-benzamidobenzoic acid.

Troubleshooting Logic

G start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (TLC) start->impure_product cause_reagents Reagents/Solvents Not Anhydrous? low_yield->cause_reagents cause_time Incomplete Reaction? low_yield->cause_time cause_base Insufficient Base? low_yield->cause_base cause_sm Unreacted Starting Materials? impure_product->cause_sm cause_side Side Reactions Occurred? impure_product->cause_side sol_reagents Use Anhydrous Reagents/Solvents cause_reagents->sol_reagents sol_time Increase Reaction Time or Temperature cause_time->sol_time sol_base Ensure >1 eq. of Base cause_base->sol_base sol_purify Improve Purification: Recrystallize or use Column cause_sm->sol_purify cause_side->sol_purify

Caption: Decision tree for troubleshooting common synthesis issues.

References

Identifying and minimizing side reactions in the synthesis of 4-(benzoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(benzoylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of 4-aminobenzoic acid with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide.[3][4]

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include:

  • Hydrolysis of benzoyl chloride: Benzoyl chloride can react with water or hydroxide ions in the basic solution to form benzoic acid, a common impurity.[5][6]

  • Formation of a mixed anhydride: The carboxylate group of 4-aminobenzoic acid can react with benzoyl chloride to form a mixed anhydride. While this can still lead to the desired product, it can also complicate the reaction pathway.[7]

  • Di-benzoylation of the amino group: It is possible for the amino group of 4-aminobenzoic acid to be acylated twice, leading to the formation of 4-(N,N-dibenzoylamino)benzoic acid, although this is generally less favored.

  • Unreacted starting materials: Incomplete reaction can lead to the presence of unreacted 4-aminobenzoic acid and benzoyl chloride (which will likely hydrolyze to benzoic acid during workup) in the final product.

Q3: How can I minimize the hydrolysis of benzoyl chloride?

A3: To minimize hydrolysis, you can:

  • Maintain a low reaction temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.

  • Add the benzoyl chloride slowly and portion-wise to the reaction mixture to ensure it reacts with the amine before it has a chance to hydrolyze.

  • Use a biphasic solvent system (e.g., dichloromethane and water) where the benzoyl chloride is primarily in the organic phase, limiting its contact with the aqueous base.[1]

Q4: What is the optimal pH for the reaction?

A4: A basic pH is essential to neutralize the hydrochloric acid byproduct and to deprotonate the amino group of 4-aminobenzoic acid, thereby increasing its nucleophilicity.[3] However, a very high pH will accelerate the hydrolysis of benzoyl chloride.[5] A pH range of 8-10 is generally a good starting point.

Q5: How can I purify the crude this compound?

A5: A common purification strategy involves:

  • Washing with a basic solution: Treat the crude product with a dilute solution of sodium bicarbonate or sodium hydroxide. This will convert any unreacted 4-aminobenzoic acid and benzoic acid impurity into their water-soluble sodium salts, which can then be removed by washing with water.[6]

  • Recrystallization: Recrystallize the washed product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Significant hydrolysis of benzoyl chloride. 3. Product loss during workup and purification.1. Ensure dropwise addition of benzoyl chloride with vigorous stirring. 2. Maintain a low reaction temperature (0-5 °C). 3. Optimize the pH to favor amidation over hydrolysis. 4. Minimize the number of transfer and filtration steps during purification.
Product is contaminated with unreacted 4-aminobenzoic acid 1. Insufficient benzoyl chloride used. 2. Inefficient reaction conditions.1. Use a slight excess of benzoyl chloride (e.g., 1.1 equivalents). 2. Ensure adequate reaction time and temperature. 3. Wash the crude product with a dilute acid (e.g., HCl) to protonate and dissolve the unreacted amine, followed by a water wash.
Product is contaminated with benzoic acid 1. Hydrolysis of benzoyl chloride. 2. Incomplete reaction of a mixed anhydride intermediate.1. Follow the steps to minimize hydrolysis of benzoyl chloride (see FAQ 3). 2. Wash the crude product thoroughly with a dilute sodium bicarbonate solution to remove the acidic benzoic acid.[6]
Presence of an unknown, higher molecular weight impurity 1. Possible formation of the di-benzoylated product. 2. Potential for polymerization.1. Use a controlled stoichiometry of benzoyl chloride. 2. Analyze the impurity using techniques like Mass Spectrometry and NMR to confirm its structure. 3. Optimize purification, potentially using column chromatography if recrystallization is ineffective.

Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • 4-Aminobenzoic acid

  • Benzoyl chloride

  • 10% (w/v) Sodium hydroxide solution

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid in 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve benzoyl chloride in an equal volume of dichloromethane.

  • Slowly add the benzoyl chloride solution dropwise to the stirred 4-aminobenzoic acid solution over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for one hour, then allow it to warm to room temperature and stir for an additional two hours.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from hot ethanol or an ethanol-water mixture to obtain pure this compound.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Key Side Reactions

reaction_pathway PABA 4-Aminobenzoic Acid DesiredProduct This compound PABA->DesiredProduct + Benzoyl Chloride + NaOH MixedAnhydride Mixed Anhydride PABA->MixedAnhydride + Benzoyl Chloride (at carboxylate) Dibenzoylated Di-benzoylated Product PABA->Dibenzoylated + 2x Benzoyl Chloride BenzoylChloride Benzoyl Chloride BenzoylChloride->DesiredProduct BenzoicAcid Benzoic Acid (from hydrolysis) BenzoylChloride->BenzoicAcid + H2O/OH- NaOH NaOH (aq)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Start: Crude Product Analysis low_yield Low Yield? start->low_yield check_temp_ph Check Reaction Temperature and pH low_yield->check_temp_ph Yes impurity_check Impurity Detected? low_yield->impurity_check No optimize_workup Optimize Workup/ Purification check_temp_ph->optimize_workup optimize_workup->impurity_check unreacted_paba Unreacted 4-Aminobenzoic Acid? impurity_check->unreacted_paba Yes end End: Pure Product impurity_check->end No benzoic_acid Benzoic Acid? unreacted_paba->benzoic_acid No adjust_stoichiometry Adjust Stoichiometry (slight excess of benzoyl chloride) unreacted_paba->adjust_stoichiometry Yes unknown_impurity Unknown Impurity? benzoic_acid->unknown_impurity No base_wash Perform Base Wash (e.g., NaHCO3) benzoic_acid->base_wash Yes characterize Characterize Impurity (MS, NMR) unknown_impurity->characterize adjust_stoichiometry->end base_wash->end characterize->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Overcoming Challenges in the Purification of 4-Benzamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols for the successful purification of 4-benzamidobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-benzamidobenzoic acid?

A1: Crude 4-benzamidobenzoic acid, typically synthesized from 4-aminobenzoic acid and benzoyl chloride, may contain several process-related impurities. These include:

  • Unreacted Starting Materials: 4-aminobenzoic acid and benzoyl chloride.

  • Hydrolysis Products: Benzoic acid, formed from the hydrolysis of unreacted benzoyl chloride.[1]

  • Side-Reaction Products: Di-acylated products (N,N-dibenzoyl-4-aminobenzoic acid) can form if benzoyl chloride is used in large excess.[1]

Q2: Which purification method is best for my sample?

A2: The optimal purification method depends on the impurity profile:

  • Recrystallization: This is the most common and effective method if the impurities have significantly different solubilities from the desired product in a given solvent. Ethanol is a frequently used solvent for this compound.[2]

  • Acid-Base Extraction: This technique is highly effective for removing neutral or basic impurities. Since 4-benzamidobenzoic acid is a carboxylic acid, it can be selectively extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer.[3][4]

  • Column Chromatography: While more resource-intensive, column chromatography offers the highest resolution for separating impurities with polarities very similar to the product.[5]

Q3: My product is colored. How can I remove the color?

A3: Colored impurities can often be removed during recrystallization. After dissolving the crude product in a hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal adsorbs the colored impurities and is subsequently removed by hot gravity filtration before the solution is cooled for crystallization.[6][7]

Q4: How do I confirm the purity of my final product?

A4: Purity can be assessed using several methods:

  • Melting Point Analysis: A pure compound will have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broadened.[8] The reported melting point for 4-benzamidobenzoic acid is in the range of 259-262°C (decomposition).

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the number of components in your sample. A pure sample should ideally show a single spot.[8][9]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the standard method, capable of detecting and quantifying trace impurities.[10][11]

Troubleshooting Guides

Recrystallization Issues

Q: I have a very low recovery of my product after recrystallization. What went wrong?

A: Low recovery is a common issue with several potential causes:

  • Excess Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[6][7]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities, leading to loss of material on the filter paper.[7]

  • Inappropriate Washing: Washing the final crystals with a solvent in which they are soluble (even slightly) will lead to product loss.

Solution:

  • Use the minimum amount of hot solvent required to fully dissolve the solid.[6]

  • Preheat the filtration apparatus (funnel and receiving flask) before performing hot filtration to prevent premature crystal formation.[7]

  • Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[6]

Q: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the product precipitates from the solution at a temperature above its melting point. This is often exacerbated by the presence of impurities which depress the melting point.[12]

Solution:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice.[12]

  • If the problem persists, consider a different recrystallization solvent or solvent system.

Q: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A: A failure to crystallize suggests the solution is supersaturated. This can be resolved by:

  • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12]

  • Seeding: Add a single, tiny crystal of pure 4-benzamidobenzoic acid to the solution. This "seed" acts as a template for crystallization.[12]

  • Reducing Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and attempt to cool again.[12]

Acid-Base Extraction Issues

Q: I don't see any precipitate after acidifying the basic aqueous layer. What happened?

A: A lack of precipitation can be due to several factors:

  • Insufficient Acidification: Not enough acid was added to fully protonate the carboxylate salt and cause it to precipitate.

  • Product is Soluble: The protonated product may have some solubility in the aqueous solution, especially if the volume is large.

  • Initial Extraction Failed: The compound was not successfully extracted into the basic aqueous layer from the organic solvent.

Solution:

  • Check the pH of the aqueous layer with pH paper or a meter to ensure it is sufficiently acidic (pH < 4). Add more acid if necessary.[13]

  • Cool the aqueous solution in an ice bath to decrease the solubility of the product.

  • If precipitation is still minimal, perform a back-extraction. Add a portion of an organic solvent (e.g., ethyl acetate), shake the funnel, and separate the layers. The purified product should now be in the organic layer, which can be dried and evaporated.

Data Presentation

Table 1: Physical Properties of 4-Benzamidobenzoic Acid and Potential Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility Characteristics
4-Benzamidobenzoic Acid 241.24259-262 (dec.)Soluble in ethanol[2]; likely soluble in other polar organic solvents.
4-Aminobenzoic Acid (Starting Material)137.14187-189Soluble in hot water, ethanol, and ether.[14]
Benzoic Acid (Impurity)122.12121-125[15]Sparingly soluble in cold water, but highly soluble in hot water and most organic solvents.[16][17]
Benzoyl Chloride (Starting Material)140.57-1Reacts with water to form benzoic acid.

Table 2: General Solvent Selection Guide for Recrystallization

SolventPolaritySuitability for Carboxylic AcidsComments
WaterHighGood for acids with some polarity, especially if solubility increases significantly with heat.Often a good choice for removing non-polar impurities.[16][18]
Ethanol / MethanolHighOften excellent solvents.Dissolves many organic compounds at room temperature, so a mixed-solvent system (e.g., ethanol/water) may be needed.[19]
Ethyl AcetateMediumGoodA versatile solvent with a convenient boiling point.
Toluene / BenzeneLowPoorGenerally not suitable as a primary solvent due to the "like dissolves like" principle.[19]
Hexane / Petroleum EtherLowPoorOften used as the "anti-solvent" in a mixed-solvent system to induce precipitation.[19]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water
  • Dissolution: Place the crude 4-benzamidobenzoic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely by heating on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Slowly add hot water to the ethanolic solution until it just begins to turn cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water or an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or air-dry on a watch glass.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Base Extraction: Add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately the same volume as the organic solvent).[3] Stopper the funnel and shake vigorously, frequently venting to release pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous extracts. The neutral and basic impurities will remain in the organic layer.[20]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper, pH ~2-3). 4-Benzamidobenzoic acid will precipitate out as a solid.[4][20]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with ice-cold deionized water to remove any residual salts.

  • Drying: Dry the purified product. For highest purity, this product can be further recrystallized following Protocol 1.

Visual Guides

Purification_Workflow Diagram 1. Combined Purification Workflow start Crude Product dissolve Dissolve in Ethyl Acetate start->dissolve extract Extract with aq. NaHCO3 (x2) dissolve->extract org_layer Organic Layer (Neutral/Basic Impurities) extract->org_layer aq_layer Aqueous Layer (Sodium 4-Benzamidobenzoate) extract->aq_layer waste1 Discard org_layer->waste1 acidify Cool in Ice Bath & Acidify with HCl aq_layer->acidify filter1 Vacuum Filter & Wash with Cold H2O acidify->filter1 recrystallize Recrystallize from Ethanol/Water filter1->recrystallize filter2 Vacuum Filter & Wash with Cold Solvent recrystallize->filter2 dry Dry Product filter2->dry end_node Pure 4-Benzamidobenzoic Acid dry->end_node

Diagram 1. Combined Purification Workflow

Troubleshooting_Purity Diagram 2. Troubleshooting Low Purity After Recrystallization start Low Purity Detected (e.g., Broad Melting Point, TLC Impurities) cause1 Cause: Starting materials still present? start->cause1 Check TLC/NMR cause2 Cause: Impurities co-crystallized? start->cause2 If starting materials absent cause3 Cause: Sample still contains colored impurities? start->cause3 Visually inspect sol1 Solution: Perform Acid-Base Extraction to remove acidic/basic starting materials. cause1->sol1 final Re-run Purity Analysis sol1->final sol2_check Is solvent choice optimal? cause2->sol2_check sol2a Solution: Choose a different solvent system where impurity is much more soluble. sol2_check->sol2a No sol2b Solution: Ensure slow cooling. Rapid cooling traps impurities. sol2_check->sol2b Yes sol2a->final sol2b->final sol3 Solution: Re-dissolve and treat with activated charcoal before recrystallizing. cause3->sol3 sol3->final

Diagram 2. Troubleshooting Low Purity

References

Methods for removing unreacted starting materials from 4-(benzoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(benzoylamino)benzoic acid. Below are detailed methods for removing unreacted starting materials, namely 4-aminobenzoic acid and benzoyl chloride (which will likely have hydrolyzed to benzoic acid during workup).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound is contaminated with unreacted 4-aminobenzoic acid. How can I remove it?

A1: Unreacted 4-aminobenzoic acid can be effectively removed using an acid-base extraction. 4-aminobenzoic acid has a free amino group, which is basic and will be protonated in an acidic solution, making it water-soluble. Your desired product, this compound, has an amide linkage and a carboxylic acid, and will remain in the organic phase under acidic conditions. Please refer to the detailed protocol for Acid-Base Extraction below.

Q2: I have residual benzoyl chloride in my reaction mixture. What is the best way to remove it?

A2: Benzoyl chloride is highly reactive and will readily hydrolyze to benzoic acid in the presence of water.[1] Therefore, the primary impurity to remove is benzoic acid. This can be achieved through an acid-base extraction. By washing your organic solution with a mild base, such as sodium bicarbonate, the benzoic acid will be deprotonated to form sodium benzoate, which is water-soluble and will move to the aqueous layer.[2][3] The this compound will remain in the organic layer. See the Acid-Base Extraction protocol for a step-by-step guide.

Q3: My recrystallization of this compound is not working. The compound either "oils out" or no crystals form at all. What should I do?

A3: "Oiling out" during recrystallization can occur if the solution is too concentrated or if it cools too quickly.[4] To resolve this, try reheating the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4] If no crystals form, the solution may be too dilute.[5] You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4] Alternatively, you can evaporate some of the solvent to increase the concentration.[4] Refer to the Troubleshooting Recrystallization guide below for more detailed solutions.

Q4: What is a suitable solvent system for purifying this compound using column chromatography?

A4: For polar, acidic compounds like this compound, a common stationary phase is silica gel. The mobile phase, or eluent, should be a mixture of a nonpolar and a polar solvent. A good starting point is a mixture of hexane and ethyl acetate.[2] To improve the separation and prevent streaking of the acidic compound on the column, it is often beneficial to add a small amount of acetic acid (e.g., 0.5-1%) to the eluent system.[6] You can determine the optimal solvent ratio by running a thin-layer chromatography (TLC) analysis first.

Data Presentation: Solubility of Starting Materials

Table 1: Solubility of 4-Aminobenzoic Acid

SolventTemperature (°C)Solubility ( g/100 mL)
Water250.539[7]
Water300.611[7]
Boiling Water1001.11[7]
EthanolRoom Temperature12.5[7]
Diethyl EtherRoom Temperature1.67[7]
Ethyl AcetateRoom TemperatureSoluble[7]
BenzeneRoom TemperatureSlightly Soluble[7]

Table 2: Solubility of Benzoic Acid

SolventTemperature (°C)Solubility ( g/100 mL)
Water250.34[8]
Water1005.6[8]
Ethanol2558.4[8]
Methanol2571.5
Ethyl Acetate2543.6
Hexane250.9

Experimental Protocols

Method 1: Recrystallization

This method is effective for purifying the final product, this compound, from impurities that have different solubilities. An ethanol/water mixture is a common solvent system for recrystallizing aromatic acids.

Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution at or near boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration of the solution into a pre-warmed, clean Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (this is the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow A Dissolve crude product in minimum hot ethanol B Add activated charcoal (optional for colored impurities) A->B C Hot gravity filtration B->C D Add hot water until cloudy, then a few drops of hot ethanol C->D E Cool slowly to room temperature, then in an ice bath D->E F Vacuum filter to collect crystals E->F G Wash crystals with ice-cold ethanol/water F->G H Dry crystals under vacuum G->H

Recrystallization Workflow Diagram
Method 2: Acid-Base Extraction

This technique is ideal for separating acidic and basic impurities from the desired neutral or acidic/basic product.

Protocol:

  • Dissolve Mixture: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.[9]

  • Remove 4-Aminobenzoic Acid (if present):

    • Add a 5% aqueous solution of hydrochloric acid (HCl) to the separatory funnel.

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated 4-aminobenzoic acid will be in the bottom aqueous layer.

    • Drain the aqueous layer. Repeat the extraction with fresh HCl solution to ensure complete removal.

  • Remove Benzoic Acid (from hydrolyzed benzoyl chloride):

    • To the organic layer remaining in the separatory funnel, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

    • Shake the funnel, venting frequently as carbon dioxide gas will be produced.

    • Allow the layers to separate. The sodium benzoate will be in the aqueous layer.

    • Drain the aqueous layer. Repeat this extraction with fresh NaHCO₃ solution.

  • Isolate this compound:

    • The remaining organic layer contains your desired product.

    • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

    • Drain the brine layer.

    • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.

Acid_Base_Extraction cluster_0 Separation of 4-Aminobenzoic Acid cluster_1 Separation of Benzoic Acid cluster_2 Product Isolation A Crude mixture in organic solvent B Add 5% HCl (aq) A->B C Shake and separate layers B->C D Aqueous Layer: Protonated 4-aminobenzoic acid C->D Basic impurity removed E Organic Layer: This compound + Benzoic acid C->E F Organic layer from previous step E->F G Add sat. NaHCO3 (aq) F->G H Shake and separate layers G->H I Aqueous Layer: Sodium benzoate H->I Acidic impurity removed J Organic Layer: This compound H->J K Organic layer with product J->K L Wash with brine K->L M Dry with anhydrous sulfate L->M N Filter and evaporate solvent M->N O Pure this compound N->O

Acid-Base Extraction Workflow
Method 3: Column Chromatography

This method is useful for separating compounds with different polarities and can be used for purification if recrystallization and extraction are not sufficient.

Protocol:

  • Prepare the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel as a slurry in the initial, less polar eluent (e.g., a mixture of hexane and ethyl acetate).[2]

  • Prepare the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel and then adding the dried powder to the top of the column.

  • Elution:

    • Carefully add the sample to the top of the silica gel bed.

    • Begin eluting with the chosen solvent system. It is often best to start with a less polar mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

    • Add a small percentage of acetic acid (0.5-1%) to the eluent to improve the peak shape of the carboxylic acid.[6]

  • Fraction Collection:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Column_Chromatography A Pack column with silica gel slurry B Load crude sample (dissolved or dry-loaded) A->B C Elute with solvent gradient (e.g., Hexane/EtOAc + Acetic Acid) B->C D Collect fractions sequentially C->D E Analyze fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G H Purified Product G->H

Column Chromatography Workflow

Troubleshooting Guides in Q&A Format

Recrystallization Troubleshooting
  • Q: My compound is not dissolving in the hot solvent. What should I do?

    • A: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves completely. Ensure the solvent is at its boiling point. If it still doesn't dissolve, you may need to choose a different, more suitable solvent.

  • Q: I've added a lot of solvent, and my compound has dissolved, but no crystals form upon cooling. What's wrong?

    • A: You have likely added too much solvent, and the solution is not saturated. Boil off some of the solvent to concentrate the solution and then try cooling it again.[5]

  • Q: My crystals formed very quickly and are very fine. Are they pure?

    • A: Rapid crystallization can trap impurities within the crystal lattice.[5] For higher purity, it is better to have slow crystal growth. Try reheating the solution, adding a little more solvent, and allowing it to cool more slowly.[5]

Acid-Base Extraction Troubleshooting
  • Q: An emulsion has formed between the organic and aqueous layers, and they are not separating. How can I fix this?

    • A: Emulsions can sometimes be broken by gently swirling the separatory funnel or by adding a small amount of brine (saturated NaCl solution). In stubborn cases, you can try filtering the mixture through a pad of Celite.

  • Q: I'm not sure which layer is the aqueous layer and which is the organic layer. How can I tell?

    • A: Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer. The relative positions of the layers depend on their densities; for example, diethyl ether is less dense than water and will be the top layer, while dichloromethane is denser and will be the bottom layer.

  • Q: After acidifying the basic extract (or basifying the acidic extract), no precipitate forms. Where is my compound?

    • A: Your compound may be more soluble in water than expected, or you may not have adjusted the pH sufficiently.[2] Check the pH with litmus or pH paper to ensure it is strongly acidic or basic. If the compound is indeed water-soluble, you may need to perform a back-extraction into an organic solvent.[2]

References

Technical Support Center: Degradation Pathways of 4-(benzoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding the potential degradation pathways of 4-(benzoylamino)benzoic acid. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the chemical structure of this compound, which contains an amide linkage and two aromatic rings, the primary degradation pathways are expected to be hydrolysis, photodegradation, and microbial degradation. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions are recommended to fully characterize its stability profile.[1][2]

Q2: What are the likely degradation products of this compound?

The degradation of this compound is anticipated to yield products resulting from the cleavage of the amide bond and modifications to the aromatic rings. Key potential degradation products include:

  • 4-aminobenzoic acid and benzoic acid: Formed via hydrolysis of the amide bond.

  • Hydroxylated derivatives: Arising from photodegradation or microbial metabolism, where hydroxyl groups are added to one or both aromatic rings.[3]

  • Ring-opened products: Under strong oxidative conditions, the aromatic rings may be cleaved to form smaller organic acids and aldehydes.[3]

Q3: Which analytical techniques are best suited for studying the degradation of this compound?

A combination of chromatographic and spectrometric techniques is recommended for the separation, identification, and quantification of this compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective for identifying and quantifying both the parent compound and its degradation products, especially in complex matrices.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile degradation products, potentially requiring derivatization to increase the volatility of the analytes.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental analysis of this compound degradation.

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis - Inappropriate mobile phase pH.- Active sites on the analytical column.- Column overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a column with end-capping or add a competing agent to the mobile phase.- Dilute the sample to avoid overloading the column.
Inconsistent retention times in HPLC - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its recommended lifetime.
No or low signal in MS detection - The analyte is not adequately ionized.- In-source degradation.- Matrix effects.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Use a softer ionization technique if in-source fragmentation is suspected.- Improve sample preparation to remove interfering matrix components.
Unexpected peaks in the chromatogram - Formation of unknown degradation products.- Contamination from solvents or sample handling.- Presence of impurities in the starting material.- Conduct forced degradation studies to intentionally generate and identify potential degradation products.- Run blank injections of solvents to check for contamination.- Analyze a high-purity standard of this compound for comparison.

Data Presentation

Disclaimer: Specific quantitative degradation data for this compound is limited in the available scientific literature. The following tables provide an overview of expected degradation behavior and products based on data from structurally similar compounds such as N-benzoyl amino acids, benzanilides, and benzoic acid derivatives. The provided values should be considered as estimates and may vary depending on the specific experimental conditions.

Table 1: Predicted Degradation Behavior of this compound under Forced Degradation Conditions

Stress Condition Expected Degradation Rate Primary Degradation Pathway Key Potential Degradation Products
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Moderate to HighCleavage of the amide bond4-aminobenzoic acid, Benzoic acid
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) HighCleavage of the amide bond4-aminobenzoic acid, Benzoic acid
Oxidative (e.g., 3% H₂O₂, room temp.) Low to ModerateRing hydroxylation, Ring openingHydroxylated derivatives, Ring-opened products
Thermal (e.g., 105°C, solid state) LowDecarboxylation4-benzamidoaniline
Photolytic (UV irradiation) ModeratePhotorearrangement, Ring hydroxylationHydroxylated derivatives, Photo-Fries type products

Table 2: Comparison of Analytical Methods for the Analysis of this compound and its Degradants

Analytical Method Principle Typical Analytes Advantages Disadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.This compound and major UV-active degradants.Robust, widely available, good for routine quantification.Moderate sensitivity, may not detect all degradation products.
LC-MS/MS Separation by HPLC coupled with mass analysis for identification and quantification.Parent compound and a wide range of polar and non-polar degradation products.High sensitivity and selectivity, excellent for structural elucidation.Higher cost and complexity.
GC-MS Separation of volatile compounds followed by mass analysis.Volatile degradation products (after derivatization).Excellent for identifying small, volatile molecules.Requires derivatization for non-volatile compounds like the parent drug.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Acidic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase for HPLC or LC-MS analysis.

  • Basic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Incubate the mixture under the same conditions as the acidic hydrolysis.

    • At specified time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and identify degradation products.

Protocol 2: Photodegradation Study
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile) in a quartz cuvette or photoreactor.

  • Irradiation: Expose the sample to a controlled light source (e.g., a xenon lamp or a UV lamp with a specific wavelength) for a defined duration. A dark control sample should be kept under the same conditions but protected from light.

  • Sampling: At various time intervals, withdraw aliquots of the solution for analysis.

  • Analysis: Quantify the decrease in the concentration of this compound and identify the formation of photoproducts using HPLC-UV or LC-MS.

Visualizations

This compound This compound 4-aminobenzoic acid 4-aminobenzoic acid This compound->4-aminobenzoic acid Hydrolysis Benzoic acid Benzoic acid This compound->Benzoic acid Hydrolysis

Inferred Hydrolytic Degradation Pathway

This compound This compound Hydroxylated derivatives Hydroxylated derivatives This compound->Hydroxylated derivatives UV light Photo-Fries products Photo-Fries products This compound->Photo-Fries products UV light

Inferred Photodegradation Pathways

cluster_workflow Experimental Workflow for Degradation Studies Prepare Sample Prepare Sample Stress Conditions Stress Conditions Prepare Sample->Stress Conditions Acid, Base, Oxidative, Thermal, Photolytic Sampling Sampling Stress Conditions->Sampling Time points Analysis Analysis Sampling->Analysis HPLC, LC-MS

References

Resolving solubility issues of 4-(benzoylamino)benzoic acid for analytical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues and conducting analytical studies of 4-(benzoylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that, like many aromatic carboxylic acids, exhibits poor solubility in water. Its solubility is significantly better in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in alcohols like ethanol and methanol is moderate.

Q2: How can I improve the aqueous solubility of this compound?

A2: The aqueous solubility of this compound is pH-dependent. As a carboxylic acid, its solubility in aqueous solutions increases as the pH becomes more alkaline. This is due to the deprotonation of the carboxylic acid group to form the more polar and water-soluble carboxylate salt. Therefore, adjusting the pH of the aqueous solution to a basic level (pH > 7) can significantly enhance its solubility.

Q3: For which applications are organic stock solutions of this compound suitable?

A3: High-concentration stock solutions prepared in organic solvents like DMSO or DMF are commonly used for in vitro biological assays. These stock solutions can be diluted into aqueous buffers for the final experimental concentration. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.

Q4: What is a recommended method for preparing a stock solution for biological assays?

A4: To prepare a stock solution, dissolve the this compound in a minimal amount of an organic solvent such as DMSO. For instance, a 10 mg/mL stock solution in DMSO can be prepared, which can then be serially diluted into your aqueous experimental buffer. It is advisable to add the stock solution to the buffer slowly while vortexing to minimize precipitation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Solubility Issues

Issue: The compound does not dissolve in the chosen solvent.

  • Possible Cause: The solvent may not be appropriate for this compound.

  • Solution:

    • For high concentrations, use polar aprotic solvents like DMSO or DMF.

    • For aqueous solutions, increase the pH to the alkaline range.

    • Consider using a co-solvent system. For example, dissolving the compound in a small amount of DMSO before adding it to an aqueous buffer.

    • Gentle heating and sonication can also aid in dissolution, but be cautious of potential compound degradation at high temperatures.

Issue: The compound precipitates out of solution upon dilution or over time.

  • Possible Cause: The concentration of the organic co-solvent in the final aqueous solution is too low to maintain solubility. The compound may also be unstable in the prepared solution.

  • Solution:

    • Increase the final percentage of the organic co-solvent in your working solution, ensuring it is compatible with your experimental setup.

    • Prepare a more dilute initial stock solution to reduce the concentration gradient upon dilution.

    • Add the stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing.

    • For aqueous solutions, it is often recommended to prepare them fresh before use. Aqueous solutions of similar compounds are not recommended for storage for more than a day.[1]

Analytical Issues (HPLC)

Issue: Poor peak shape (fronting or tailing) in the chromatogram.

  • Possible Cause: Column overload, interaction with active sites on the column, or inappropriate mobile phase pH.

  • Solution:

    • Reduce the injection volume or the concentration of the sample.

    • Ensure the mobile phase is acidic (e.g., containing 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, which generally improves peak shape for acidic compounds on reversed-phase columns.

    • Use a high-quality, end-capped C18 column.

Issue: Inconsistent retention times.

  • Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Solution:

    • Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample.

    • Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

    • Use a column oven to maintain a constant temperature.

Data Presentation

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in various common solvents at room temperature. These values are based on data for structurally similar compounds and should be used as a guideline. Actual solubility should be determined experimentally.

SolventEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 20
Dimethylformamide (DMF)> 20
Ethanol1 - 5
Methanol1 - 5
Acetonitrile< 1
Water (neutral pH)< 0.1
Water (alkaline pH)> 1 (pH dependent)

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
  • Weighing: Accurately weigh 10 mg of this compound powder.

  • Dissolution: Transfer the powder to a suitable vial and add 1 mL of high-purity DMSO.

  • Mixing: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C for short-term storage. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: General Reverse-Phase HPLC Method for Analysis

This protocol provides a starting point for the HPLC analysis of this compound. Method optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a suitable percentage of Mobile Phase B (e.g., 30%) and increase linearly to a higher percentage (e.g., 90%) over a defined period (e.g., 15 minutes) to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 254 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable organic solvent like methanol or acetonitrile, and filter through a 0.22 µm or 0.45 µm syringe filter before injection.

Visualizations

TroubleshootingWorkflow start Solubility Issue Encountered check_solvent Is the solvent appropriate? start->check_solvent change_solvent Select a more polar aprotic solvent (DMSO, DMF) or adjust pH for aqueous solutions check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->check_concentration dilute Prepare a more dilute solution check_concentration->dilute Yes use_cosolvent Use a co-solvent (e.g., DMSO in buffer) check_concentration->use_cosolvent No check_mixing Is the mixing adequate? dilute->check_mixing use_cosolvent->check_mixing mix_thoroughly Vortex, sonicate, or gently heat the solution check_mixing->mix_thoroughly No success Issue Resolved check_mixing->success Yes mix_thoroughly->success

Caption: A workflow for troubleshooting solubility issues.

SolventSelection start Goal: Dissolve this compound application What is the intended application? start->application stock_solution High Concentration Stock Solution application->stock_solution Stock aqueous_assay Aqueous Biological Assay application->aqueous_assay Assay dmso_dmf Use DMSO or DMF stock_solution->dmso_dmf ph_adjustment Adjust pH to > 7 in aqueous buffer aqueous_assay->ph_adjustment co_solvent Alternatively, use a co-solvent (e.g., small amount of DMSO in buffer) aqueous_assay->co_solvent

Caption: Decision tree for solvent selection.

HPLCWorkflow prep_sample Sample Preparation: Dissolve in mobile phase or suitable solvent filter_sample Filter sample through 0.22 or 0.45 µm filter prep_sample->filter_sample hplc_injection Inject sample onto C18 HPLC column filter_sample->hplc_injection gradient_elution Gradient Elution with Water/Acetonitrile (containing 0.1% Formic Acid) hplc_injection->gradient_elution uv_detection UV Detection (e.g., at 254 nm) gradient_elution->uv_detection data_analysis Data Analysis: Peak integration and quantification uv_detection->data_analysis

Caption: General workflow for HPLC analysis.

References

Strategies to reduce by-product formation during the benzoylation of 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzoylation of 4-aminobenzoic acid to synthesize 4-(benzamido)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction in the benzoylation of 4-aminobenzoic acid?

The primary reaction is the selective acylation of the amino group (-NH₂) of 4-aminobenzoic acid with benzoyl chloride to form 4-(benzamido)benzoic acid. This reaction is a nucleophilic acyl substitution, commonly carried out under Schotten-Baumann conditions.

Q2: Why is a base necessary for this reaction?

A base is crucial for two main reasons. First, it neutralizes the hydrochloric acid (HCl) generated as a by-product of the reaction between the amine and the acid chloride. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. Second, the base helps to deprotonate the amine, increasing its nucleophilicity and driving the reaction towards the desired amide product.

Q3: What are the most common by-products in this reaction?

The most common by-products arise from the reaction at the carboxylic acid moiety or from over-reaction. These include:

  • O-acylation product: Benzoyl chloride can react with the carboxylic acid group to form a mixed anhydride.

  • Di-benzoylation product: A second molecule of benzoyl chloride can react with the newly formed amide.

  • Unreacted starting materials: Incomplete reactions can leave residual 4-aminobenzoic acid and benzoyl chloride.

  • Benzoic acid: Hydrolysis of benzoyl chloride will produce benzoic acid.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-(benzamido)benzoic acid 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Protonation of the amine: Inadequate amount or strength of the base. 3. Hydrolysis of benzoyl chloride: Presence of excess water in the reaction.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. 2. Use at least one equivalent of a suitable base (e.g., sodium carbonate, sodium hydroxide, pyridine). 3. Use anhydrous solvents and ensure all glassware is dry.
Presence of a significant amount of benzoic acid in the product Hydrolysis of benzoyl chloride: Benzoyl chloride has reacted with water instead of the amine.Add the benzoyl chloride slowly to the reaction mixture to minimize its contact with any residual water. Ensure anhydrous reaction conditions.
Formation of O-acylation by-product (mixed anhydride) Reaction at the carboxylic acid group: The carboxylic acid group has reacted with benzoyl chloride. This is more likely under certain conditions.Use a base that selectively activates the amine over the carboxylic acid. Sodium carbonate or sodium bicarbonate are often preferred over stronger bases like sodium hydroxide for better selectivity. Running the reaction at a controlled temperature can also help.
Formation of di-benzoylation by-product Excess benzoyl chloride: An excess of the acylating agent can lead to a second benzoylation on the amide nitrogen.Use a stoichiometric amount of benzoyl chloride or a slight excess of 4-aminobenzoic acid. Add the benzoyl chloride dropwise to the reaction mixture to maintain a low concentration of the acylating agent.
Difficulty in purifying the product Presence of multiple by-products and unreacted starting materials. Recrystallization is an effective method for purifying 4-(benzamido)benzoic acid. Ethanol is a commonly used solvent for this purpose.[2] Washing the crude product with a dilute basic solution can help remove acidic impurities like benzoic acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-(benzamido)benzoic acid

Base Solvent Reaction Time Temperature Yield (%) Reference
Sodium Carbonate (Na₂CO₃)Tetrahydrofuran (THF)6-12 hoursRoom Temperature85[2]

Note: The yield is for the isolated, recrystallized product.

Experimental Protocols

Key Experiment: Synthesis of 4-(benzamido)benzoic acid using Sodium Carbonate [2]

Materials:

  • 4-aminobenzoic acid

  • Benzoyl chloride

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Ethanol (96%) for recrystallization

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 1.68 mmol of 4-aminobenzoic acid in dry THF.

  • Add 1.68 mmol of anhydrous sodium carbonate to the solution.

  • While stirring the mixture at room temperature, slowly add 1.68 mmol of benzoyl chloride.

  • Continue stirring the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, evaporate the THF under reduced pressure.

  • Wash the resulting precipitate with distilled water to remove any inorganic salts.

  • Recrystallize the crude product from 96% ethanol to obtain pure 4-(benzamido)benzoic acid.

  • Dry the purified crystals and determine the yield.

Visualizations

Diagram 1: Reaction Workflow for the Benzoylation of 4-Aminobenzoic Acid

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Aminobenzoic Acid E Mix and Stir at Room Temperature (6-12 hours) A->E B Benzoyl Chloride B->E C Base (e.g., Na2CO3) C->E D Solvent (e.g., THF) D->E F Evaporate Solvent E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I 4-(benzamido)benzoic acid H->I

Caption: Workflow for the synthesis and purification of 4-(benzamido)benzoic acid.

Diagram 2: By-product Formation Pathways

G cluster_reactants Reactants cluster_products Products & By-products paba 4-Aminobenzoic Acid desired Desired Product: 4-(benzamido)benzoic acid paba->desired N-acylation o_acylation By-product: O-acylation (Mixed Anhydride) paba->o_acylation O-acylation benzoyl_cl Benzoyl Chloride benzoyl_cl->desired benzoyl_cl->o_acylation di_benzoylation By-product: Di-benzoylation benzoyl_cl->di_benzoylation desired->di_benzoylation Further Acylation

Caption: Pathways for the formation of the desired product and common by-products.

Diagram 3: Troubleshooting Logic for Low Yield

G start Low Yield of Product check_reaction Check TLC for unreacted 4-aminobenzoic acid start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete increase_time Increase reaction time/temperature incomplete->increase_time Yes check_base Review amount and type of base incomplete->check_base No end Improved Yield increase_time->end protonation Amine Protonation? check_base->protonation use_more_base Use >= 1 equivalent of appropriate base protonation->use_more_base Yes check_hydrolysis Check for benzoic acid by-product protonation->check_hydrolysis No use_more_base->end hydrolysis Benzoyl Chloride Hydrolysis? check_hydrolysis->hydrolysis anhydrous Ensure anhydrous conditions hydrolysis->anhydrous Yes hydrolysis->end No anhydrous->end

References

Technical Support Center: Crystallization of 4-(benzoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the crystallization of 4-(benzoylamino)benzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, based on its structural similarity to benzoic acid and general principles of solubility, polar organic solvents are recommended. Ethanol, methanol, and mixtures of these with water are likely to be effective. A good starting point is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q2: How can I improve the yield of my crystallization?

A2: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Additionally, allowing the solution to cool slowly to room temperature before placing it in an ice bath will maximize the formation of crystals.

Q3: My crystals are very fine and difficult to filter. What can I do?

A3: The formation of very fine crystals, or "crashing out," is often due to rapid cooling. To obtain larger crystals, allow the solution to cool slowly to room temperature without disturbance. Insulating the flask can help slow the cooling rate. If the problem persists, consider using a different solvent system that provides a more gradual decrease in solubility as the temperature drops.

Q4: What should I do if no crystals form upon cooling?

A4: If crystals do not form, the solution may be too dilute or supersaturated. Try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.

  • Seeding: Add a small, pure crystal of this compound to the solution.

  • Solvent Evaporation: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Reduce Temperature: Ensure the solution is thoroughly cooled, preferably in an ice bath, to minimize solubility.

Q5: The crystallized product is discolored. How can I remove colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product, potentially reducing the yield.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound.

Problem Possible Cause(s) Solution(s)
Oiling Out (Product separates as a liquid instead of solid crystals)The boiling point of the solvent is higher than the melting point of the solute. High concentration of impurities.Add more solvent to the hot solution. Use a lower-boiling point solvent. Purify the crude material further before crystallization.
Low Recovery Yield Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization.Use the minimum amount of hot solvent required for dissolution. Preheat the filtration apparatus. Ensure the solution is cooled for a sufficient amount of time in an ice bath.
Crystals "Crash Out" (Form too quickly) The solution is too concentrated. The solution is cooled too rapidly.Add a small amount of additional hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete Dissolution in Hot Solvent Insufficient solvent. Insoluble impurities are present.Add more hot solvent in small increments. Perform a hot filtration to remove insoluble impurities.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility data for benzoic acid in various solvents at different temperatures. This data serves as a useful proxy for selecting a suitable solvent system for the crystallization of the structurally similar this compound. It is important to note that the actual solubility of this compound may differ.

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)
Water 00.17
180.27
250.34
400.55
752.15
1005.63
Ethanol 1547.1
2355.9
Methanol 2371.5
Acetone 2054.2
Ethyl Acetate 2544.0 (approx.)
Dichloromethane 2524.0 (approx.)
Toluene 2511.0 (approx.)

Note: Data for ethanol, methanol, and acetone are presented at specific temperatures as found in the literature. Data for ethyl acetate, dichloromethane, and toluene are approximations based on available information.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the general procedure for recrystallizing this compound from a single solvent, such as an ethanol/water mixture.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., 95% ethanol) and heat the mixture gently on a hot plate. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new flask with a small amount of hot solvent to prevent premature crystallization. Filter the hot solution quickly.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Solvent-Antisolvent Recrystallization of this compound

This method is useful when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature or with gentle heating.

  • Addition of Antisolvent: Slowly add a "poor" solvent (an "antisolvent" in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, indicating the onset of precipitation.

  • Redissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent composition slowly changes through evaporation or as the solution cools.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent recrystallization protocol.

Mandatory Visualization

Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the crystallization of this compound.

Troubleshooting_Tree cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Crystallization Issue no_crystals No Crystals? start->no_crystals oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield scratch Scratch flask no_crystals->scratch Try seed Add seed crystal scratch->seed If fails evaporate Evaporate some solvent seed->evaporate If fails add_solvent Add more solvent oiling_out->add_solvent Try change_solvent Change to lower boiling solvent add_solvent->change_solvent If fails min_solvent Use minimum hot solvent low_yield->min_solvent Ensure preheat_funnel Preheat filtration apparatus min_solvent->preheat_funnel Also

Caption: A decision tree for troubleshooting common crystallization problems.

Validation & Comparative

A Comparative Guide to the Spectroscopic Confirmation of 4-(benzoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic methods for the structural confirmation of 4-(benzoylamino)benzoic acid. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a valuable resource for the unambiguous identification and characterization of this compound. For comparative purposes, spectroscopic data for two related compounds, 4-aminobenzoic acid and benzoic acid, are also included to highlight key spectral differences.

Spectroscopic Data Summary

The structural confirmation of this compound is achieved through the combined interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular structure, and a comparative analysis with structurally similar compounds enhances the confidence in the identification.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound DMSO-d₆10.54 (br s, 1H), 8.00-7.88 (m, 6H), 7.65-7.59 (m, 1H), 7.59-7.51 (m, 2H)[1]
4-aminobenzoic acid DMSO-d₆11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H)
Benzoic acid CDCl₃11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.52 (t, J = 7.92 Hz, 2H)

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound -Data not available in the searched literature. See 4-acetamidobenzoic acid for comparison.
4-acetamidobenzoic acid (analogue) -169.1, 167.2, 143.5, 130.8, 125.7, 118.3, 24.1
4-aminobenzoic acid DMSO-d₆167.9, 153.5, 131.7, 117.3, 113.0[2]
Benzoic acid CDCl₃172.60, 133.89, 130.28, 129.39, 128.55

Table 3: IR Spectral Data

CompoundMajor Absorption Bands (cm⁻¹)
This compound Data not available in the searched literature. Expected peaks: ~3300 (N-H stretch), ~3000 (O-H stretch), ~1680 (C=O stretch, amide), ~1670 (C=O stretch, acid), ~1600, 1500 (C=C aromatic stretch).
4-aminobenzoic acid 3460, 3360 (N-H stretches), 3300-2500 (O-H stretch), 1675 (C=O stretch), 1600, 1445 (C=C aromatic stretches)
Benzoic acid 3071-2940 (broad O-H stretch), 1670 (C=O stretch)

Table 4: Mass Spectrometry Data

CompoundIonization Modem/z (relative intensity)
This compound LCMS (positive ion mode)242.1 [M+H]⁺[1]
This compound LCMS (negative ion mode)240.1 [M-H]⁻[1]
4-aminobenzoic acid -137 (M⁺), 120, 92, 65
Benzoic acid -122 (M⁺), 105, 77, 51

Table 5: UV-Vis Spectral Data

CompoundSolventλmax (nm)
This compound -Data not available in the searched literature.
4-aminobenzoic acid Methanol194, 226, 278[3]
Benzoic acid -194, 230, 274[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse width corresponding to a 30-45° flip angle, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: pulse width corresponding to a 30-45° flip angle, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, often coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC system.

    • Acquire mass spectra in both positive and negative ion modes.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions within the molecule, particularly in conjugated systems.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, water) to a known concentration (typically in the micromolar range).

    • Prepare a blank solution containing only the solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the blank solution and record the baseline.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm).

  • Data Processing:

    • The spectrum is plotted as absorbance versus wavelength (nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural confirmation of an organic compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis NMR_Data Proton & Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data UV_Vis_Data Conjugated System UV_Vis->UV_Vis_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure UV_Vis_Data->Structure

Caption: Workflow for structural confirmation.

References

A comparative analysis of the properties of different benzoylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties, biological activities, and synthesis protocols of various benzoylated amino acids. These compounds, which feature a benzoyl group attached to the amino group of an amino acid, are significant in medicinal chemistry and drug development due to their diverse biological roles, including acting as enzyme inhibitors and intermediates in the synthesis of bioactive molecules.[1][2]

Physicochemical Properties

The introduction of a benzoyl group to an amino acid significantly alters its physicochemical properties, such as melting point and molecular weight, when compared to the parent amino acid. These properties are critical for their purification, characterization, and formulation. Amino acids are typically colorless, crystalline solids that decompose at temperatures above 200°C.[3] The benzoylated derivatives also present as crystalline solids, with melting points influenced by the parent amino acid's side chain.[4]

Table 1: Comparison of Physicochemical Properties of Selected Benzoylated Amino Acids

Benzoylated Amino AcidParent Amino AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-(Benzamido)acetic acidGlycineC₉H₉NO₃179.17189 - 191[4]
(S)-2-(Benzamido)propanoic acidAlanineC₁₀H₁₁NO₃193.20147-148 (literature)
(S)-2-(Benzamido)-4-(methylthio)butanoic acidMethionineC₁₂H₁₅NO₃S253.32177 - 178[4]
(S)-2-(Benzamido)-3-phenylpropanoic acidPhenylalanineC₁₆H₁₅NO₃269.30190 - 192[4]
2-(4-Nitrobenzamido)acetic acidGlycineC₉H₈N₂O₅224.17192 - 193[4]

Data compiled from reference[4]. Melting points can vary based on experimental conditions and purity.

Biological Activities and Applications

Benzoylated amino acids and their derivatives have been explored for a wide range of therapeutic applications. The benzoyl moiety can enhance membrane permeability and introduce new interactions with biological targets.

Table 2: Summary of Reported Biological Activities

Derivative ClassSpecific Compound ExamplesBiological Activity/TargetKey Findings
Antifungal Agents N-benzoyl amino esters derived from Valine and TryptophanFungal chitinaseShowed significant growth inhibition against Aspergillus fumigatus and Fusarium temperatum.[1][5][6]
Antitumor Agents N-benzoyl-p-chloro-DL-phenylalanine, N-benzoyl-m-fluoro-DL-phenylalanineMicrobial antitumor screenExhibited potent, near-complete growth inhibition of the test organism Lactobacillus casei.[7]
Adhesion Inhibitors N-2-Bromobenzoyl L-tryptophan, N-Benzoyl L-histidineLFA-1/ICAM-1 InteractionIdentified as inhibitors of the LFA-1/ICAM complex, crucial in autoimmune diseases. The carboxylic acid group is essential for activity.[8]
Epigenetic Modulators N-benzoyl L-glutamic acid derivativesDNA Methyltransferases (DNMT1, DNMT3A)Act as inhibitors of DNMTs, which are promising targets for cancer therapy.[9]
Antimicrobial Agents N-Boc-amino acid-(N`-benzoyl) hydrazidesS. aureus, E. coliCopper and Cadmium complexes of these compounds showed antimicrobial activity comparable to ampicillin.[10][11]
Photoaffinity Labeling p-benzoyl-L-phenylalanine (pBpa) and its halogenated derivativesProtein-Protein Interactions (PPIs)Used for covalent capture of PPIs in living cells. Halogenated derivatives increase photocrosslinking yields.[12][13]

Experimental Protocols

The synthesis of benzoylated amino acids can be achieved through several methods. The choice of method depends on the starting materials, desired yield, and reaction conditions.

Method 1: Modified Schotten-Baumann Reaction

This is a widely used method for the benzoylation of amino acids using benzoyl chloride.[4] A green chemistry approach utilizes PEG-400 as a recyclable catalyst and solvent, which helps control the exothermic nature of the reaction and improve yields.[4]

Protocol:

  • Dissolution: Dissolve the amino acid (0.01 mol) in a minimal amount of saturated sodium bicarbonate solution (approx. 5 ml).

  • Catalyst Addition: Add 50 ml of PEG-400 to the reaction mixture.

  • Benzoylation: Slowly add the substituted benzoyl chloride (0.01 mol) portion-wise to the mixture while stirring.

  • Reaction: Continue stirring the reaction mixture for fifteen minutes, then let it stand overnight.

  • Precipitation: Pour the mixture onto crushed ice. If a precipitate does not form, add a very small quantity of acetic acid.

  • Isolation: Collect the product by filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from dilute ethanol to obtain the pure N-benzoyl amino acid.[4]

G cluster_reactants Reactants cluster_process Process cluster_purification Purification AA Amino Acid Mix Mix & Stir AA->Mix BC Benzoyl Chloride BC->Mix Base NaHCO₃ Solution Base->Mix PEG PEG-400 PEG->Mix Incubate Incubate Overnight Mix->Incubate Precipitate Precipitate on Ice Incubate->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure N-Benzoyl Amino Acid Recrystallize->Product

Caption: Workflow for the synthesis of N-benzoyl amino acids via a modified Schotten-Baumann reaction.

Method 2: Peptide Coupling using HATU

This method is common for forming amide bonds and is particularly useful for creating more complex derivatives, such as hydrazides.[14]

Protocol:

  • Activation: Stir a mixture of N-Boc-protected amino acid (1 mmol), HATU (1 mmol), and triethylamine (2 mmol) in DMF (2 mL) at 0°C for 3 minutes.

  • Coupling: Add benzoic acid hydrazide (1 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then leave it overnight at room temperature.

  • Workup: Dilute the reaction with ethyl acetate (80 mL). Wash the mixture successively with 5% aqueous citric acid, saturated sodium bicarbonate, and saturated sodium chloride solutions.[14]

  • Deprotection (if required): The N-Boc protecting group can be removed using HCl gas in a mixture of methylene chloride and ether to yield the final hydrochloride salt.[14]

Application in Drug Discovery: Mechanism of Action

Benzoylated amino acids often function as competitive inhibitors. For instance, in the inhibition of LFA-1/ICAM-1 interaction, the N-benzoyl amino acid derivative is designed to bind to the LFA-1 protein, physically blocking its association with its natural ligand, ICAM-1. This action disrupts the cell-cell adhesion process that is critical in the inflammatory response of several autoimmune diseases.[8]

G cluster_normal Normal Physiological Interaction cluster_inhibited Inhibition by Benzoylated Amino Acid LFA1 LFA-1 Receptor ICAM1 ICAM-1 Ligand LFA1->ICAM1 Binding LFA1_B LFA-1 Receptor Inhibitor N-Benzoyl Amino Acid (Inhibitor) LFA1_B->Inhibitor Inhibitor Binding ICAM1_B ICAM-1 Ligand Inhibitor->ICAM1_B Interaction Blocked

Caption: Conceptual diagram of LFA-1/ICAM-1 inhibition by a benzoylated amino acid derivative.

References

A Comparative Guide to Validating an HPLC-UV Method for the Quantification of 4-(Benzoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of an analytical method is a critical step to ensure data is accurate, reliable, and fit for its intended purpose. This guide provides a detailed comparison of two hypothetical, yet scientifically plausible, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the quantification of 4-(benzoylamino)benzoic acid. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction to this compound and Analytical Context

This compound (also known as 4-benzamidobenzoic acid) is a chemical intermediate that can be used in the synthesis of various organic molecules.[3] Accurate quantification is essential for monitoring reaction progress, determining purity, and performing stability studies. HPLC-UV is a robust and widely accessible technique for this purpose, offering good sensitivity and resolution for aromatic compounds.[4][5] This guide will compare two distinct reversed-phase HPLC-UV methods (Method A and Method B) and their performance across key validation parameters.

Experimental Protocols

The validation of the analytical methods is designed to demonstrate their suitability for the intended purpose through a series of laboratory studies.[6]

Instrumentation and Reagents
  • HPLC System: An Agilent 1100 series or similar, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Columns:

    • Method A: C18 column (150 mm x 4.6 mm, 5 µm particle size).

    • Method B: Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid and phosphoric acid (analytical grade).

  • Reference Standard: this compound, purity >99.5%.

Chromatographic Conditions
ParameterMethod AMethod B
Column C18 (150 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient Elution 70% A to 30% A over 10 min80% A to 40% A over 8 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30°C35°C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL5 µL
Validation Protocol

The validation of both methods was performed according to ICH Q2(R1)/Q2(R2) guidelines, assessing the following parameters:[7][8]

  • Specificity and Forced Degradation: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products, forced degradation studies were conducted.[9] Samples of this compound were subjected to acidic (0.1N HCl at 60°C), basic (0.1N NaOH at 60°C), oxidative (3% H₂O₂ at room temp), thermal (80°C), and photolytic (UV light exposure) stress.[10] The stressed samples were then analyzed to check for interference with the main analyte peak.

  • Linearity: Linearity was evaluated by preparing and analyzing a series of at least five concentrations of the reference standard over a specified range.[11] The peak area response was plotted against the concentration, and the relationship was assessed using the correlation coefficient (r²).

  • Accuracy: Accuracy was determined by performing recovery studies.[12] A known amount of the analyte was spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of the same sample solution at 100% of the test concentration on the same day.[7]

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The results are expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.[6][12]

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic component).[11] The effect on the results was monitored.

Data Presentation and Comparison

The performance of Method A and Method B was evaluated and the quantitative data are summarized below.

Table 1: Linearity and Range
ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 1 - 1000.5 - 120-
Correlation Coefficient (r²) 0.99950.9998r² ≥ 0.999
Regression Equation y = 45872x + 1250y = 51098x + 980-
Table 2: Accuracy (Recovery)
Spiked LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80% 99.5%101.2%98.0% - 102.0%
100% 100.8%100.5%98.0% - 102.0%
120% 101.2%99.8%98.0% - 102.0%
Average Recovery 100.5%100.5%98.0% - 102.0%
Table 3: Precision (%RSD)
ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.85%0.65%%RSD ≤ 2.0%
Intermediate Precision (n=6) 1.20%0.95%%RSD ≤ 2.0%
Table 4: LOD and LOQ
ParameterMethod A (µg/mL)Method B (µg/mL)
Limit of Detection (LOD) 0.250.15
Limit of Quantitation (LOQ) 0.750.45
Table 5: Specificity (Forced Degradation)
Stress ConditionMethod A (Peak Purity)Method B (Peak Purity)Observation
Acid Hydrolysis PassPass~15% degradation, no co-elution
Base Hydrolysis PassPass~25% degradation, no co-elution
Oxidation PassPass~10% degradation, no co-elution
Thermal PassPass~5% degradation, no co-elution
Photolytic PassPass~8% degradation, no co-elution

Both methods demonstrated good specificity, successfully separating the this compound peak from all degradation products formed under stress conditions.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the method validation process and the relationship between the different validation parameters.

G HPLC-UV Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting Dev Analytical Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Execute Protocol Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Compile Validation Report Rob->Report Assess Assess against Acceptance Criteria Report->Assess

Caption: A flowchart of the HPLC-UV method validation process.

G Relationship of HPLC Validation Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOQ LOQ Accuracy->LOQ Precision->LOQ Range->Accuracy Range->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion and Recommendation

Both Method A and Method B have been successfully validated according to ICH guidelines and are suitable for the quantification of this compound.

  • Method A utilizes a standard C18 column and phosphoric acid, which are common in most analytical labs. It provides reliable and robust results, meeting all acceptance criteria.

  • Method B employs a Phenyl-Hexyl column and a faster gradient, resulting in a shorter run time. It also demonstrates slightly better precision and lower detection limits, making it preferable for high-throughput analysis or trace-level quantification.

Recommendation: For routine quality control, Method A is perfectly adequate. For applications requiring higher sensitivity and faster sample turnover, Method B is the superior choice. The final selection should be based on the specific needs of the laboratory, considering factors like available instrumentation, sample throughput requirements, and the required level of sensitivity.

References

A Comparative Analysis of the Chemical Properties of 4-(Benzoylamino)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a lead compound and its analogs is paramount for effective optimization and development. This guide provides a detailed comparison of the key chemical properties of 4-(benzoylamino)benzoic acid and a selection of its structural analogs. The data presented herein, including acid dissociation constants (pKa), lipophilicity (LogP), and aqueous solubility, are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

Core Compound and Analogs Under Investigation

This guide focuses on this compound and its analogs, which are structurally categorized into two main groups: those with modifications on the amino group and those with substitutions on the benzoyl ring. The selected analogs allow for a systematic evaluation of how structural changes influence key chemical properties.

The analogs included in this comparison are:

  • 4-Aminobenzoic acid

  • 4-(Methylamino)benzoic acid

  • 4-(Dimethylamino)benzoic acid

  • 4-Acetamidobenzoic acid

Comparative Analysis of Physicochemical Properties

The acid dissociation constant (pKa), the octanol-water partition coefficient (LogP), and aqueous solubility are fundamental parameters in drug design. The pKa influences the ionization state of a molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. LogP is a measure of a compound's lipophilicity, which is critical for its ability to cross biological membranes. Aqueous solubility is a key factor for drug formulation and bioavailability.

Below is a summary of the available experimental and computed data for this compound and its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogPAqueous Solubility
This compound C₁₄H₁₁NO₃241.24Data not available2.71 (Calculated)Data not available
4-Aminobenzoic acid C₇H₇NO₂137.142.38 (carboxyl), 4.85 (amino)[1][2]0.83[3]5.39 g/L (25 °C)[1]
4-(Methylamino)benzoic acid C₈H₉NO₂151.164.8 (Strongest Acidic, Predicted)[4]1.71Data not available
4-(Dimethylamino)benzoic acid C₉H₁₁NO₂165.196.03[5]Data not availableInsoluble in water[5]
4-Acetamidobenzoic acid C₉H₉NO₃179.174.28[6]1.31[7]< 0.1 g/100 mL (21 °C)[8]

Experimental Methodologies

The accurate determination of physicochemical properties relies on robust and standardized experimental protocols. The following sections detail the common methodologies used to measure pKa, LogP, and aqueous solubility.

Determination of Acid Dissociation Constant (pKa)

Potentiometric Titration: This is a widely used and reliable method for pKa determination[1][9][10][11].

  • Principle: The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte. The pH of the solution is monitored using a pH meter as a function of the volume of titrant added. The pKa is the pH at which the acidic and basic forms of the analyte are present in equal concentrations, which corresponds to the midpoint of the titration curve's buffer region.

  • Procedure:

    • A solution of the compound with a known concentration is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like acetonitrile for less soluble compounds[1][9].

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point(s) and half-equivalence point(s) are determined from the curve. The pH at the half-equivalence point is equal to the pKa of the ionizable group.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Prepare Analyte Solution titrate Add Titrant Incrementally start->titrate titrant Prepare Standardized Titrant titrant->titrate measure_ph Measure pH titrate->measure_ph After each addition plot Plot Titration Curve (pH vs. Volume) measure_ph->plot determine_pka Determine pKa from Half-Equivalence Point plot->determine_pka

Workflow for pKa determination by potentiometric titration.
Determination of Octanol-Water Partition Coefficient (LogP)

Shake-Flask Method: This is the traditional and "gold standard" method for the experimental determination of LogP[12][13][14][15].

  • Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The LogP is the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium.

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

    • A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • The two phases are mixed in a flask and shaken for a sufficient time to reach equilibrium.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • The LogP value is calculated as: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

LogP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate Octanol and Water shake Shake to Equilibrate saturate->shake dissolve Dissolve Compound dissolve->shake separate Separate Phases (Centrifuge) shake->separate measure_conc Measure Concentration in Each Phase separate->measure_conc calculate_logp Calculate LogP measure_conc->calculate_logp

Workflow for LogP determination by the shake-flask method.
Determination of Aqueous Solubility

UV-Vis Spectrophotometry: This method is suitable for determining the solubility of compounds that absorb ultraviolet or visible light[16][17].

  • Principle: An excess of the solid compound is equilibrated with water to create a saturated solution. The concentration of the dissolved compound in the saturated solution is then determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of water in a sealed container.

    • The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached.

    • The undissolved solid is removed by filtration or centrifugation.

    • A standard curve is prepared by measuring the absorbance of several solutions of the compound at known concentrations.

    • The absorbance of the saturated solution (after appropriate dilution if necessary) is measured at the wavelength of maximum absorbance (λmax).

    • The concentration of the saturated solution, which represents the aqueous solubility, is determined from the standard curve.

Solubility_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis saturate Prepare Saturated Solution measure_sat Measure Absorbance of Saturated Solution saturate->measure_sat standard Prepare Standard Solutions measure_std Measure Absorbance of Standards standard->measure_std plot Plot Standard Curve measure_std->plot determine_sol Determine Solubility from Standard Curve measure_sat->determine_sol plot->determine_sol

Workflow for solubility determination by UV-Vis spectrophotometry.

Structure-Property Relationships

The data presented in the table reveals several key structure-property relationships:

  • Effect of N-Alkylation on Basicity: The pKa of the amino group is expected to be influenced by alkyl substitution. While experimental data for the amino pKa of all analogs is not available, the increasing basicity from 4-aminobenzoic acid to 4-(dimethylamino)benzoic acid is a general trend for anilines.

  • Impact of Amide Formation on Lipophilicity: The conversion of the amino group in 4-aminobenzoic acid (LogP = 0.83) to an acetamide in 4-acetamidobenzoic acid (LogP = 1.31) increases lipophilicity. The introduction of the benzoyl group in this compound is expected to further increase the LogP, as reflected in the calculated value of 2.71.

  • Influence of Functional Groups on Solubility: The presence of the polar amino and carboxyl groups in 4-aminobenzoic acid contributes to its moderate water solubility. In contrast, 4-(dimethylamino)benzoic acid is reported to be insoluble in water, likely due to the increased molecular size and the shielding of the nitrogen lone pair by the methyl groups, which reduces hydrogen bonding with water. The acetamido group in 4-acetamidobenzoic acid also leads to low water solubility.

This comparative guide highlights the significant impact of structural modifications on the fundamental chemical properties of this compound and its analogs. A thorough understanding of these relationships is crucial for the rational design of molecules with optimized ADME properties for drug development. Further experimental investigation is warranted to obtain a complete and directly comparable dataset for all compounds of interest.

References

A Comparative Analysis of the Biological Efficacy of 4-Benzamidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of 4-benzamidobenzoic acid derivatives highlights their significant potential across diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of their biological efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel therapeutics.

The 4-benzamidobenzoic acid scaffold has proven to be a versatile backbone for the development of potent and selective bioactive compounds. Variations in substitutions on this core structure have led to a range of derivatives with distinct mechanisms of action and varying degrees of efficacy. This report summarizes key findings on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Efficacy

Derivatives of 4-benzamidobenzoic acid have demonstrated notable anticancer activity through various mechanisms, including the inhibition of angiogenesis and the induction of apoptosis.

One prominent derivative, 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (TAC-101) , has shown potent antiangiogenic and antitumor effects.[1] In vivo studies on a rat hepatic metastatic model revealed that TAC-101 significantly reduces microvessel density and the expression of Vascular Endothelial Growth Factor (VEGF).[1] The proposed mechanism involves the inhibition of VEGF mRNA and protein production, potentially through binding to the retinoic acid receptor-alpha (RAR-α) and interfering with activator protein-1 (AP-1) DNA binding.[1] Further studies have indicated that TAC-101 may curb colon carcinogenesis by reducing cell proliferation, rather than directly inducing apoptosis.

Other derivatives have exhibited direct cytotoxic effects on cancer cell lines. For instance, certain Schiff bases of 4-aminobenzoic acid have shown notable cytotoxicity against the HepG2 cancer cell line.[2][3][4] Additionally, some novel 4-aminobenzoic acid derivatives have demonstrated significant inhibitory properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines, with one compound showing an IC50 value of 15.59 µM against NCI-H460.[5]

Natural benzoic acid derivatives have also been investigated for their anticancer properties, with some showing the ability to inhibit histone deacetylases (HDACs), leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3 mediated apoptosis.[6][7]

Quantitative Anticancer Data
Derivative ClassSpecific DerivativeCancer Cell LineEfficacy MetricValue
Retinobenzoic Acid4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (TAC-101)DLD-1 (human colon cancer)Inhibition of VEGF productionTime- and dose-dependent
Schiff Bases of 4-aminobenzoic acid4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2 (human liver cancer)IC5015.0 µM[2][3][4]
Alkyl derivatives of 4-aminobenzoic acidCompound 20NCI-H460 (human lung cancer)IC5015.59 µM[5]

Antimicrobial Activity

The 4-benzamidobenzoic acid scaffold has also been a foundation for the development of potent antimicrobial agents. Schiff base derivatives of 4-aminobenzoic acid have demonstrated significant antibacterial and antifungal properties.

Notably, certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM.[2][3][4] These compounds have also shown broad-spectrum antifungal activity.[2][3][4] The antimicrobial efficacy is often tuned by the nature of the aldehyde used in the formation of the Schiff base.[2][3]

Another class of derivatives, 4-acetamido-3-aminobenzoic acid derivatives, has been synthesized and evaluated as microbial neuraminidase inhibitors, showing potential for activity against microbes where this enzyme is prevalent.[8]

Quantitative Antimicrobial Data
Derivative ClassSpecific DerivativeTarget OrganismEfficacy MetricValue
Schiff Bases of 4-aminobenzoic acid4-[(5-Nitrofurfurylidene)amino]benzoic acidMethicillin-resistant Staphylococcus aureus (MRSA)MIC15.62 µM[2][3][4]
Schiff Bases of 4-aminobenzoic acidNot specifiedFungiMIC≥ 7.81 µM[2][3][4]
Schiff Bases of 4-aminobenzoic acidNot specifiedMycobacteriaMIC≥ 62.5 µM[2][3][4]
4-acetamido-3-aminobenzoic acid derivativesCompounds 5k-5q, 5x, 5yNeuraminidase-containing microbesZone of Inhibition (125 µg/ml)16 ± 2.5 mm[8]

Anti-inflammatory and Other Biological Activities

4-Benzamidobenzoic acid hydrazide derivatives have been identified as novel inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.[9] The inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties.[9] In one study, the most potent derivative, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid, exhibited 72% inhibition of sEH.[9]

Furthermore, other benzoic acid derivatives have shown direct anti-inflammatory effects in vivo. In a carrageenan-induced paw edema model in rats, a (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative demonstrated significant edema inhibition, comparable to the standard drug diclofenac.[10]

Quantitative Anti-inflammatory Data
Derivative ClassSpecific DerivativeBiological Target/ModelEfficacy MetricValue
4-Benzamidobenzoic acid hydrazide4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acidSoluble Epoxide Hydrolase (sEH)% Inhibition72%[9]
Piperazin-2-one derivative(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema in ratsEdema Inhibition48.9–63.1%[10]

Experimental Protocols

Synthesis of 4-Benzamidobenzoic Acid Hydrazide Derivatives

A general synthetic route involves the reaction of 4-aminobenzoic acid with a substituted benzoyl chloride to form the corresponding 4-benzamidobenzoic acid.[9] This is followed by esterification and subsequent treatment with hydrazine hydrate to yield the hydrazide intermediate. The final derivatives are obtained by reacting the hydrazide with an appropriate anhydride.[9]

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Final Derivative Synthesis A 4-Aminobenzoic Acid C 4-Benzamidobenzoic Acid A->C Dry THF, Na2CO3 B Substituted Benzoyl Chloride B->C D Esterification (Ethanol, H2SO4) C->D E Hydrazine Hydrate D->E F 4-Benzamidobenzohydrazide E->F H Final Derivative F->H Dry Toluene G Anhydride (e.g., Succinic, Phthalic) G->H

General synthetic workflow for 4-benzamidobenzoic acid hydrazide derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds. After incubation, MTT solution is added, which is converted by metabolically active cells into a purple formazan product. The absorbance of the dissolved formazan is measured, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Add 4-Benzamidobenzoic Acid Derivatives A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized suspension of the target microorganism is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compounds in Broth B Inoculate with Microorganism Suspension A->B C Incubate B->C D Observe for Growth C->D E Determine MIC D->E

Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Signaling Pathway Involvement

The biological effects of 4-benzamidobenzoic acid derivatives are mediated through their interaction with specific signaling pathways. For instance, the antiangiogenic effect of TAC-101 is linked to the downregulation of the VEGF signaling pathway, a critical regulator of blood vessel formation.

VEGF_Signaling_Pathway cluster_0 Mechanism of TAC-101 cluster_1 Downstream Effects TAC101 TAC-101 RARa RAR-α TAC101->RARa Binds to AP1 AP-1 RARa->AP1 Interferes with VEGF_Gene VEGF Gene Transcription AP1->VEGF_Gene Inhibits Binding to DNA VEGF_mRNA VEGF mRNA VEGF_Gene->VEGF_mRNA Transcription VEGF_Protein VEGF Protein VEGF_mRNA->VEGF_Protein Translation Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports

Proposed mechanism of TAC-101 in the inhibition of VEGF-mediated angiogenesis.

Conclusion

The diverse biological activities of 4-benzamidobenzoic acid derivatives underscore their importance as a scaffold in medicinal chemistry. The presented comparative data demonstrates their potential in developing novel anticancer, antimicrobial, and anti-inflammatory agents. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these compounds for specific therapeutic targets. The detailed experimental protocols and insights into the signaling pathways involved provide a valuable resource for researchers in the field.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-(benzoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-(benzoylamino)benzoic acid is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory standards. The selection of an appropriate analytical technique is a critical decision, contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides a comprehensive cross-validation of common analytical techniques for the analysis of this compound, presenting supporting experimental data and detailed methodologies to inform method selection and implementation.

Overview of Analytical Techniques

A variety of analytical techniques can be employed for the quantification of this compound. The most prevalent methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each of these techniques offers a unique set of advantages and limitations in terms of sensitivity, selectivity, and throughput.

  • High-Performance Liquid Chromatography (HPLC-UV): A robust and widely accessible technique, HPLC-UV provides excellent separation and quantification capabilities for non-volatile and thermally stable compounds like this compound. Separation is typically achieved on a reversed-phase column, and detection is based on the analyte's absorbance of UV light.

  • UV-Visible Spectrophotometry: This technique offers a simpler and more cost-effective approach for the direct quantification of this compound in simple matrices. It relies on the principle that the analyte absorbs light at a specific wavelength. However, its selectivity can be limited in the presence of interfering substances that also absorb in the same UV region.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity, along with structural information, making it a powerful tool for identification and quantification. Due to the low volatility of this compound, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is particularly well-suited for the analysis of this compound in complex biological matrices at very low concentrations.

Comparative Performance Data

The following table summarizes the quantitative performance characteristics of the discussed analytical techniques for the determination of this compound. It is important to note that while direct comparative studies for this compound are limited, the presented data is based on validated methods for structurally similar benzoic acid derivatives and serves as a reliable estimate of expected performance.

ParameterHPLC-UVUV-Vis SpectrophotometryGC-MS (with Derivatization)LC-MS/MS
Linearity Range 1 - 200 µg/mL1 - 10 µg/mL0.1 - 10 µg/mL0.01 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%99 - 101%
Precision (% RSD) < 2%< 3%< 5%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.05 µg/mL~0.005 ng/mL
Limit of Quantification (LOQ) ~0.4 µg/mL~1.5 µg/mL~0.15 µg/mL~0.01 ng/mL

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient may start at 80% A and 20% B, ramping to 20% A and 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare the sample by accurately weighing a known amount and dissolving it in the same solvent to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

UV-Visible Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol or Ethanol (Spectroscopic grade)

  • This compound reference standard

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Perform a UV scan of a dilute solution to determine the wavelength of maximum absorbance (λmax).

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution and measure its absorbance at the λmax.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents and Materials:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • This compound reference standard

Derivatization and Sample Preparation:

  • Accurately weigh the sample or standard into a reaction vial.

  • Add the anhydrous solvent and the derivatizing agent (e.g., 100 µL of BSTFA).

  • Seal the vial and heat at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer

  • C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (e.g., an isotopically labeled analog)

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient to achieve good separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.

Sample Preparation (for biological matrices):

  • To a 100 µL aliquot of the biological sample (e.g., plasma), add the internal standard.

  • Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for analysis.

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into HPLC p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 a4 Data Acquisition & Processing a3->a4 UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis p1 Prepare Standard Solutions a1 Determine λmax p1->a1 a2 Measure Absorbance p1->a2 p2 Prepare Sample Solution p2->a2 a3 Construct Calibration Curve a2->a3 a4 Quantify Sample a3->a4 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 Weigh Sample p2 Add Solvent & Derivatizing Agent p1->p2 p3 Heat to Derivatize p2->p3 a1 Inject into GC-MS p3->a1 a2 Separation in GC Column a1->a2 a3 Mass Spectrometry Detection a2->a3 a4 Data Analysis a3->a4 LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis p1 Aliquot Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation p2->p3 p4 Evaporate & Reconstitute p3->p4 a1 Inject into LC-MS/MS p4->a1 a2 LC Separation a1->a2 a3 Tandem MS Detection (MRM) a2->a3 a4 Quantification a3->a4

A Comparative Guide to Substituted Benzamido Benzoic Acids: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of substituted benzamido benzoic acids, a class of compounds with significant therapeutic potential across various disease areas. By analyzing their structural modifications and corresponding functional activities, this document aims to facilitate the rational design of novel drug candidates. The information presented is supported by experimental data from peer-reviewed studies.

Structural and Functional Overview

Substituted benzamido benzoic acids are a versatile scaffold in medicinal chemistry. The core structure, consisting of a benzoic acid moiety linked to a substituted benzamide group, allows for extensive chemical modifications. These modifications significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a wide range of biological activities. Researchers have explored their potential as inhibitors of enzymes like soluble epoxide hydrolase (sEH) and histone deacetylases (HDACs), as well as antagonists for receptors such as P2Y14.[1][2][3]

The general structure of these compounds allows for substitutions on both the benzamido and the benzoic acid rings. The nature and position of these substituents play a critical role in determining the compound's target specificity, potency, and overall pharmacological profile.[4][5]

Comparative Biological Activity

The biological activity of substituted benzamido benzoic acids is highly dependent on their substitution patterns. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships (SAR) of these compounds.

Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) by 4-Benzamidobenzoic Acid Hydrazide Derivatives [1][6]

Compound IDR-group on Benzamido RingLinker to Hydrazide% Inhibition at 1 nM
5a HCarbonylbenzoic acidNot specified
5c 4-ClCarbonylbenzoic acid47%
6a HOxobutanoic acidNot specified
6c 4-ClOxobutanoic acid72%
AUDA (Adamantan-1-yl-ureido)Dodecanoic acid50%

Data extracted from a study on novel sEH inhibitors. AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid) is a known potent sEH inhibitor used as a reference.[1][6]

Table 2: Anti-proliferative Activity of N-Substituted Benzamide Derivatives Against Cancer Cell Lines [2]

Compound IDR-group on BenzamideCell LineIC₅₀ (µM)
13e (4-aminophenyl)aminoMCF-712.5
13f (4-(dimethylamino)phenyl)aminoMCF-7>50
13h (pyridin-4-yl)aminoMCF-78.3
13k (quinolin-6-yl)aminoMCF-76.2
MS-275 (pyridin-3-yl)methoxyMCF-75.6

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. MS-275 (Entinostat) is a known HDAC inhibitor used as a reference.[2]

Table 3: P2Y₁₄ Receptor Antagonistic Activity of 3-Amide-5-Aryl Benzoic Acid Derivatives [3]

Compound ID5-Aryl GroupIC₅₀ (nM)
11m 4-Fluorophenyl2.18
PPTN N/A>1000

PPTN is a known P2Y₁₄ receptor antagonist used as a reference.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of substituted benzamido benzoic acids.

General Synthesis of 4-(4-substitutedbenzamido)benzoic acid: [1][6] A solution of 4-aminobenzoic acid and a para-substituted benzoyl chloride are stirred in dry tetrahydrofuran (THF) in the presence of anhydrous sodium carbonate at room temperature for 6-12 hours. The solvent is then evaporated, and the resulting precipitate is washed with water and recrystallized from ethanol to yield the final product.

In Vitro sEH Inhibition Assay: [1] The inhibitory activity of the compounds against soluble epoxide hydrolase (sEH) is determined using an in vitro assay. The synthesized compounds are tested at a concentration of 1 nM and their inhibitory activity is compared to a known potent urea-based sEH inhibitor, AUDA, at the same concentration.

MTT Assay for Anti-proliferative Activity: [2][7] Human cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, and A549) are used to evaluate the anti-proliferative activity of the synthesized benzamide derivatives. The assay is performed in 96-well plates, and the cells are treated with various concentrations of the compounds. The cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the IC₅₀ values are calculated.

P2Y₁₄ Receptor Antagonism Assay: [3] The antagonistic activity of the compounds on the P2Y₁₄ receptor is evaluated. The potency of the compounds is determined by measuring their ability to inhibit the receptor's response to an agonist. The IC₅₀ values are then calculated to quantify their antagonistic activity.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for clarity and reproducibility.

G cluster_synthesis General Synthetic Workflow 4-Aminobenzoic Acid 4-Aminobenzoic Acid Reaction Mixture Reaction Mixture 4-Aminobenzoic Acid->Reaction Mixture + Substituted Benzoyl Chloride + Anhydrous Na2CO3 + Dry THF Stirring (6-12h, RT) Stirring (6-12h, RT) Reaction Mixture->Stirring (6-12h, RT) Evaporation Evaporation Stirring (6-12h, RT)->Evaporation Washing & Recrystallization Washing & Recrystallization Evaporation->Washing & Recrystallization with Water & Ethanol Final Product Final Product Washing & Recrystallization->Final Product

General Synthetic Workflow for Benzamido Benzoic Acids.

G cluster_sar Structure-Activity Relationship Logic cluster_substituents Examples of Modifications cluster_activities Resulting Activities Core Scaffold Benzamido Benzoic Acid Substituent Modification Substituent Modification Core Scaffold->Substituent Modification Biological Activity Biological Activity Substituent Modification->Biological Activity Influences Position (ortho, meta, para) Position (ortho, meta, para) Substituent Modification->Position (ortho, meta, para) Electronic Properties (EWG, EDG) Electronic Properties (EWG, EDG) Substituent Modification->Electronic Properties (EWG, EDG) Steric Bulk Steric Bulk Substituent Modification->Steric Bulk Enzyme Inhibition (sEH, HDAC) Enzyme Inhibition (sEH, HDAC) Biological Activity->Enzyme Inhibition (sEH, HDAC) Receptor Antagonism (P2Y14) Receptor Antagonism (P2Y14) Biological Activity->Receptor Antagonism (P2Y14) Anti-proliferative Effects Anti-proliferative Effects Biological Activity->Anti-proliferative Effects

Structure-Activity Relationship (SAR) Logic.

G cluster_pathway Simplified sEH Signaling Pathway Arachidonic Acid Arachidonic Acid Epoxyeicosatrienoic Acids (EETs) Epoxyeicosatrienoic Acids (EETs) Arachidonic Acid->Epoxyeicosatrienoic Acids (EETs) CYP450 Epoxygenase Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH) Epoxyeicosatrienoic Acids (EETs)->Soluble Epoxide Hydrolase (sEH) Vasodilation, Anti-inflammatory Effects Vasodilation, Anti-inflammatory Effects Epoxyeicosatrienoic Acids (EETs)->Vasodilation, Anti-inflammatory Effects Dihydroxyeicosatrienoic Acids (DHETs) Dihydroxyeicosatrienoic Acids (DHETs) Soluble Epoxide Hydrolase (sEH)->Dihydroxyeicosatrienoic Acids (DHETs) Reduced Biological Activity Reduced Biological Activity Dihydroxyeicosatrienoic Acids (DHETs)->Reduced Biological Activity Benzamido Benzoic Acid Derivatives Benzamido Benzoic Acid Derivatives Benzamido Benzoic Acid Derivatives->Soluble Epoxide Hydrolase (sEH) Inhibition

Simplified Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

References

A Comparative Guide to the In Vitro Inhibitory Activity of 4-Benzamidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro inhibitory activity of 4-benzamidobenzoic acid derivatives against various enzymatic targets. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document summarizes key experimental data, details relevant assay protocols, and visualizes associated biological pathways and workflows.

Comparative Inhibitory Activity

The inhibitory potential of 4-benzamidobenzoic acid derivatives has been evaluated against several key enzymes. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy.

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of 4-benzamidobenzoic acid hydrazide have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases. The inhibitory activities of these compounds were compared against 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a known potent sEH inhibitor.[1]

CompoundSubstitution% Inhibition at 1 nMWater Solubility (mg/L)logP
5c 4-Cl (benzoic acid series)47105 ± 84.35
6c 4-Cl (butanoic acid series)72160 ± 113.81
AUDA -50--

Table 1: In vitro sEH inhibitory activity and physicochemical properties of selected 4-benzamidobenzoic acid hydrazide derivatives.[1]

Steroid 5α-Reductase Inhibition

Certain derivatives of 4-benzamidobenzoic acid have been investigated as non-steroidal inhibitors of steroid 5α-reductase, an enzyme involved in androgen metabolism. The half-maximal inhibitory concentration (IC50) values indicate their potency.[2]

CompoundStructureIC50 against human 5α-reductase type 2 (µM)
4c 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid0.82

Table 2: Inhibitory activity of a 4-benzamidobenzoic acid derivative against human steroid 5α-reductase type 2.[2]

PqsD Inhibition in Pseudomonas aeruginosa

Benzamidobenzoic acids have been explored as inhibitors of PqsD, an enzyme in the quorum sensing pathway of Pseudomonas aeruginosa, a bacterium associated with opportunistic infections.[3]

CompoundSubstitutionIC50 against PqsD (µM)
5 3-Cl6.2

Table 3: Inhibitory activity of a 3-chloro-benzamidobenzoic acid derivative against PqsD.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. The following are protocols for key in vitro assays used to determine the inhibitory activity of 4-benzamidobenzoic acid derivatives.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the sEH enzyme.[1]

Materials:

  • Human soluble epoxide hydrolase enzyme

  • Fluorescence-based sEH assay kit

  • Test compounds (4-benzamidobenzoic acid derivatives)

  • Positive control (e.g., AUDA)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and the positive control at the desired concentrations.

  • Add the enzyme to the wells of a microplate.

  • Add the test compounds or control to the respective wells.

  • Initiate the enzymatic reaction by adding the fluorescent substrate provided in the kit.

  • Monitor the fluorescence intensity over time using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (V_sample / V_control)) * 100 where V_sample is the fluorescence intensity in the presence of the test compound and V_control is the fluorescence intensity in the absence of the inhibitor.

Steroid 5α-Reductase Inhibition Assay

This assay measures the inhibition of 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone.[2][4]

Materials:

  • Source of 5α-reductase (e.g., rat or human prostate microsomes)

  • Testosterone (substrate)

  • Test compounds

  • Buffer solution

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Pre-incubate the enzyme with various concentrations of the test compound in a suitable buffer.

  • Initiate the reaction by adding the substrate, testosterone.

  • After a specific incubation time, stop the reaction.

  • Quantify the amount of dihydrotestosterone formed using HPLC.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, from the dose-inhibition curve.[4]

PqsD Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the PqsD enzyme, which is involved in bacterial quorum sensing.[3]

Materials:

  • Purified PqsD enzyme

  • Substrates for the PqsD reaction

  • Test compounds

  • Buffer solution

  • Method for detecting product formation (e.g., spectrophotometry or chromatography)

Procedure:

  • Prepare a reaction mixture containing the PqsD enzyme and buffer.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding the enzyme's substrates.

  • After a set incubation period, measure the amount of product formed.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Diagrams of key biological pathways and experimental workflows provide a clearer understanding of the context and application of these in vitro assays.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Further Evaluation synthesis Synthesis of 4-Benzamidobenzoic Acid Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization primary_assay Primary Enzyme Inhibition Assay (e.g., sEH, 5α-reductase) characterization->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response selectivity Selectivity Assays dose_response->selectivity physchem Physicochemical Profiling (Solubility, logP) dose_response->physchem

General workflow for synthesis and in vitro evaluation.

folate_pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition GTP GTP Pteridine_precursor Pteridine Precursor GTP->Pteridine_precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids PABA_derivative 4-Aminobenzoic Acid Derivatives PABA_derivative->DHPS Inhibition

Inhibition of bacterial folate synthesis by PABA derivatives.[4]

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 4-(Benzoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of available experimental and theoretical spectroscopic data for 4-(benzoylamino)benzoic acid, also known as 4-benzamidobenzoic acid. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the structural and electronic properties of this molecule through various spectroscopic techniques. The data presented is compiled from multiple sources, and it should be noted that some experimental values are derived from closely related analogs, while theoretical data is based on Density Functional Theory (DFT) calculations.

Data Presentation and Comparison

The following tables summarize the quantitative data for FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, juxtaposing experimental findings with theoretical predictions to facilitate a clear comparison.

Table 1: Comparison of FT-IR Vibrational Frequencies (cm⁻¹)

Experimental (Solid State)[1]Theoretical (DFT/B3LYP/6-311G)[2]Assignment[2]
3422 (NH)3491N-H Stretching
2515–3100 (O-H)3573O-H Stretching
1653 (C=O, Amide I)1685C=O Stretching
-1597C-C Stretching (Aromatic)
-1525N-H Bending (Amide II)
-1318C-N Stretching
-1275C-O Stretching
-930O-H Bending

Note: Experimental FT-IR data is for the closely related analog 4-((4-Bromobenzyl)amino)benzoic acid, as specific data for the title compound was limited.[1]

Table 2: Comparison of FT-Raman Vibrational Frequencies (cm⁻¹)

ExperimentalTheoretical (DFT/B3LYP/6-311G)[2]Assignment[2]
Data not available3133C-H Stretching (Aromatic)
Data not available1685C=O Stretching (Amide I)
Data not available1597C-C Stretching (Aromatic)
Data not available1010C-C Breathing (Aromatic)
Data not available850C-H Bending (Out-of-plane)

Note: Specific experimental FT-Raman data for this compound was not available in the reviewed literature.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm)

Experimental (400 MHz, DMSO-d₆)[1]Theoretical (GIAO)[2]Assignment
11.98 (s, 1H)-COOH
7.64 (d, J=8.5 Hz, 2H)24.07 - 27.26Ar-H (adjacent to COOH)
7.34 (m, 4H)24.07 - 27.26Ar-H (benzoyl group)
7.24 (m, 1H)24.07 - 27.26Ar-H (benzoyl group)
7.03 (t, 1H)-NH
6.60 (m, 2H)24.07 - 27.26Ar-H (adjacent to NH)

Note: Experimental ¹H NMR data is for the analog 4-(benzylamino)benzoic acid.[1] The theoretical values represent a range for aromatic protons calculated in the gaseous phase.[2]

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm)

Experimental (101 MHz, DMSO-d₆)[1]Theoretical (GIAO)[2]Assignment
167.42-COOH
152.39-Ar-C (C-NH)
139.4364.41Ar-C (benzoyl C-CO)
131.0448.25 - 71.50Ar-CH
128.3448.25 - 71.50Ar-CH
127.1448.25 - 71.50Ar-CH
126.7848.25 - 71.50Ar-CH
117.21-Ar-C (C-COOH)
111.1548.25 - 71.50Ar-CH

Note: Experimental ¹³C NMR data is for the analog 4-(benzylamino)benzoic acid.[1] Theoretical values represent a range for aromatic carbons calculated in the gaseous phase.[2]

Table 5: Comparison of UV-Vis Spectral Data (nm)

Experimental (in DMSO)[1]Theoretical (TD-DFT)[2]Assignment[2]
305281π → π
-272π → π
-258n → π*

Note: The experimental λmax is for the analog 4-(benzylamino)benzoic acid.[1]

Experimental and Computational Protocols

Experimental Methodologies

  • FT-IR Spectroscopy : The experimental FT-IR spectrum for the analog compound was recorded using an Attenuated Total Reflectance (ATR) technique.[1] The data for solid-state samples are typically collected over a range of 4000–400 cm⁻¹.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were obtained on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • UV-Vis Spectroscopy : The electronic absorption spectrum was recorded in a solution of dimethyl sulfoxide (DMSO) to determine the maximum absorption wavelength (λmax).[1]

Computational Methodologies

  • Geometry Optimization and Vibrational Frequencies : The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and a 6-311G basis set.[2][3] The vibrational frequencies (IR and Raman) were calculated at the same level of theory. Normal mode analysis and potential energy distribution (PED) were performed using the VEDA program to aid in the assignment of vibrational bands.[2]

  • NMR Chemical Shifts : Theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method based on the optimized geometry.[2]

  • Electronic Transitions : The electronic absorption properties, including maximum absorption wavelengths (λmax) and oscillator strengths, were predicted using the Time-Dependent DFT (TD-DFT) approach with the B3LYP/6-311G method.[2]

Workflow Visualization

The following diagram illustrates the logical workflow for the comparison of experimental and theoretical spectroscopic data.

Spectroscopic_Comparison_Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation exp_synthesis Sample Synthesis & Purification exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_raman FT-Raman Spectroscopy exp_synthesis->exp_raman exp_nmr NMR (1H & 13C) exp_synthesis->exp_nmr exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_data Experimental Data (Peaks, Shifts, λmax) exp_ftir->exp_data exp_raman->exp_data exp_nmr->exp_data exp_uv->exp_data comparison Data Comparison & Structural Elucidation exp_data->comparison comp_model Molecular Modeling comp_dft DFT Optimization (B3LYP/6-311G) comp_model->comp_dft comp_freq Frequency Calc. comp_dft->comp_freq comp_nmr GIAO NMR Calc. comp_dft->comp_nmr comp_uv TD-DFT Calc. comp_dft->comp_uv comp_data Calculated Data (Frequencies, Shifts, λmax) comp_freq->comp_data comp_nmr->comp_data comp_uv->comp_data comp_data->comparison

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

References

A Comparative Analysis of the Bioactivities of 4-(benzoylamino)benzoic Acid and p-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

This guide provides a comparative overview of the reported biological activities of 4-(benzoylamino)benzoic acid and its structural analog, p-aminobenzoic acid (PABA). While direct comparative studies are limited, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to offer a valuable resource for research and development.

Executive Summary

p-Aminobenzoic acid (PABA), a well-characterized compound, demonstrates a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. Its mechanisms of action are multifaceted, involving the disruption of microbial growth and the modulation of inflammatory signaling pathways. In contrast, the bioactivity of this compound is less extensively documented in publicly available literature. However, its derivatives have been shown to possess antimicrobial properties. This guide presents the existing data to facilitate a preliminary comparison and to highlight areas for future research.

Data Presentation

The following tables summarize the available quantitative data on the bioactivity of p-aminobenzoic acid and derivatives of this compound. It is important to note the absence of studies directly comparing the two parent compounds.

Table 1: Antifungal Activity of p-Aminobenzoic Acid

Fungal SpeciesConcentration (mM)Mycelial Growth Inhibition (%)Reference
Alternaria alternata131[1]
354[1]
Botryosphaeria dothidea124[1]
368[1]
Colletotrichum fructicola344[1]
Valsa mali var. pyri120[1]
353[1]
Phytophthora capsici371[1]
Rhizoctonia solani375[1]

Table 2: Antibacterial Activity of p-Aminobenzoic Acid

Bacterial SpeciesMetricValue (mM)Reference
Xanthomonas axonopodis pv. glycinesEC₅₀4.02[2]

Table 3: Antimicrobial Activity of this compound Derivatives

DerivativeBacterial SpeciesMetricValue (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538MIC125[3]
Bacillus subtilis ATCC 6683MIC125[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future comparative studies.

Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is based on the methodology described for testing the antifungal activity of p-aminobenzoic acid.[1]

  • Preparation of Fungal Cultures and Test Compound: Fungal pathogens are cultured on Potato Dextrose Agar (PDA) plates. A stock solution of p-aminobenzoic acid is prepared and sterilized.

  • Assay Plate Preparation: The PDA medium is autoclaved and cooled to approximately 50-60°C. The test compound (p-aminobenzoic acid) is added to the molten agar to achieve the desired final concentrations (e.g., 1 mM and 3 mM). Control plates are prepared with PDA medium without the test compound. The agar is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of each PDA plate (both control and test plates).

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28°C) for a period sufficient for the fungal mycelium in the control plate to approach the edge of the plate.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the test plate.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, which can be applied to both p-aminobenzoic acid and this compound and its derivatives.

  • Preparation of Inoculum: A few colonies of the test bacterium are picked from a fresh agar plate and suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing broth and inoculum but no test compound) and a negative control well (containing broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacterium.[4]

Signaling Pathways and Experimental Workflows

p-Aminobenzoic Acid and the NF-κB Signaling Pathway

p-Aminobenzoic acid has been reported to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation. The diagram below illustrates a simplified canonical NF-κB signaling cascade.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Safety Operating Guide

Proper Disposal of 4-(Benzoylamino)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-(Benzoylamino)benzoic acid is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general safety protocols and regulatory principles.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. The compound is a solid that can form dust, which may cause irritation.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and potential splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved particulate respirator (e.g., N95) is recommended.To avoid the inhalation of dust.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local regulations. It is strictly prohibited to dispose of this chemical down the drain or in regular solid waste containers.[1]

1. Waste Identification and Segregation:

  • Categorization: Classify this compound as a non-halogenated solid organic waste.

  • Segregation: Do not mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents.[2] Keep it separate from liquid and halogenated waste to ensure proper disposal pathways.

2. Waste Accumulation and Storage:

  • Container Selection: Use a designated, compatible, and properly sealed waste container. The original product container is often a suitable choice if it is in good condition.[3] The container must be clean on the outside and leak-proof.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations. Indicate any relevant hazards.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[4] This area should be well-ventilated, cool, and dry.

3. Spill and Contamination Management:

  • Spill Cleanup: In case of a spill, avoid generating dust.[3] Moisten the spilled material with water if appropriate, or use a HEPA-filter vacuum for cleanup.[5] Sweep up the material and place it into a suitable, labeled container for disposal.

  • Contaminated Materials: Any materials that come into direct contact with this compound, such as contaminated gloves, weigh boats, or paper towels, must also be disposed of as hazardous waste in the same designated container.

4. Final Disposal:

  • Documentation: Complete all necessary waste disposal forms or online requests as required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

Experimental Protocols

The procedures outlined above are based on standard laboratory safety protocols for chemical waste management. No experimental protocols for the chemical alteration of this compound for disposal are recommended, as this could constitute treatment of hazardous waste and require specific permits. The recommended procedure is stabilization in a sealed, labeled container followed by professional disposal.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_containment Waste Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a compatible, sealed waste container ppe->container label_container Label container: 'Hazardous Waste' 'this compound' container->label_container segregate Segregate from incompatible waste streams label_container->segregate store Store in a designated Satellite Accumulation Area segregate->store documentation Complete waste disposal documentation store->documentation pickup Arrange for pickup by EHS or licensed contractor documentation->pickup end End: Waste properly disposed pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific EHS guidelines for detailed local requirements.

References

Personal protective equipment for handling 4-(Benzoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Benzoylamino)benzoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment (PPE). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is crucial for safe handling.

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and subsequent irritation.[2]
Protective Clothing Laboratory coat or chemical-resistant apronTo protect skin on the body from accidental spills.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when dust is generated or when working outside of a well-ventilated area to prevent respiratory tract irritation.[1][2]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Handling and Weighing:

  • To minimize dust formation, handle the solid chemical carefully.[3] Avoid actions that could generate airborne particles.

  • When weighing, do so within the fume hood or a ventilated balance enclosure.

  • Use appropriate tools (e.g., spatulas) to handle the solid.

3. Solution Preparation and Use:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If heating is required, do so in a controlled manner within the fume hood.

  • Keep containers closed when not in use to prevent the release of any vapors or dust.

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[4]

  • Decontaminate all work surfaces and equipment after use.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal: Dispose of waste this compound and contaminated materials in a designated, approved hazardous waste container.[4] Do not dispose of it down the drain.[3]

  • Container Disposal: Empty containers should be handled as hazardous waste unless properly decontaminated.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 Ensure Safety handle1 Weigh Chemical prep2->handle1 Begin Work handle2 Prepare Solution handle1->handle2 Transfer clean1 Decontaminate Surfaces handle2->clean1 Experiment Complete clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzoylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Benzoylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.